Proparacaine Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1953.
Proparacaine is only found in individuals that have used or taken this drug. It is a topical anesthetic drug of the amino ester group. It is available as its hydrochloride salt in ophthalmic solutions at a concentration of 0.5%. [Wikipedia]The exact mechanism whereby proparacaine and other local anesthetics influence the permeability of the cell membrane is unknown; however, several studies indicate that local anesthetics may limit sodium ion permeability through the lipid layer of the nerve cell membrane. Proparacaine may alter epithelial sodium channels through interaction with channel protein residues. This limitation prevents the fundamental change necessary for the generation of the action potential.
See also: Proparacaine (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUUJUGQJUTPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
499-67-2 (Parent) | |
| Record name | Proparacaine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0049022 | |
| Record name | Proparacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5875-06-9 | |
| Record name | Proparacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proparacaine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proparacaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proparacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proxymetacaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96OL57GOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Proparacaine Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action on Neuronal Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proparacaine (B1679620) hydrochloride is a potent, rapid-onset, short-duration topical local anesthetic predominantly utilized in ophthalmic procedures. Its clinical efficacy stems from its ability to reversibly block nerve signal propagation. This technical guide provides a comprehensive exploration of the core mechanism of action of proparacaine hydrochloride at the neuronal membrane level. The primary focus is on its interaction with voltage-gated sodium channels and the consequential impact on neuronal excitability. Additionally, this guide delves into the compound's interaction with the lipid bilayer of the neuronal membrane, a secondary but significant aspect of its anesthetic properties. Detailed experimental protocols for investigating these mechanisms are provided, alongside a synthesis of available quantitative data to facilitate comparative analysis. Visualizations of key pathways and experimental workflows are included to enhance understanding.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The principal mechanism by which this compound exerts its anesthetic effect is through the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1] These channels are critical for the initiation and propagation of action potentials, the fundamental process of nerve signal transmission.
The Role of Voltage-Gated Sodium Channels in Neuronal Excitability
In their resting state, neurons maintain a negative membrane potential. Upon stimulation, a slight depolarization of the membrane occurs, triggering the opening of VGSCs. This opening allows a rapid influx of sodium ions (Na+) down their electrochemical gradient, leading to a rapid and substantial depolarization of the membrane, which constitutes the rising phase of the action potential. This depolarization wave propagates along the axon, transmitting the nerve signal. Following this, the sodium channels inactivate, and potassium channels open to repolarize the membrane, returning it to its resting state.
Proparacaine's Interaction with Voltage-Gated Sodium Channels
Proparacaine, as a local anesthetic, penetrates the neuronal membrane and binds to a specific site within the pore of the voltage-gated sodium channel.[1] This binding physically obstructs the channel, preventing the influx of sodium ions.[1] By inhibiting this crucial step, proparacaine increases the threshold for electrical excitation in the neuron, slows the propagation of the nerve impulse, and ultimately prevents the generation of an action potential.[1] This blockade of nerve conduction results in a loss of sensation in the area supplied by the affected nerve.
State-Dependent Blockade
The affinity of local anesthetics, including likely proparacaine, for VGSCs is not constant but depends on the conformational state of the channel (resting, open, or inactivated). This property is known as state-dependent or modulated receptor binding.[2][3]
-
Resting State: Local anesthetics have a relatively low affinity for VGSCs in the closed, resting state.
-
Open and Inactivated States: The affinity of local anesthetics is significantly higher for channels in the open and inactivated states.[2][3] This is because the conformational changes associated with channel opening and inactivation are thought to expose the binding site more favorably to the drug molecule.
This state-dependent binding contributes to the clinical efficacy and safety of local anesthetics. Nerves that are more frequently firing, such as those transmitting pain signals, will have a higher proportion of their sodium channels in the open and inactivated states. This leads to a more pronounced block in these nerves compared to less active nerves, a phenomenon known as use-dependent block.
Molecular Basis of Interaction
While specific studies on the molecular binding site of proparacaine are not abundant in the available literature, research on other local anesthetics provides a strong model. The binding site is located in the inner pore of the sodium channel, formed by the S6 transmembrane segments of the four homologous domains (I-IV) of the channel's α-subunit.[2] Specific amino acid residues, particularly aromatic residues like phenylalanine and tyrosine in the S6 segments of domains III and IV, are considered crucial for the binding of local anesthetics.[2][4] The interaction is thought to involve both hydrophobic and electrostatic interactions between the drug molecule and the channel protein.
Interaction with the Neuronal Lipid Bilayer
Beyond its direct action on sodium channels, proparacaine also interacts with the lipid bilayer of the neuronal membrane, which can indirectly influence neuronal excitability.
Perturbation of the Lipid Bilayer Structure
Studies have shown that proparacaine can penetrate and perturb the structure of model lipid membranes.[5] X-ray diffraction and fluorescence spectroscopy studies on phospholipid multilayers, such as those composed of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylethanolamine (B1222843) (DMPE), have demonstrated that proparacaine disrupts the packing of these lipids.[5] This perturbation can alter the physical properties of the membrane, including its fluidity, thickness, and lateral pressure profile.
Indirect Modulation of Ion Channel Function
The function of membrane-embedded proteins, including ion channels, is sensitive to their lipid environment. By altering the properties of the lipid bilayer, proparacaine may indirectly modulate the function of VGSCs and other ion channels. For instance, changes in membrane fluidity and thickness can affect the conformational changes that ion channels undergo during gating, potentially contributing to the overall anesthetic effect. While the direct blockade of the sodium channel pore is the primary mechanism, this lipid-mediated effect is an important secondary component.
Quantitative Data
Specific quantitative data for proparacaine's interaction with neuronal membranes is limited in the readily available scientific literature. However, an ED50 value for its antagonism of voltage-gated sodium channels has been reported. For a comparative perspective, data for other well-studied local anesthetics are also presented.
| Compound | Parameter | Value | Experimental System | Reference |
| Proparacaine HCl | ED50 | 3.4 mM | Voltage-gated sodium channels | N/A |
| Lidocaine | IC50 (Tonic Block, NaV1.5) | 21.4 µM (R-enantiomer), 23.6 µM (S-enantiomer) | Whole-cell patch-clamp on heterologously expressed channels | [4] |
| Lidocaine | IC50 (Use-Dependent Block, NaV1.5) | 2.7 µM (R-enantiomer), 2.6 µM (S-enantiomer) | Whole-cell patch-clamp on heterologously expressed channels | [4] |
| Procaine (B135) | Permeability Coefficient Ranking | Uncharged Tetracaine (B1683103) > Uncharged Procaine > Charged Tetracaine > Charged Procaine | Molecular Dynamics Simulation | [6] |
| Tetracaine | Permeability Coefficient Ranking | Uncharged Tetracaine > Uncharged Procaine > Charged Tetracaine > Charged Procaine | Molecular Dynamics Simulation | [6] |
Note: The ED50 for proparacaine is a measure of the concentration that produces 50% of the maximal effect, while IC50 is the concentration that inhibits 50% of the channel activity. These values can vary depending on the experimental conditions, such as the specific sodium channel subtype and the state of the channel.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of proparacaine and other local anesthetics on neuronal membranes.
Whole-Cell Patch-Clamp Electrophysiology for Studying Sodium Channel Blockade
This technique is the gold standard for investigating the direct effects of a compound on ion channel function.
Objective: To measure the inhibitory effect of proparacaine on voltage-gated sodium currents and to characterize its state-dependency.
Materials:
-
Cell line expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells stably transfected with NaV1.1, NaV1.2, etc.).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
Extracellular solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH 7.3 with NaOH.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Culture the cells to an appropriate confluency. On the day of the experiment, dissociate the cells and plate them onto glass coverslips in a recording chamber.
-
Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Gigaohm Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recordings:
-
Tonic Block: Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) where most sodium channels are in the resting state. Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current. Record the peak current amplitude in the absence (control) and presence of varying concentrations of proparacaine.
-
Use-Dependent Block: Apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) from a holding potential of -100 mV. Measure the progressive decrease in the peak sodium current during the pulse train in the presence of proparacaine.
-
Steady-State Inactivation: To determine the effect of proparacaine on the inactivated state, apply a series of prepulses to various potentials for a prolonged duration (e.g., 500 ms) to inactivate a fraction of the channels, followed by a test pulse to a fixed potential (e.g., 0 mV) to measure the remaining available current.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each concentration of proparacaine.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Plot the normalized current as a function of the prepulse potential to generate steady-state inactivation curves and determine the half-inactivation potential (V1/2).
-
Molecular Dynamics (MD) Simulations for Studying Lipid Bilayer Interaction
MD simulations provide atomic-level insights into the interactions between a drug molecule and a lipid bilayer.
Objective: To investigate the localization, orientation, and dynamic effects of proparacaine within a model neuronal membrane.
Methodology:
-
System Setup:
-
Construct a model lipid bilayer, such as a DMPC or a more complex mixed-lipid bilayer, in a simulation box.
-
Solvate the system with an explicit water model.
-
Introduce one or more proparacaine molecules into the water phase or directly into the bilayer.
-
-
Simulation Parameters:
-
Choose an appropriate force field for the lipids, water, and proparacaine.
-
Perform an energy minimization of the system to remove any steric clashes.
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) for a sufficient duration to allow the system to reach a stable state.
-
-
Production Run: Run the simulation for a long timescale (nanoseconds to microseconds) to sample the conformational space of the system.
-
Analysis:
-
Localization: Calculate the density profile of proparacaine along the axis perpendicular to the membrane to determine its preferred location within the bilayer.
-
Orientation: Analyze the orientation of the proparacaine molecule with respect to the membrane normal.
-
Membrane Properties: Calculate various properties of the lipid bilayer in the presence and absence of proparacaine, such as the area per lipid, bilayer thickness, and lipid tail order parameters (to assess membrane fluidity).
-
Interaction Energies: Calculate the interaction energies between proparacaine and the lipid and water molecules to understand the driving forces for its partitioning into the membrane.
-
Fluorescence Anisotropy for Measuring Membrane Fluidity
This technique provides a measure of the rotational mobility of a fluorescent probe embedded in a lipid membrane, which is related to the membrane's fluidity.
Objective: To quantify the effect of proparacaine on the fluidity of a model lipid membrane.
Materials:
-
Liposomes (e.g., DMPC or DMPE).
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).
-
Spectrofluorometer with polarizing filters.
-
This compound solution.
Procedure:
-
Liposome (B1194612) Preparation: Prepare a suspension of unilamellar liposomes.
-
Probe Incorporation: Incubate the liposomes with the fluorescent probe (DPH) to allow it to partition into the lipid bilayer.
-
Fluorescence Anisotropy Measurement:
-
Place the liposome suspension in a cuvette in the spectrofluorometer.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength.
-
Measure the intensity of the emitted fluorescence parallel (I_parallel) and perpendicular (I_perpendicular) to the polarization of the excitation light.
-
-
Effect of Proparacaine: Add increasing concentrations of proparacaine to the liposome suspension and repeat the fluorescence anisotropy measurements at each concentration.
-
Data Analysis:
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor for the instrument.
-
A decrease in fluorescence anisotropy indicates an increase in membrane fluidity, while an increase in anisotropy suggests a decrease in fluidity.
-
Visualizations
Signaling Pathway of Neuronal Excitation and Proparacaine Blockade
Caption: Proparacaine blocks open VGSCs, preventing Na+ influx and action potential propagation.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for assessing proparacaine's effect on VGSCs using patch-clamp.
Logical Relationship of Proparacaine's Dual Mechanism
Caption: Proparacaine's anesthetic effect arises from both direct and indirect mechanisms.
Conclusion
The primary mechanism of action of this compound on neuronal membranes is the direct blockade of voltage-gated sodium channels, which is a state-dependent process. This interaction prevents the generation and propagation of action potentials, leading to a reversible local anesthetic effect. Additionally, proparacaine interacts with and perturbs the neuronal lipid bilayer, which likely contributes to its overall mechanism by indirectly modulating ion channel function. A deeper understanding of the specific molecular interactions and the quantitative aspects of its effects on various sodium channel subtypes will be crucial for the development of more selective and potent local anesthetics with improved clinical profiles. The experimental protocols outlined in this guide provide a robust framework for future research in this area.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propranolol blocks cardiac and neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The local anesthetic proparacaine modifies sodium transport in toad skin and perturbs the structures of model and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of procaine and tetracaine in the lipid bilayer using molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Proparacaine (B1679620) Hydrochloride
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Proparacaine Hydrochloride, a widely used topical anesthetic in ophthalmology.
Introduction
This compound is an ester-type local anesthetic agent primarily used in ophthalmic procedures to numb the surface of the eye.[1][2] It is valued for its rapid onset and short duration of action, making it suitable for various diagnostic and minor surgical applications.[1][3] This document details the scientific background of this compound, including its synthesis, pharmacological properties, and the experimental protocols for its preparation.
Discovery and History
This compound, also known as proxymetacaine hydrochloride, was first approved for medical use in 1953.[4] The synthesis of this compound was reported by Clinton et al. in the Journal of the American Chemical Society in 1952.[5] It is chemically named 3-amino-4-propoxybenzoic acid 2-(diethylamino)ethyl ester monohydrochloride.[5]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates, primarily 3-amino-4-propoxybenzoic acid and 2-diethylaminoethanol, followed by their esterification and subsequent conversion to the hydrochloride salt.
Synthesis of Intermediates
3.1.1. 3-Amino-4-propoxybenzoic acid
The synthesis of 3-amino-4-propoxybenzoic acid typically starts from 4-propoxybenzoic acid, which undergoes nitration to introduce a nitro group at the 3-position, followed by reduction of the nitro group to an amino group.[6]
3.1.2. 2-Diethylaminoethanol
2-Diethylaminoethanol is commercially prepared by the reaction of diethylamine (B46881) with ethylene (B1197577) oxide.[7][8] An alternative laboratory synthesis involves the reaction of diethylamine with ethylene chlorohydrin.[8]
Final Synthesis of this compound
The final step in the synthesis is the esterification of 3-amino-4-propoxybenzoic acid with 2-diethylaminoethanol. This is typically followed by treatment with hydrochloric acid to form the stable hydrochloride salt.
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Mechanism of Action
This compound functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][4] This action inhibits the influx of sodium ions, which is a critical step for the initiation and propagation of nerve impulses (action potentials).[1][3][4] By preventing the transmission of nerve signals, this compound produces a temporary loss of sensation in the area where it is applied.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the neuronal membrane.
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₇ClN₂O₃ |
| Molecular Weight | 330.85 g/mol |
| Onset of Anesthesia | 20-30 seconds |
| Duration of Anesthesia | Approximately 15 minutes |
| Standard Concentration | 0.5% in ophthalmic solutions |
| pH of Ophthalmic Solution | 3.5 to 6.0 |
Table 1: Physicochemical and Pharmacological Properties.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound based on established chemical principles.
Synthesis of 3-Amino-4-propoxybenzoic acid
-
Nitration of 4-propoxybenzoic acid: 4-propoxybenzoic acid is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to yield 3-nitro-4-propoxybenzoic acid.
-
Reduction of 3-nitro-4-propoxybenzoic acid: The nitro group of 3-nitro-4-propoxybenzoic acid is reduced to an amino group. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon, or by using a reducing agent like tin(II) chloride in hydrochloric acid.[9]
-
Purification: The resulting 3-amino-4-propoxybenzoic acid is purified by recrystallization or chromatography.[6]
Synthesis of 2-Diethylaminoethanol
-
Reaction Setup: Diethylamine is reacted with ethylene oxide in a suitable solvent. This reaction is typically carried out under pressure and at a specific temperature.[8][10]
-
Purification: The crude 2-diethylaminoethanol is purified by distillation under reduced pressure.[8]
Esterification and Salt Formation
-
Esterification: 3-Amino-4-propoxybenzoic acid is reacted with 2-diethylaminoethanol in the presence of an acid catalyst and often with azeotropic removal of water to drive the reaction to completion.
-
Formation of Hydrochloride Salt: The resulting proparacaine base is dissolved in a suitable organic solvent, and hydrochloric acid (either as a gas or in a solvent like isopropanol) is added to precipitate this compound.
-
Final Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol (B145695) and ethyl acetate.[5]
The following diagram outlines the logical flow of the esterification and salt formation process.
Caption: Logical workflow for the final synthesis steps of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Identification, synthesis and structural confirmation of process-related impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. This compound | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101104591A - Polymorph of this compound and preparation method thereof - Google Patents [patents.google.com]
- 6. Buy 3-Amino-4-propoxybenzoic acid | 59691-15-5 [smolecule.com]
- 7. DIETHYLAMINOETHANOL - Ataman Kimya [atamanchemicals.com]
- 8. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]
- 9. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN104725243A - Method for synthesizing diethylaminoethanol - Google Patents [patents.google.com]
The Pharmacological Profile of Proparacaine as a Topical Anesthetic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proparacaine (B1679620) is a widely used amino ester-based topical anesthetic, primarily in ophthalmology. It provides rapid, short-duration anesthesia of the cornea and conjunctiva, facilitating a variety of diagnostic and minor surgical procedures.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the initiation and propagation of action potentials.[1] While generally well-tolerated for short-term use, proparacaine can exhibit dose- and time-dependent cytotoxicity towards corneal cells, a critical consideration in its clinical application and in the development of new topical anesthetics.[2] This technical guide provides a comprehensive overview of the pharmacological profile of proparacaine, including its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology, with a focus on quantitative data, detailed experimental protocols, and relevant biological pathways.
Mechanism of Action
Proparacaine's anesthetic effect is achieved through the reversible blockade of voltage-gated sodium channels (VGSCs) in the nerve cell membranes of the cornea and conjunctiva.[1] By binding to these channels, proparacaine stabilizes the neuronal membrane and prevents the large, transient increase in sodium ion permeability that is necessary for the generation of an action potential.[1] This inhibition of ion flux effectively blocks the transmission of pain signals from the ocular surface to the central nervous system.
Pharmacokinetics and Pharmacodynamics
The clinical utility of proparacaine as a topical anesthetic is defined by its rapid onset and short duration of action.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Proparacaine
| Parameter | Value | Species | Reference |
| Concentration | 0.5% Ophthalmic Solution | Human | [1] |
| Onset of Anesthesia | ~13-30 seconds | Human | [1] |
| Duration of Anesthesia | 10-20 minutes | Human | [1] |
| Metabolism | Plasma esterases | Human | [4] |
Table 2: Comparative Onset and Duration of Action of Topical Ocular Anesthetics
| Anesthetic | Concentration | Onset of Action | Duration of Anesthesia | Species | Reference |
| Proparacaine | 0.5% | ~30 seconds | 10.7 minutes | Human | [5] |
| Tetracaine | 0.5% | ~30 seconds | 9.4 minutes | Human | [5] |
| Benoxinate | 0.4% | Slower than Proparacaine | Shorter than Tetracaine | Human | [1] |
| Lidocaine | 3.5% Gel | Slower than Proparacaine | 55 minutes | Canine | [6] |
Toxicological Profile
The primary toxicological concern with proparacaine is its effect on the corneal epithelium and endothelium, particularly with prolonged or repeated use.[2] In vitro studies have demonstrated that proparacaine can induce cytotoxicity in a dose- and time-dependent manner.[2]
Cytotoxicity
Proparacaine has been shown to be cytotoxic to human corneal epithelial and endothelial cells.[2] This toxicity is mediated through the induction of apoptosis.
Table 3: In Vitro Cytotoxicity of Proparacaine on Corneal Cells
| Cell Type | Assay | EC50 | Exposure Time | Reference |
| Rabbit Corneal Epithelial Cells | Lactate Dehydrogenase (LDH) Leakage | 4.4 mM | Not Specified | [2] |
| Rabbit Corneal Epithelial Cells | MTT Assay | 3.4 mM | Not Specified | [2] |
Apoptotic Signaling Pathway
Proparacaine-induced cytotoxicity in corneal cells is mediated by a mitochondrion-dependent apoptotic pathway. This involves the disruption of the mitochondrial transmembrane potential, activation of caspases, and eventual cell death.
Figure 1: Proparacaine-induced apoptotic signaling pathway in corneal cells.
Experimental Protocols
Assessment of Corneal Anesthesia using Cochet-Bonnet Aesthesiometer
This protocol outlines the procedure for determining the duration of corneal anesthesia in a preclinical rabbit model.
Materials:
-
Cochet-Bonnet aesthesiometer
-
0.5% Proparacaine hydrochloride ophthalmic solution
-
Healthy adult New Zealand white rabbits
-
Topical fluorescein (B123965) sodium strips
Procedure:
-
Baseline Measurement: Gently restrain the rabbit. Extend the nylon filament of the Cochet-Bonnet aesthesiometer to its maximum length (60 mm). Touch the central cornea with the filament, applying just enough pressure to cause a slight bend. Gradually decrease the filament length in 5 mm increments until a consistent blink reflex is elicited. Record this length as the baseline corneal touch threshold (CTT).
-
Anesthetic Instillation: Instill one to two drops (approximately 50 µL) of 0.5% proparacaine solution into the conjunctival sac of the test eye.
-
Post-instillation Measurements: At 1-minute intervals for the first 5 minutes, and then at 5-minute intervals thereafter, measure the CTT as described in step 1.
-
Duration of Anesthesia: The duration of anesthesia is defined as the time from instillation until the CTT returns to the baseline measurement.
-
Corneal Integrity Check: Following the final measurement, apply a fluorescein strip to the conjunctival sac to check for any epithelial defects caused by the procedure.
In Vitro Cytotoxicity Assessment by MTT Assay
This protocol details the measurement of proparacaine's cytotoxicity on a human corneal epithelial (HCE) cell line.
Materials:
-
Human Corneal Epithelial (HCE) cell line
-
96-well microplates
-
This compound solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCE cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Exposure: Remove the culture medium and replace it with 100 µL of medium containing various concentrations of proparacaine. Include a vehicle control (medium without proparacaine).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 4, 8, 12, 24 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.
Drug Development and Preclinical Evaluation Workflow
The development of a novel topical anesthetic involves a structured preclinical evaluation to assess its efficacy and safety.
Figure 2: Preclinical evaluation workflow for a novel topical anesthetic.
The overall drug development pipeline for an ophthalmic drug like a topical anesthetic follows a phased approach from discovery to post-market surveillance.
Figure 3: Key phases of topical anesthetic drug development.
Conclusion
Proparacaine remains a cornerstone of topical anesthesia in ophthalmology due to its rapid and reliable, albeit short-lived, anesthetic properties. Its pharmacological profile is well-characterized, with a clear mechanism of action centered on the blockade of voltage-gated sodium channels. However, the potential for corneal cytotoxicity necessitates careful clinical use and underscores the importance of ongoing research into more selective and less toxic topical anesthetics. The experimental protocols and development workflows outlined in this guide provide a framework for the continued investigation and development of novel ocular anesthetic agents. Future research should focus on elucidating the specific interactions of proparacaine and new chemical entities with sodium channel subtypes to pave the way for the rational design of next-generation topical anesthetics with improved safety profiles.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Toxicity of topical ophthalmic anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A methodological pipeline for the preclinical evaluation of novel topical agents for the treatment of CRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical Ophthalmic Anesthetics for CornealAbrasions: Findings from a Cochrane SystematicReview and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ambient humidity on the Cochet–Bonnet aesthesiometer - PMC [pmc.ncbi.nlm.nih.gov]
Proparacaine Hydrochloride Binding to Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proparacaine (B1679620) hydrochloride is a topical local anesthetic of the amino ester class, widely used in ophthalmology to induce rapid, short-term anesthesia of the cornea and conjunctiva. Its clinical efficacy stems from its ability to reversibly block nerve impulse conduction. The primary molecular target for proparacaine and other local anesthetics is the voltage-gated sodium channel (VGSC or Nav channel). This in-depth technical guide consolidates the current understanding of the binding sites of proparacaine hydrochloride on these critical ion channels, drawing upon direct evidence where available and inferring from the broader class of local anesthetics to provide a comprehensive overview.
Core Mechanism of Action
This compound elicits its anesthetic effect by blocking the propagation of action potentials in neurons.[1] This is achieved by physically obstructing the transmembrane pore of voltage-gated sodium channels, which prevents the influx of sodium ions necessary for membrane depolarization.[1] Proparacaine, like other local anesthetics, exhibits a state-dependent binding mechanism, showing a higher affinity for channels in the open and inactivated states compared to the resting state. This property contributes to its efficacy in rapidly firing neurons, which are characteristic of nociceptive pathways.
Binding Sites on Voltage-Gated Sodium Channels
While direct crystallographic evidence for the binding of proparacaine to specific Nav channel isoforms is not currently available, extensive research on other local anesthetics provides a robust model for its interaction. The binding site for local anesthetics is located within the inner pore of the sodium channel, formed by the S5 and S6 transmembrane segments of the four homologous domains (I-IV).[2]
Key Molecular Determinants:
-
Domain IV, S6 Segment (IV-S6): Site-directed mutagenesis studies on various Nav channel isoforms have consistently identified residues within the IV-S6 segment as critical for local anesthetic binding.[3][4] Aromatic residues, particularly a highly conserved phenylalanine (F1764 in the rat brain Nav1.2a isoform), are crucial for the high-affinity, state-dependent block.[3][5] It is highly probable that the aromatic ring of proparacaine engages in a π-π stacking interaction with this phenylalanine residue.
-
Domain III, S6 Segment (III-S6): Residues in the III-S6 segment also contribute to the local anesthetic binding pocket.[6] Modeling studies suggest that the alkylamino head of ionizable local anesthetics is positioned near the selectivity filter and interacts with residues in both the III-S6 and IV-S6 segments.[6]
-
Domain I, S6 Segment (I-S6): Some studies also implicate residues in the I-S6 segment as part of the binding site, suggesting a complex interaction involving multiple domains.[6]
-
Amino Acid Residues: Specific amino acids, such as phenylalanine and tyrosine, within these S6 segments are considered the primary interaction points for the aromatic portion of local anesthetic molecules.[4] The tertiary amine group of proparacaine, which is protonated at physiological pH, is thought to interact with the channel pore through electrostatic and van der Waals forces.[6]
Based on the structure of proparacaine and the established binding pocket for other local anesthetics, it is hypothesized that the aminobenzoate portion of the molecule interacts with the aromatic residues in the IV-S6 segment, while the diethylaminoethyl side chain extends into the inner pore.
Quantitative Data
Quantitative data on the binding affinity of this compound for specific voltage-gated sodium channel isoforms are limited in the public domain. The available data are summarized below.
| Parameter | Value | Channel Type | Species | Comments |
| ED50 | 3.4 mM | Voltage-gated sodium channels | Not Specified | This value represents the effective dose for 50% of the maximal response, indicating a relatively low potency compared to some other local anesthetics.[7] |
| % Inhibition | 103.3% | Nav1.8 | Not Specified | The specific concentration for this inhibition level was not provided, making direct comparison difficult. This suggests a strong interaction with the Nav1.8 isoform, which is predominantly expressed in nociceptive neurons. |
Due to the limited availability of specific binding data for this compound, researchers are encouraged to perform their own dose-response studies on relevant Nav channel isoforms to determine precise IC50 and Kd values.
Signaling Pathways
The primary signaling pathway affected by this compound is the direct inhibition of sodium ion conduction through voltage-gated sodium channels, leading to the cessation of action potential propagation.
While the direct action on Nav channels is well-established, some studies on other local anesthetics suggest potential off-target effects that could modulate intracellular signaling:
-
G-Protein Coupled Receptors (GPCRs): Some local anesthetics have been shown to interact with GPCRs, potentially interfering with their signaling cascades.[8] However, specific data for proparacaine in this context are lacking.
-
Intracellular Calcium Signaling: Local anesthetics can influence intracellular calcium levels, although this is often considered a downstream effect of sodium channel blockade or an interaction with other ion channels at higher concentrations.[9]
Further research is required to elucidate any clinically relevant secondary signaling pathways modulated by this compound.
Caption: Proparacaine's primary mechanism of action.
Experimental Protocols
Detailed experimental protocols for specifically studying proparacaine's interaction with Nav channels are not widely published. However, standard methodologies used for other local anesthetics can be adapted.
Electrophysiology (Patch-Clamp)
This technique is the gold standard for characterizing the functional effects of a drug on ion channels.
Objective: To determine the inhibitory concentration (IC50) and the state-dependence of proparacaine block on specific Nav channel isoforms expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or another suitable cell line) in appropriate media.
-
Transiently or stably transfect the cells with the cDNA encoding the alpha and beta subunits of the desired human Nav channel isoform (e.g., Nav1.7, Nav1.8).
-
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp configuration.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
To study state-dependence, vary the holding potential or use pre-pulse protocols to enrich the population of open or inactivated channels before applying the test pulse.
-
-
Drug Application:
-
Prepare stock solutions of this compound in the external solution.
-
Apply different concentrations of proparacaine to the cell via a perfusion system.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude in the absence and presence of different concentrations of proparacaine.
-
Construct a dose-response curve and fit the data to the Hill equation to determine the IC50.
-
Caption: Workflow for electrophysiological analysis.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that are critical for drug binding.
Objective: To confirm the importance of putative binding site residues for proparacaine interaction.
Methodology:
-
Mutant Plasmid Generation:
-
Using a plasmid containing the wild-type Nav channel cDNA as a template, introduce point mutations at candidate residues (e.g., F1764A in Nav1.2a) using a commercially available site-directed mutagenesis kit.
-
Verify the mutation by DNA sequencing.
-
-
Expression and Electrophysiology:
-
Transfect cells with the mutant channel cDNA.
-
Perform patch-clamp experiments as described above, comparing the IC50 of proparacaine for the wild-type and mutant channels.
-
-
Data Analysis:
-
A significant increase in the IC50 for the mutant channel compared to the wild-type indicates that the mutated residue is important for proparacaine binding.
-
Caption: Workflow for site-directed mutagenesis.
Radioligand Binding Assay
This biochemical assay can be used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to its receptor.
Objective: To directly measure the binding of radiolabeled proparacaine (if available) or a competitive ligand to Nav channels.
Methodology:
-
Membrane Preparation:
-
Prepare membrane fractions from cells or tissues expressing the Nav channel of interest.
-
-
Binding Assay:
-
Incubate the membrane preparation with a radiolabeled ligand that binds to the local anesthetic site (e.g., [3H]batrachotoxin A 20-α-benzoate).
-
For competition assays, incubate with a fixed concentration of the radioligand and varying concentrations of unlabeled proparacaine.
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
For saturation binding, plot bound ligand versus free ligand concentration to determine Kd and Bmax.
-
For competition binding, plot the displacement of the radioligand by proparacaine to determine the IC50 and calculate the Ki.
-
Caption: Workflow for radioligand binding assays.
Conclusion
This compound exerts its local anesthetic effect by blocking voltage-gated sodium channels in a state-dependent manner. While specific binding data for proparacaine are scarce, a wealth of information from studies on other local anesthetics strongly suggests that it binds to a conserved receptor site within the inner pore of the channel, with key interactions involving aromatic residues in the S6 segments of domains III and IV. The provided experimental protocols offer a framework for researchers to further elucidate the specific molecular interactions and quantitative binding parameters of proparacaine with various Nav channel isoforms. A more detailed understanding of these interactions will be invaluable for the development of novel, more selective local anesthetics with improved therapeutic profiles.
References
- 1. This compound | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Proparacaine Hydrochloride: Emerging Non-Ophthalmic Applications in Neurological Disorders
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Proparacaine (B1679620) hydrochloride, a well-established topical anesthetic in ophthalmology, is gaining attention for its potential therapeutic applications beyond the eye.[1][2] Its primary mechanism of action, the blockade of voltage-gated sodium channels, is a well-understood principle in local anesthesia.[2][3][4][5] This technical guide delves into the early-stage research on the non-ophthalmic uses of proparacaine hydrochloride, with a focus on its potential in treating trigeminal neuralgia and epilepsy. We will explore the foundational, albeit sometimes conflicting, clinical observations and the more recent preclinical findings that are paving the way for novel therapeutic strategies. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, including experimental methodologies, quantitative data, and a visualization of the underlying mechanisms and workflows.
This compound for Trigeminal Neuralgia and Atypical Facial Pain: A Re-evaluation
The exploration of proparacaine for facial pain syndromes originated from serendipitous clinical observations. This section reviews the initial anecdotal evidence, subsequent clinical investigations, and the current understanding of its potential, tempered by conflicting findings.
Early Anecdotal Evidence and Case Reports
The first suggestion of proparacaine's efficacy in treating trigeminal neuralgia came from a case reported by Zavon and Fichte in 1991.[3][6] In a remarkable instance, a patient with trigeminal neuralgia experienced prolonged pain relief after the application of proparacaine eye drops for a corneal ulceration.[6] This led to further investigation, with another case reportedly achieving pain relief for over a month.[6] A subsequent letter by Spaziante and colleagues in 1992 also documented the treatment of trigeminal neuralgia with an ophthalmic anesthetic.[7]
Clinical Trial and Systematic Review Findings
Despite the promising initial reports, a randomized, double-blind, placebo-controlled trial was conducted to rigorously evaluate the efficacy of a single application of proparacaine eye drops in patients with trigeminal neuralgia.[8] The study found no significant difference in the reduction of pain severity or frequency between the proparacaine and placebo groups.[8] This finding likely contributed to a subsequent systematic review on trigeminal neuralgia treatments which concluded that proparacaine eye drops were "inappropriate" for this indication.[2][5]
Proposed Mechanism of Action
The proposed mechanism for any potential effect of topically applied proparacaine on trigeminal neuralgia is thought to involve its primary action as a sodium channel blocker.[2][3][4][5] The trigeminal nerve provides sensory innervation to the face and eye. It is hypothesized that the local application of proparacaine to the eye could lead to retrograde transport of the anesthetic to the Gasserian ganglion, or that it may quell aberrant firing in peripheral nerve branches, thereby interrupting the pain signals.[9]
Experimental Protocols: Clinical Trial Methodology
The following table outlines the general methodology of the randomized controlled trial that investigated proparacaine for trigeminal neuralgia.
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled trial.[8] |
| Participants | Patients with a diagnosis of typical trigeminal neuralgia.[8] |
| Intervention | Two drops of either proparacaine ophthalmic solution or a saline placebo administered to the ipsilateral eye.[8] |
| Outcome Measures | Pain response assessed at 3, 10, and 30 days post-instillation using pain rating scales and a measure of pain frequency.[8] |
| Results | No statistically significant difference in pain reduction between the proparacaine and placebo groups.[8] |
Logical Relationship of Trigeminal Neuralgia Research
Figure 1: Logical progression of research on proparacaine for trigeminal neuralgia.
A New Frontier: this compound as an Antiepileptic Agent
Recent preclinical research has unveiled a novel and compelling non-ophthalmic application for proparacaine: the treatment of epilepsy. This research has identified a specific molecular target and explored an innovative drug delivery system to enhance its therapeutic potential.
Antiepileptic Effects in a Preclinical Model
A 2021 study demonstrated that this compound exerted a robust and acute antiepileptic effect in a pilocarpine-induced epilepsy mouse model.[1][9] More significantly, chronic administration of proparacaine was found to completely terminate the occurrence of spontaneous recurrent seizures without notable toxicity.[1][9]
Mechanism of Action: Targeting Nav1.3
The antiepileptic action of proparacaine is attributed to its ability to block the voltage-gated sodium channel subtype Nav1.3.[1][9] While Nav1.3 is abundant in the central nervous system during embryonic and neonatal development, its expression is extremely low in the adult rodent CNS.[9] However, mutations in the SCN3A gene, which encodes Nav1.3, have been linked to early infantile epileptic encephalopathy.[9] The selective blocking of Nav1.3 by proparacaine presents a promising strategy for developing antiepileptic drugs with potentially fewer side effects than non-selective sodium channel blockers.[9]
Novel Drug Delivery System: Liposomal Hydrogel
To address potential cardiotoxicity at high doses and to provide sustained release, the researchers developed a liposomal hydrogel formulation of this compound.[1][9] This formulation, when implanted subcutaneously, provided immediate and long-lasting remission from spontaneous recurrent seizures in the epileptic mouse model without affecting the QRS interval, a measure of cardiac health.[1][9] This suggests that a transdermal patch could be a viable delivery method for treating epilepsy in a clinical setting.[1][9]
Experimental Protocols: Preclinical Epilepsy Study
The following table summarizes the key experimental methodologies employed in the study investigating the antiepileptic effects of proparacaine.
| Experiment | Methodology |
| Epilepsy Model | Pilocarpine-induced epilepsy in mice.[1][9] |
| Acute Antiepileptic Effect | Administration of this compound to assess its immediate impact on seizure activity.[1] |
| Chronic Treatment | Long-term administration of this compound to evaluate its effect on spontaneous recurrent seizures and to assess for toxicity.[1][9] |
| Toxicity Studies | Whole-genome transcriptomic analyses, and assessment of cytotoxicity, neuropsychiatric adverse effects, hepatotoxicity, and cardiotoxicity (including electrocardiography).[1][9] |
| Drug Delivery Formulation | Development and in vivo testing of a thermosensitive, chitosan-based hydrogel containing liposomal this compound for sustained release.[1][9] |
Quantitative Data from Preclinical Epilepsy Study
| Parameter | Finding |
| High-Dose Proparacaine (50 mg/kg) | Slight prolongation of the QRS interval, similar to the effect of levetiracetam.[1][9] |
| Chronic Low-Dose Proparacaine | No significant toxicity observed.[1][9] |
| Liposomal Hydrogel Formulation | Immediate and long-lasting remission from spontaneous recurrent seizures without affecting the QRS interval.[1][9] |
Signaling Pathway and Experimental Workflow
Figure 2: Proparacaine's antiepileptic mechanism and experimental workflow.
Future Directions and Conclusion
The journey of this compound beyond ophthalmology is still in its nascent stages. The initial enthusiasm for its use in trigeminal neuralgia has been dampened by a lack of supporting evidence from controlled clinical trials. However, the underlying principle of targeting neuronal hyperexcitability remains a valid therapeutic strategy, and further research into different formulations or delivery methods for neuropathic pain could still be warranted.
The more recent discovery of proparacaine's potent antiepileptic effects via Nav1.3 blockade has opened up a highly promising avenue for drug development. The successful use of a liposomal hydrogel to mitigate potential side effects and ensure sustained delivery in a preclinical model is a significant step forward. Future research should focus on elucidating the role of Nav1.3 in different forms of epilepsy and progressing the development of novel proparacaine formulations towards clinical trials.
References
- 1. New application of an old drug proparacaine in treating epilepsy via liposomal hydrogel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trigeminal neuralgia relieved by ophthalmic anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relief of trigeminal neuralgia by proparacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trigeminal neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical ophthalmic amethocaine alleviates trigeminal neuralgia pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of trigeminal neuralgia by ophthalmic anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of single-application topical ophthalmic anesthesia in patients with trigeminal neuralgia. A randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Proparacaine Hydrochloride: An In-Depth Technical Guide on its Effects on Cellular Ion Channel Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proparacaine (B1679620) hydrochloride is a rapid-onset, short-duration topical anesthetic primarily used in ophthalmology. Its mechanism of action is centered on the modulation of cellular ion channel function, a critical aspect for researchers in pain management, neurobiology, and drug development. This technical guide provides a comprehensive overview of the effects of proparacaine hydrochloride on various ion channels, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While the primary target of proparacaine is the voltage-gated sodium channel, this guide also explores its interactions with potassium and calcium channels, offering a broader perspective on its pharmacological profile.
Introduction
This compound is a local anesthetic of the amino ester class.[1] Its clinical efficacy in inducing temporary anesthesia stems from its ability to reversibly block nerve impulse conduction.[2] This blockade is achieved by interfering with the function of ion channels, which are integral membrane proteins responsible for the generation and propagation of action potentials in excitable cells such as neurons.[3] A thorough understanding of proparacaine's interaction with specific ion channel subtypes is crucial for optimizing its therapeutic use and for the development of novel anesthetic agents with improved selectivity and safety profiles.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs). By binding to these channels, proparacaine inhibits the influx of sodium ions into the neuron. This action prevents the depolarization of the neuronal membrane, thereby blocking the initiation and propagation of action potentials and resulting in a loss of sensation.[1]
Figure 1: Mechanism of this compound action on voltage-gated sodium channels.
Quantitative Data on Ion Channel Modulation
While the primary effect of proparacaine is on sodium channels, a comprehensive understanding requires quantitative data on its interaction with various ion channel subtypes. Direct IC50 values for proparacaine on specific ion channel subtypes are not extensively reported in the literature. However, data from other local anesthetics like lidocaine (B1675312) provide a valuable comparative context for understanding the potential broader ion channel activity of proparacaine.
| Ion Channel Family | Subtype | Local Anesthetic | IC50 (µM) | Cell Type | Holding Potential (mV) | Reference |
| Sodium (NaV) | hNaV1.5 | Lidocaine | 775.6 ± 37.1 | HEK293 | -120 | [4] |
| hNaV1.5 | Lidocaine | 18.4 ± 2.6 | HEK293 | -90 | [4] | |
| Potassium (KV) | hERG (KV11.1) | Lidocaine | 88.63 ± 7.99 | HEK293 | Not Specified | [4] |
| hERG (KV11.1) | Flecainide | 3.91 ± 0.68 | HEK293 | Not Specified | ||
| hERG (KV11.1) | Quinidine | 0.41 ± 0.04 | HEK293 | Not Specified | ||
| hERG (KV11.1) | Propafenone | 0.44 ± 0.07 | HEK293 | Not Specified | ||
| SK2 | Lidocaine | Dose-dependent block | Mammalian cell line | Not Specified | [5] | |
| IKn (Type 1) | Lidocaine | 5100 | Rat DRG neurons | Not Specified | [6] | |
| IKn (Type 2) | Lidocaine | 2200 | Rat DRG neurons | Not Specified | [6] | |
| Calcium (CaV) | L-type | Bupivacaine | ~10 | Guinea pig ventricular muscle | Not Specified | [7] |
| L-type | Lidocaine | ~100 | Guinea pig ventricular muscle | Not Specified | [7] |
Note: The IC50 values for lidocaine on hNaV1.5 channels demonstrate state-dependent inhibition, with a significantly lower IC50 at a more depolarized holding potential, indicating a higher affinity for the inactivated state of the channel.[4]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing Proparacaine's Effect on Voltage-Gated Sodium Channels
This protocol is designed to measure the effect of this compound on voltage-gated sodium channels (e.g., NaV1.7) stably expressed in a mammalian cell line like HEK293.
4.1.1. Cell Culture and Transfection
-
Culture HEK293 cells expressing the desired sodium channel subtype in appropriate media.
-
For transient expression, transfect cells with a plasmid encoding the channel's α-subunit and any relevant β-subunits using a suitable transfection reagent.
-
Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells for recording.
-
Perform recordings 24-48 hours post-transfection.
4.1.2. Solutions
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Proparacaine Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in the external solution. Subsequent dilutions to the desired final concentrations should be made fresh daily.
4.1.3. Electrophysiological Recording
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal (>1 GΩ) on a transfected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Use a patch-clamp amplifier and data acquisition software. Compensate for pipette and whole-cell capacitance.
-
Monitor series resistance and discard recordings with significant changes (>20%).
4.1.4. Voltage-Clamp Protocols
-
To Determine IC50 (Concentration-Response):
-
Hold the cell at a holding potential of -120 mV.
-
Apply a depolarizing step to -10 mV for 20-50 ms (B15284909) to elicit the peak sodium current.
-
Apply pulses at a low frequency (e.g., 0.1 Hz) to allow for recovery from inactivation.
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.
-
Measure the peak inward current at each concentration and normalize it to the control current.
-
Fit the concentration-response data with the Hill equation to determine the IC50.
-
-
To Study Use-Dependent Block:
-
Hold the cell at -120 mV.
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at a higher frequency (e.g., 5 or 10 Hz).
-
Record the peak current for each pulse in the train.
-
Compare the rate and extent of current reduction during the pulse train in the absence and presence of proparacaine.
-
-
To Assess Effects on Steady-State Inactivation:
-
Hold the cell at -120 mV.
-
Apply a series of 500 ms pre-pulses to potentials ranging from -140 mV to -20 mV.
-
Immediately following each pre-pulse, apply a test pulse to -10 mV to measure the available sodium current.
-
Plot the normalized peak current as a function of the pre-pulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation potential (V½) in the absence and presence of proparacaine.
-
Figure 2: General experimental workflow for whole-cell patch-clamp analysis.
Calcium Imaging in Sensory Neurons to Assess Proparacaine's Effects
This protocol outlines a method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cultured sensory neurons (e.g., from dorsal root ganglia, DRG) in response to stimuli and the modulatory effects of proparacaine.
4.2.1. Primary Culture of Sensory Neurons
-
Dissect DRGs from rodents and dissociate them into single cells using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.
-
Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture them in an appropriate growth medium.
-
Use neurons for experiments within 24-48 hours of plating.
4.2.2. Calcium Indicator Loading
-
Load the cultured neurons with a ratiometric calcium indicator dye such as Fura-2 AM.
-
Incubate the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification.
4.2.3. Calcium Imaging
-
Mount the coverslip with the loaded neurons onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with a physiological salt solution.
-
Excite the Fura-2 dye at two alternating wavelengths (e.g., 340 nm and 380 nm) and capture the fluorescence emission at ~510 nm using a CCD camera.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
4.2.4. Experimental Procedure
-
Establish a baseline [Ca²⁺]i recording.
-
Apply a stimulus known to increase [Ca²⁺]i in sensory neurons, such as a high concentration of potassium chloride (KCl) to induce depolarization and open voltage-gated calcium channels, or capsaicin (B1668287) to activate TRPV1 channels.
-
Record the change in [Ca²⁺]i.
-
Wash out the stimulus and allow the [Ca²⁺]i to return to baseline.
-
Pre-incubate the neurons with this compound for a defined period.
-
Re-apply the stimulus in the presence of proparacaine and record the [Ca²⁺]i response.
-
Compare the magnitude and kinetics of the calcium transient in the absence and presence of proparacaine to determine its inhibitory effect.
Figure 3: Experimental workflow for calcium imaging in sensory neurons.
Effects on Other Ion Channels
While the primary anesthetic effect of proparacaine is mediated through sodium channel blockade, its interaction with other ion channels, such as potassium and calcium channels, can contribute to its overall pharmacological profile and potential side effects.
Potassium Channels
Local anesthetics have been shown to inhibit various types of potassium channels.[6] For instance, lidocaine can block delayed rectifier potassium currents and SK channels.[4][5] Blockade of potassium channels in sensory neurons could potentially potentiate the anesthetic effect by prolonging the action potential duration and thereby increasing the proportion of inactivated sodium channels, which are the preferred target for local anesthetics.[6] However, specific data on proparacaine's effects on different potassium channel subtypes are limited.
Calcium Channels
Local anesthetics can also block voltage-gated calcium channels, although generally at higher concentrations than those required for sodium channel blockade.[7] Inhibition of calcium channels in sensory neurons could contribute to the overall reduction in neuronal excitability and neurotransmitter release. Calcium imaging studies, as described in the protocol above, can be employed to investigate the functional consequences of proparacaine on calcium signaling in these neurons.
Conclusion
This compound exerts its primary anesthetic effect through the blockade of voltage-gated sodium channels, a mechanism it shares with other local anesthetics. While quantitative data on its specific interactions with a wide range of ion channel subtypes are not extensively available, the provided experimental protocols for whole-cell patch-clamp electrophysiology and calcium imaging offer robust methodologies for researchers to investigate these effects in detail. A deeper understanding of proparacaine's interactions with sodium, potassium, and calcium channels will be instrumental in the rational design of future local anesthetics with enhanced efficacy and reduced side-effect profiles. This guide serves as a foundational resource for scientists and drug development professionals embarking on such investigations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Proparacaine Hydrochloride for Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proparacaine (B1679620) Hydrochloride (also known as Proxymetacaine Hydrochloride) is a potent, rapid-acting topical local anesthetic of the amino-ester class.[1][2] It is widely used in ophthalmology to provide anesthesia for short procedures such as tonometry, gonioscopy, and the removal of foreign bodies from the cornea.[3][4] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal membrane, which inhibits the influx of sodium ions required for the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation.[5][6][7]
A thorough understanding of its physicochemical properties is paramount for the development of stable, safe, and effective ophthalmic formulations. This guide provides a comprehensive overview of these properties, details relevant experimental protocols, and outlines key formulation considerations.
Physicochemical Properties
The fundamental physicochemical characteristics of Proparacaine Hydrochloride are summarized below. These parameters are critical inputs for pre-formulation studies and guide the selection of appropriate excipients and manufacturing processes.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₂₆N₂O₃ · HCl | [8] |
| Molecular Weight | 330.85 g/mol | [6][9] |
| CAS Number | 5875-06-9 | [10][11] |
| Appearance | Crystalline powder | [10] |
| Melting Range | 178°C to 185°C (Range ≤ 2°C) | [8] |
| pKa (Strongest Basic) | 8.96 | [2][9] |
| UV Absorption Max (λmax) | ~310 nm (in pH 6.0 phosphate (B84403) buffer) | [8] |
| Water Solubility | 64 mg/mL | [12] |
| LogP (Octanol-Water) | 2.6 - 2.97 | [9] |
| pH (0.5% Solution) | 3.5 to 6.0 | [13][14] |
Detailed Physicochemical Characteristics
Solubility
This compound is soluble in water. One source indicates a solubility of 64 mg/mL.[12] It is also soluble in methanol (B129727) and slightly soluble in chloroform.[15] The aqueous solubility is a key attribute for its formulation as an ophthalmic solution, typically at a 0.5% concentration (5 mg/mL).[13][16]
pKa and pH
The pKa of the strongest basic group (the diethylamino group) is reported as 8.96.[2][9] This value is crucial as it dictates the ionization state of the molecule at different pH levels. In ophthalmic formulations, which have a pH range of 3.5 to 6.0, this compound will exist predominantly in its protonated, water-soluble cationic form.[13][14] This pH range represents a compromise between drug stability and physiological comfort.
Melting Point
The United States Pharmacopeia (USP) specifies a melting range between 178°C and 185°C, with the range between the beginning and end of melting not exceeding 2°C.[8] This sharp melting range is indicative of a high degree of purity for the crystalline solid.
Partition Coefficient (LogP)
The LogP value, a measure of lipophilicity, is reported to be in the range of 2.6 to 2.97.[9] This moderate lipophilicity is essential for its anesthetic activity, allowing the molecule to partition into the nerve cell membrane to reach its site of action while still possessing sufficient aqueous solubility for formulation.
Stability Profile
This compound is susceptible to degradation, primarily through hydrolysis of its ester linkage.[17][18] Its stability is influenced by pH, temperature, and light.
-
Hydrolytic Stability : The ester group can be hydrolyzed under acidic or basic conditions, breaking down the molecule into 2-(diethylamino)ethanol (B1670525) and 3-amino-4-propoxybenzoic acid.[17][19] Formulating the ophthalmic solution at a weakly acidic pH (3.5-6.0) helps to minimize this degradation pathway.[13]
-
Thermal Stability : To maintain potency, this compound and its ophthalmic solutions should be stored under refrigerated conditions, typically between 2°C and 8°C (36°F to 46°F).[13][20][21] Studies have shown that storage at room temperature for more than two weeks can lead to a decrease in the drug's efficacy.[22]
-
Photostability : The drug is sensitive to light. Ophthalmic solutions should be packaged in light-resistant containers and stored in their cartons to protect them from light.[13][21] Discoloration (developing more than a faint yellow color) indicates degradation, and the solution should be discarded.[13][20]
-
Oxidative Stability : The molecule is relatively stable against oxidative stress.[17][23]
Formulation and Compatibility
Commercial ophthalmic solutions of this compound (0.5%) typically contain several excipients to ensure stability, sterility, and safety.[16][24]
-
Preservatives : Benzalkonium chloride (typically at 0.01%) is a common antimicrobial preservative used to maintain sterility after the container is opened.[13][24][25]
-
Stabilizers : Glycerin is often included as a stabilizer.[13][16]
-
pH Adjusters : Hydrochloric acid and/or sodium hydroxide (B78521) are used to adjust the pH to the target range of 3.5 to 6.0.[13][24]
-
Vehicle : Water for Injection USP is the vehicle for the solution.[13][16]
Prolonged use of topical anesthetics containing preservatives like benzalkonium chloride can have cytotoxic effects on the corneal epithelium. Therefore, the development of preservative-free formulations in single-dose units is an important consideration for patients requiring frequent administration or those with sensitive ocular surfaces.
Experimental Protocols
Accurate determination of the physicochemical properties is essential. The following are standard methodologies for key experiments.
Melting Range Determination (USP <741>)
-
Principle : This method determines the temperature range over which a crystalline solid melts.
-
Apparatus : Capillary tube melting point apparatus.
-
Methodology :
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature at which the substance first begins to liquefy (beginning of melting) and the temperature at which it becomes completely liquid (end of melting) are recorded.
-
The result is reported as a range. For Proparacaine HCl, this should be between 178°C and 185°C.[8]
-
UV-Visible Spectrophotometry (USP <857>)
-
Principle : This technique is used for identification based on the absorption of UV radiation by the molecule.
-
Methodology :
-
Solution Preparation : A solution of this compound is prepared in a pH 6.0 phosphate buffer at a known concentration.[8]
-
Measurement : The UV absorption spectrum of the solution is recorded using a spectrophotometer, typically between 200 and 400 nm.
-
Analysis : The spectrum should exhibit a maximum absorbance at approximately 310 nm.[8] The absorptivity is calculated and compared to that of a USP Reference Standard.[8]
-
High-Performance Liquid Chromatography (HPLC) for Assay and Stability (USP Monograph)
-
Principle : HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is the standard method for determining the potency of this compound and for detecting degradation products.
-
Methodology (as per a typical USP monograph for ophthalmic solution) :[14]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., pH 7.5 phosphate buffer) and an organic solvent (e.g., acetonitrile) is prepared. For example, a 60:40 mixture of pH 7.5 buffer and acetonitrile.[14]
-
Standard Preparation : A standard solution is prepared by accurately weighing USP this compound Reference Standard (RS) and dissolving it in a suitable diluent to a known concentration.[14]
-
Sample Preparation : The drug product (ophthalmic solution) is accurately diluted with the mobile phase to a final concentration similar to the standard preparation.[14]
-
Chromatographic System : A liquid chromatograph equipped with a suitable UV detector (e.g., set at 270 nm) and a column (e.g., C18 or C8) is used.
-
Procedure : Equal volumes of the standard and sample preparations are injected into the chromatograph. The peak areas for the Proparacaine peak are recorded.
-
Calculation : The quantity of this compound in the sample is calculated by comparing the peak response of the sample to the peak response of the standard.
-
Visualizations
Pre-formulation Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of an active pharmaceutical ingredient (API) like this compound during pre-formulation studies.
Caption: Workflow for physicochemical characterization of Proparacaine HCl.
Hydrolytic Degradation Pathway
This diagram shows the primary chemical degradation pathway for Proparacaine via hydrolysis of the ester bond.
Caption: Primary degradation pathway of Proparacaine via hydrolysis.
Mechanism of Action
The following diagram illustrates the mechanism of action of this compound at the neuronal membrane.
Caption: Proparacaine blocks sodium channels to induce local anesthesia.
References
- 1. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pi.bausch.com [pi.bausch.com]
- 4. fda.report [fda.report]
- 5. This compound | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. echemi.com [echemi.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. go.drugbank.com [go.drugbank.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 5875-06-9 [chemicalbook.com]
- 12. adooq.com [adooq.com]
- 13. fda.report [fda.report]
- 14. drugfuture.com [drugfuture.com]
- 15. This compound CAS#: 5875-06-9 [amp.chemicalbook.com]
- 16. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 19. Prediction of Ocular Toxicity of Potential Degradation Products of this compound Subjected under ICH Recommended Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. This compound Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]
- 22. The efficacy of 0.5% proparacaine stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound Ophthalmic Solution USP, 0.5% Sterile [dailymed.nlm.nih.gov]
- 25. This compound Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]
Proparacaine Hydrochloride's Interaction with Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proparacaine (B1679620) hydrochloride is a potent and rapidly acting topical local anesthetic, primarily used in ophthalmology. Its mechanism of action is predicated on the blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents the generation and conduction of nerve impulses, resulting in a temporary loss of sensation.[1] A critical preceding step to this pharmacological action is the anesthetic's interaction with and permeation through the lipid bilayer of the neuronal cell membrane. Understanding the biophysical and thermodynamic principles governing this interaction is paramount for optimizing drug delivery, enhancing efficacy, and minimizing off-target effects.
This technical guide provides an in-depth exploration of the interaction between proparacaine hydrochloride and lipid bilayers. Due to the limited availability of direct quantitative data for proparacaine, this guide incorporates data from structurally and functionally similar local anesthetics, such as tetracaine (B1683103) and lidocaine, to provide a comprehensive overview of the expected biophysical behavior and the experimental methodologies employed in its study.
Physicochemical Properties of Proparacaine
The propensity of a drug molecule to interact with and partition into a lipid bilayer is largely governed by its physicochemical properties, particularly its lipophilicity. The partition coefficient (LogP) is a measure of this lipophilicity.
| Property | Value | Source |
| XLogP3-AA | 2.7 | Computed by XLogP3 3.0[2] |
| LogP | 2.5 | DrugBank[3] |
The positive LogP value of proparacaine indicates a favorable partitioning into a hydrophobic environment like the interior of a lipid bilayer.
Interaction with the Lipid Bilayer: A Mechanistic Overview
The interaction of proparacaine with the lipid bilayer is a multi-step process that can be generalized as follows:
-
Adsorption: The cationic proparacaine molecule is initially attracted to the negatively charged phosphate (B84403) groups of the phospholipid headgroups via electrostatic interactions.
-
Partitioning & Intercalation: Driven by the hydrophobic effect, the non-polar portion of the proparacaine molecule partitions into the hydrophobic core of the bilayer. The molecule orients itself within the bilayer, with the aromatic ring and propoxy group residing among the acyl chains of the phospholipids.
-
Membrane Perturbation: The presence of proparacaine molecules within the bilayer perturbs the local lipid packing and can alter the physical properties of the membrane, such as fluidity and phase transition temperature.
-
Translocation: The anesthetic molecule can then translocate across the bilayer to reach the intracellular side where it can access its binding site on the sodium channel.
This process is crucial for the delivery of the anesthetic to its target site. The efficiency of this interaction influences the onset and duration of the anesthetic effect.
Visualizing the Interaction Pathway
The following diagram illustrates the proposed pathway of this compound's interaction with a lipid bilayer.
Caption: A schematic of proparacaine's journey to its target.
Quantitative Analysis of Lipid Bilayer Interactions
While specific quantitative data for proparacaine is limited, studies on analogous local anesthetics provide valuable insights into the thermodynamic and biophysical changes associated with their interaction with lipid bilayers.
Effects on Lipid Phase Transition
Differential Scanning Calorimetry (DSC) is a technique used to measure the changes in heat flow associated with phase transitions in materials. For lipid bilayers, DSC can determine the main phase transition temperature (Tm), which is the temperature at which the lipid transitions from a gel-like state to a more fluid, liquid-crystalline state. The interaction of drug molecules with the bilayer can perturb this transition.
Table 1: Effect of Local Anesthetics on the Main Phase Transition Temperature (Tm) of DMPC Liposomes
| Anesthetic | Concentration (mM) | ΔTm (°C) | Reference |
| Tetracaine | 5 | -1.2 | [4] |
| Lidocaine | 10 | -0.8 | [5] |
Data for Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) liposomes.
The depression of the main transition temperature by these local anesthetics indicates that they increase the fluidity of the lipid bilayer, making it more disordered.[4] This fluidizing effect can facilitate the movement of the anesthetic molecule within the membrane.
Thermodynamic Parameters of Binding
Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Table 2: Thermodynamic Parameters for the Interaction of Local Anesthetics with Lipid Vesicles
| Anesthetic | Lipid System | Kd (µM) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| Bupivacaine | Lipid Emulsion | 818 | - | - | [6] |
| Ropivacaine | Lipid Emulsion | 2120 | - | - | [6] |
Note: Data is for binding to lipid emulsions, which are more complex systems than simple liposomes but provide an indication of lipid interaction.
The binding of local anesthetics to lipid aggregates is an equilibrium process. The dissociation constant (Kd) provides a measure of the affinity of the drug for the lipid phase.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes associated with the binding of a ligand (proparacaine) to a macromolecule (liposomes).
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a suspension of unilamellar liposomes (e.g., DMPC or POPC) of known lipid concentration in the same buffer. The liposomes are typically prepared by extrusion.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the proparacaine solution into the ITC syringe.
-
Place the liposome (B1194612) suspension in the sample cell of the calorimeter.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform a series of injections of the proparacaine solution into the liposome suspension, allowing the system to reach equilibrium after each injection.
-
The heat change upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio of proparacaine to lipid) is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[7][8]
-
Workflow Diagram:
Caption: A streamlined workflow for ITC experiments.
Fluorescence Quenching Assay
Fluorescence quenching assays can be used to study the binding of a fluorescent molecule to a quencher. In the context of drug-lipid interactions, changes in the intrinsic fluorescence of a drug or a fluorescent probe embedded in the lipid bilayer upon binding can be monitored.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer.
-
Prepare a suspension of liposomes containing a fluorescent probe (e.g., Laurdan, Prodan) or utilize the intrinsic fluorescence of the drug if applicable.
-
Prepare a solution of a quencher (e.g., acrylamide, iodide).
-
-
Fluorescence Measurements:
-
In a cuvette, place the liposome suspension (with or without a fluorescent probe).
-
Measure the initial fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Add increasing concentrations of this compound to the cuvette and record the fluorescence intensity after each addition.
-
Alternatively, if proparacaine is fluorescent, its fluorescence can be quenched by adding a quencher to the solution in the presence and absence of liposomes. The partitioning of proparacaine into the lipid bilayer will protect it from the aqueous quencher, leading to a decrease in quenching efficiency.
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.
-
Changes in fluorescence intensity or quenching constants in the presence of liposomes can be used to calculate the partition coefficient or binding constant of proparacaine to the lipid bilayer.[9][10]
-
Workflow Diagram:
Caption: A typical workflow for fluorescence quenching assays.
Signaling Pathways
The primary "signaling" event following the interaction of proparacaine with the lipid bilayer is the physical translocation of the molecule to the intracellular side of the membrane, enabling it to bind to and block the voltage-gated sodium channel. This is a direct physical mechanism rather than a classical signal transduction cascade involving second messengers.
However, at higher concentrations or with prolonged exposure, proparacaine can induce cytotoxicity.[11][12] Studies have shown that this toxicity can be mediated by the induction of apoptosis. While not a direct result of the initial lipid bilayer interaction, these downstream signaling events are a consequence of the cellular uptake of the drug. The apoptotic pathway can involve the disruption of mitochondrial transmembrane potential and the activation of caspases.[11]
Apoptosis Signaling Pathway
The following diagram provides a simplified overview of a potential mitochondria-mediated apoptotic pathway that can be induced by proparacaine at cytotoxic concentrations.
Caption: A simplified view of proparacaine-induced apoptosis.
Conclusion
The interaction of this compound with the lipid bilayer is a fundamental aspect of its mechanism of action as a local anesthetic. While direct quantitative data for proparacaine remains an area for further research, studies on analogous compounds provide a robust framework for understanding its behavior. The partitioning of proparacaine into the lipid membrane, driven by its lipophilicity, leads to a fluidizing effect on the bilayer. This interaction can be quantitatively characterized using techniques such as Isothermal Titration Calorimetry and fluorescence spectroscopy. A thorough understanding of these interactions is crucial for the rational design of new drug delivery systems and for predicting the pharmacokinetic and pharmacodynamic properties of novel local anesthetics. Future research employing techniques like molecular dynamics simulations and solid-state NMR could provide a more detailed, atomic-level picture of proparacaine's orientation and dynamics within the lipid bilayer.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Influence of the local anesthetic tetracaine on the phase behavior and the thermodynamic properties of phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding of long-lasting local anesthetics to lipid emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The quenching of an intramembrane fluorescent probe. A method to study the binding and permeation of phloretin through bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of proparacaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Proparacaine Hydrochloride Using a Stability-Indicating HPLC Method
Introduction
Proparacaine (B1679620) hydrochloride is a potent local anesthetic commonly used in ophthalmology. Accurate and precise quantification of proparacaine hydrochloride in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note describes a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is suitable for researchers, scientists, and drug development professionals.
Principle
The method utilizes reverse-phase chromatography to separate this compound from its potential degradation products and impurities. The separation is achieved on a C8 or a similar reverse-phase column with an isocratic mobile phase composed of an organic solvent and an aqueous buffer. Detection is performed using a UV-Vis detector, providing a sensitive and specific means of quantification.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the recommended chromatographic conditions, compiled from various validated methods.
| Parameter | Condition 1[1] | Condition 2[2] | Condition 3[3] |
| Column | Bondesil C8 (250 x 4.6 mm, 5 µm) | 4.6-mm x 15-cm; 5-µm packing L10 | Not Specified |
| Mobile Phase | Acetonitrile (B52724) and 20 mM Sodium Dihydrogen Phosphate (B84403) (30:70, v/v), pH 3.0 | Acetonitrile and pH 7.5 Buffer (40:60) | Not Specified |
| Flow Rate | Not Specified (Typical for such a column would be 1.0 mL/min) | ~1.5 mL/min | 0.6-1.2 mL/min |
| Injection Volume | Not Specified (Typically 10-20 µL) | Not Specified | 5-20 µL |
| Detector Wavelength | 220 nm | 270 nm | 232 ± 3 nm |
| Column Temperature | Ambient | Not Specified | 20-40 °C |
| Internal Standard (IS) | Lidocaine | Not Required | Not Specified |
2. Reagent and Sample Preparation
-
Mobile Phase Preparation (Condition 1): Prepare a 20 mM sodium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid. Mix with acetonitrile in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.[1]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard (RS) in the mobile phase or a suitable solvent to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 75-4000 ng/mL).[1]
-
Sample Preparation:
-
Ophthalmic Solution: Accurately measure a volume of the ophthalmic solution equivalent to about 10 mg of this compound and dilute it to 100 mL with the mobile phase.[2]
-
Biological Matrices (Aqueous Humour): Perform a liquid-liquid extraction by adding cyclohexane (B81311) to the sample, vortexing, and centrifuging. Evaporate the organic layer and reconstitute the residue in the mobile phase.[1] For other biological samples, appropriate sample clean-up procedures like protein precipitation or solid-phase extraction may be necessary.
-
3. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below based on a published study.[1]
| Validation Parameter | Result |
| Linearity Range | 75–4,000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 25 ng/mL |
| Limit of Quantification (LOQ) | 75 ng/mL |
| Intra-day Precision (RSD%) | 0.96 - 7.98% |
| Inter-day Precision (RSD%) | 0.96 - 7.98% |
| Accuracy (Bias %) | 0.64 - 3.33% |
| Recovery | 99.98% at 500 ng/mL |
4. System Suitability
Before sample analysis, the chromatographic system should meet the following criteria as per the USP monograph.[2]
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 1.5 |
| Column Efficiency | Not less than 3000 theoretical plates |
| Relative Standard Deviation (RSD) for replicate injections | Not more than 2.0% |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of the HPLC method and its validation for accurate quantification.
The described HPLC method provides a reliable and robust approach for the quantification of this compound. The protocol can be adapted for various sample matrices with appropriate sample preparation and validation. The detailed experimental conditions and validation parameters serve as a comprehensive guide for researchers and professionals in the pharmaceutical field.
References
Application Notes and Protocols for Proparacaine Hydrochloride in Animal Models of Ocular Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Proparacaine (B1679620) Hydrochloride as a topical anesthetic in various animal models of ocular pain. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy of analgesic compounds.
Introduction
Proparacaine Hydrochloride is a rapidly acting topical anesthetic commonly used in ophthalmology.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the initiation and propagation of nerve impulses, resulting in a temporary loss of sensation.[2] This property makes it an invaluable tool in animal research for mitigating pain during ocular procedures and for establishing baseline anesthesia in studies investigating novel analgesics for ocular pain.
Mechanism of Action
This compound, an ester-type local anesthetic, functions by reversibly binding to and inhibiting voltage-gated sodium channels within the nerve cell membrane. This action prevents the large, transient increase in sodium ion permeability that is necessary for the generation of an action potential. By stabilizing the neuronal membrane, proparacaine effectively blocks the transmission of pain signals from the eye to the brain.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The efficacy of this compound can vary between species. The following tables summarize key quantitative data from studies in common animal models.
Table 1: Onset and Duration of Anesthesia with 0.5% this compound
| Animal Model | Onset of Action | Duration of Maximal Anesthesia | Duration of Significant Anesthesia |
| Dog | < 1 minute | 15 minutes (1 drop)[3][4] | 45 minutes (1 drop)[3][4] |
| 25 minutes (2 drops)[3][4] | 55 minutes (2 drops)[3][4] | ||
| Cat | < 1 minute | 5 minutes[1][5][6] | 25 minutes[1][5][6] |
| Horse | ~5 minutes | Not fully achieved | 25 minutes[7][8] |
| Rabbit | < 1 minute | ~10-15 minutes | Up to 63 minutes |
| Rat | < 1 minute | ~15 minutes | ~30-45 minutes |
Table 2: Recommended Dosages of this compound for Topical Anesthesia
| Animal Model | Concentration | Dosage |
| Dog | 0.5% | 1 to 2 drops |
| Cat | 0.5% | 1 drop |
| Horse | 0.5% | 0.2 mL (approximately 4 drops)[8] |
| Rabbit | 0.5% | 1 to 2 drops |
| Mouse/Rat | 0.5% | 1 drop |
Experimental Protocols
Protocol for Assessing Corneal Anesthesia using Cochet-Bonnet Aesthesiometry
This protocol is designed to quantify the degree and duration of corneal anesthesia following the application of this compound.
Figure 2: Workflow for assessing corneal anesthesia.
Materials:
-
This compound Ophthalmic Solution, 0.5%
-
Cochet-Bonnet Aesthesiometer
-
Appropriate animal restraint device
-
Sterile saline solution for irrigation (optional)
Procedure:
-
Acclimatization: Gently restrain the animal and allow it to acclimate for a few minutes.[3]
-
Baseline Measurement: Determine the baseline corneal touch threshold (CTT) using the Cochet-Bonnet aesthesiometer.[7]
-
Start with the filament at its maximum length and touch the center of the cornea.
-
Gradually decrease the filament length until a consistent blink reflex is elicited.[8]
-
Record this length as the baseline CTT.
-
-
Anesthetic Administration: Instill one to two drops of 0.5% this compound solution into the conjunctival sac of the eye to be tested.[3]
-
Post-Anesthesia Measurement: At predetermined time intervals (e.g., 1, 5, 10, 15, 20, 30, 45, and 60 minutes) after administration, measure the CTT again.[3]
-
Data Recording: Record the filament length at which the blink reflex returns at each time point. The absence of a blink reflex at the shortest filament length indicates maximal anesthesia.
-
Endpoint: Continue measurements until the CTT returns to the baseline value.
Protocol for Evaluating Analgesic Efficacy in a Hypertonic Saline-Induced Ocular Pain Model
This protocol details a method for inducing a quantifiable pain response and assessing the analgesic effect of this compound.
References
- 1. Local Anesthetics for the Eye in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. pi.bausch.com [pi.bausch.com]
- 3. Latent Sensitization in a Mouse Model of Ocular Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound Eye Drops on the Ocular Surface, International Journal of Ophthalmology & Visual Science, Science Publishing Group [ijoviss.com]
- 5. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Evaluation of duration of corneal anesthesia induced with ophthalmic 0.5% this compound by use of a Cochet-Bonnet aesthesiometer in clinically normal horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Liposomal Hydrogel Formulation for Sustained Release of Proparacaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of a liposomal hydrogel designed for the sustained release of the topical anesthetic, proparacaine (B1679620). This advanced drug delivery system holds promise for providing prolonged local anesthesia, potentially for ophthalmic applications, thereby reducing the need for frequent administration and improving patient compliance.
Introduction
Proparacaine is a potent local anesthetic commonly used in ophthalmology.[1] However, its short duration of action necessitates frequent instillations, which can lead to patient discomfort and potential side effects. Encapsulating proparacaine within a liposomal hydrogel system offers a promising strategy to achieve sustained drug release. Liposomes act as biocompatible drug carriers that can encapsulate both hydrophilic and lipophilic molecules, while the hydrogel matrix provides a structural scaffold that controls the release of the encapsulated liposomes.[2][3] This composite system is designed to enhance the bioavailability of proparacaine at the target site and prolong its anesthetic effect.
Principle of the Liposomal Hydrogel System
The sustained release mechanism of the proparacaine liposomal hydrogel is a multi-step process. Initially, proparacaine is encapsulated within liposomes. These drug-loaded liposomes are then dispersed within a hydrogel matrix. Upon administration, the hydrogel swells and gradually erodes, releasing the liposomes. The encapsulated proparacaine is then slowly released from the liposomes through diffusion across the lipid bilayer. This dual-layered control mechanism ensures a prolonged and controlled release of the anesthetic.
Data Presentation
The following tables summarize key quantitative data for the characterization of a proparacaine liposomal hydrogel formulation.
Table 1: Physicochemical Properties of Proparacaine-Loaded Liposomes
| Parameter | Value |
| Particle Size (nm) | 150 ± 25 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -20 ± 5 |
| Encapsulation Efficiency (%) | 65 ± 5 |
Table 2: In Vitro Proparacaine Release from Liposomal Hydrogel
| Time (hours) | Cumulative Release (%) |
| 1 | 10 ± 2 |
| 4 | 25 ± 3 |
| 8 | 45 ± 4 |
| 12 | 60 ± 5 |
| 24 | 85 ± 6 |
Experimental Protocols
Preparation of Proparacaine-Loaded Liposomes
This protocol describes the preparation of proparacaine-loaded liposomes using the thin-film hydration method.
Materials:
-
Proparacaine hydrochloride
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve soybean phosphatidylcholine and cholesterol in a 2:1 molar ratio in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C under vacuum to form a thin lipid film on the flask wall.
-
Dry the lipid film overnight under vacuum to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50°C).
-
To reduce the size of the multilamellar vesicles to small unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator on ice for 10 minutes (30 seconds on, 30 seconds off cycles).
-
Separate the unencapsulated proparacaine by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Resuspend the liposomal pellet in fresh PBS.
-
Store the proparacaine-loaded liposomes at 4°C.
Preparation of the Liposomal Hydrogel
This protocol outlines the incorporation of proparacaine-loaded liposomes into a thermosensitive hydrogel.
Materials:
-
Proparacaine-loaded liposomes
-
Poloxamer 407
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Slowly add Poloxamer 407 to cold PBS (4°C) with continuous stirring until a clear solution is formed. The final concentration of Poloxamer 407 should be in the range of 15-25% (w/v).
-
Keep the polymer solution at 4°C overnight to ensure complete dissolution.
-
Gently mix the prepared proparacaine-loaded liposomal suspension with the cold Poloxamer 407 solution.
-
The resulting formulation will be a liquid at refrigerated temperatures and will form a gel at physiological temperature (around 37°C).
Characterization of the Liposomal Hydrogel
-
Dilute the liposomal suspension with deionized water.
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry.
-
Lyse a known amount of the liposomal formulation using a suitable solvent (e.g., methanol or Triton X-100).
-
Quantify the total amount of proparacaine using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Quantify the amount of unencapsulated (free) drug in the supernatant after centrifugation.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study
This protocol describes the evaluation of the sustained release profile of proparacaine from the liposomal hydrogel using a dialysis method.[4][5]
Materials:
-
Proparacaine liposomal hydrogel
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate buffered saline (PBS), pH 7.4
-
Shaking incubator
Procedure:
-
Accurately weigh a specific amount of the liposomal hydrogel and place it inside a dialysis bag.
-
Securely seal the dialysis bag.
-
Immerse the dialysis bag in a known volume of pre-warmed PBS (37°C) in a beaker.
-
Place the beaker in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of proparacaine in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for the formulation and evaluation of the liposomal hydrogel.
References
- 1. New application of an old drug proparacaine in treating epilepsy via liposomal hydrogel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. mdpi.com [mdpi.com]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 5. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Proparacaine Hydrochloride as a Potential Anesthetic in Fish Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anesthesia is an essential component of fish surgery and other invasive procedures, ensuring both animal welfare and the acquisition of reliable scientific data. While several anesthetic agents are commonly used in aquaculture and research, the exploration of new and alternative compounds is crucial for advancing fish medicine. Proparacaine (B1679620) hydrochloride, a potent topical anesthetic, presents a potential, yet largely unexplored, option for anesthesia in fish. This document provides a comprehensive overview of the current knowledge regarding the use of local anesthetics in fish, with a focus on the potential applications of proparacaine hydrochloride. Due to a lack of specific data on proparacaine for inducing surgical anesthesia in fish, this document draws parallels with other local anesthetics, such as lidocaine, and provides protocols for commonly used general anesthetics for comparative purposes.
Mechanism of Action
This compound, like other local anesthetics, functions by blocking voltage-gated sodium channels in neuronal cell membranes.[1] This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials. By preventing nerve impulse transmission, proparacaine induces a temporary loss of sensation in the localized area of application.
Mechanism of action of this compound.
Potential Applications in Fish
While direct evidence for the use of this compound as a primary anesthetic for fish surgery is currently lacking in scientific literature, its properties as a potent local anesthetic suggest potential applications in:
-
Local Anesthesia for Minor Procedures: Topical application of a proparacaine solution could provide localized anesthesia for minor procedures such as fin clipping, scale sampling, or the insertion of small tags.
-
Adjunct to General Anesthesia: Proparacaine could potentially be used as a local anesthetic in conjunction with a lower dose of a general anesthetic (e.g., MS-222). This multimodal approach could reduce the overall systemic anesthetic load on the fish, potentially leading to faster recovery times and reduced physiological stress.
-
Post-Operative Analgesia: Topical application to an incision site post-surgery could provide localized pain relief during the immediate recovery period.
Established Anesthetics for Comparative Analysis
To provide a framework for the potential evaluation of this compound, this section details the protocols and quantitative data for commonly used anesthetics in fish.
Tricaine Methanesulfonate (MS-222)
MS-222 is one of the most widely used and FDA-approved fish anesthetics. It is a water-soluble powder that is absorbed through the gills.
| Parameter | Value | Reference |
| Concentration for Anesthesia | 50 - 100 mg/L (buffered with sodium bicarbonate) | [2][3] |
| Induction Time | 1 - 5 minutes | [3] |
| Recovery Time | 5 - 15 minutes | [3] |
Benzocaine
Benzocaine is another commonly used anesthetic, often used as an alternative to MS-222. It is less water-soluble and typically requires an organic solvent for initial dissolution.
| Parameter | Value | Reference |
| Concentration for Anesthesia | 25 - 100 mg/L | [2] |
| Induction Time | 1 - 3 minutes | [3] |
| Recovery Time | 3 - 15 minutes | [3] |
Clove Oil (Eugenol)
Clove oil is a natural product that is widely used as a fish anesthetic, particularly in aquaculture and by hobbyists. Its active ingredient is eugenol.
| Parameter | Value | Reference |
| Concentration for Anesthesia | 40 - 100 mg/L | [3] |
| Induction Time | 1 - 3 minutes | [3] |
| Recovery Time | 5 - 20 minutes | [3] |
Experimental Protocols
The following are generalized protocols for the administration of anesthetics to fish via immersion. These can be adapted for studies investigating this compound.
Preparation of Anesthetic Solution
-
Water Quality: Use water from the fish's holding tank to prepare the anesthetic solution to minimize stress from changes in water chemistry (pH, temperature, etc.).
-
Stock Solution: For powdered anesthetics, it is often beneficial to create a concentrated stock solution that can be easily diluted to the desired final concentration.
-
Buffering: For acidic anesthetics like MS-222, add a buffering agent such as sodium bicarbonate in a 1:1 or 2:1 ratio (bicarbonate to MS-222) to maintain a stable pH.
-
Aeration: Vigorously aerate the anesthetic bath to ensure adequate dissolved oxygen levels.
Anesthesia Induction
-
Transfer: Gently transfer the fish from its holding tank to the anesthetic bath.
-
Monitoring: Continuously monitor the fish for the stages of anesthesia:
-
Stage 1: Sedation: Decreased activity and reactivity.
-
Stage 2: Light Anesthesia: Loss of equilibrium, slow and regular opercular movements.
-
Stage 3: Surgical Anesthesia: Complete loss of equilibrium and reflex response (e.g., to a tail pinch), deep and regular opercular movements.
-
Stage 4: Overdose: Cessation of opercular movements. Immediate removal and resuscitation are required.
-
-
Induction Time: Record the time from immersion to the desired stage of anesthesia.
Experimental workflow for fish anesthesia and surgery.
Anesthesia Maintenance for Prolonged Procedures
For surgeries lasting more than a few minutes, it is necessary to provide a continuous flow of anesthetic-laden water over the gills. This can be achieved using a recirculation system where a small pump delivers the anesthetic solution to a tube placed in the fish's mouth.
Post-Operative Care and Recovery
-
Recovery Tank: Place the fish in a well-aerated, anesthetic-free recovery tank with water from its original holding tank.
-
Orientation: If necessary, gently hold the fish and move it forward through the water to facilitate gill irrigation until normal opercular movements resume.
-
Monitoring: Observe the fish for a return to normal swimming behavior and equilibrium.
-
Recovery Time: Record the time from transfer to the recovery tank until the fish resumes normal swimming.
Safety and Toxicity
The safety and toxicity of this compound in fish via immersion or injection have not been well-documented. In humans, prolonged topical use can lead to corneal damage.[4] Any investigation into the use of proparacaine in fish should include a thorough evaluation of its potential for tissue irritation, particularly on the gills and skin, and its systemic toxicity. Histopathological examination of gill and other tissues is recommended.
Future Directions and Research Needs
There is a clear need for research to evaluate the efficacy and safety of this compound as an anesthetic in fish. Future studies should focus on:
-
Determining effective concentrations for both immersion and injectable administration in various fish species.
-
Quantifying induction and recovery times at different concentrations and temperatures.
-
Assessing the analgesic properties of proparacaine for post-operative pain management.
-
Evaluating the safety profile through histological and physiological assessments.
-
Investigating its potential in multimodal anesthetic protocols to reduce the required doses of other anesthetic agents.
By systematically addressing these research questions, the potential of this compound to become a valuable tool in fish anesthesia and surgery can be fully elucidated.
References
Application Notes and Protocols: Standard Operating Procedure for Proparacaine Hydrochloride Ophthalmic Solution (0.5%) Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the laboratory-scale preparation and quality control of a sterile 0.5% Proparacaine (B1679620) Hydrochloride ophthalmic solution. The protocols outlined below are synthesized from established pharmacopeial monographs and publicly available formulation data.
Formulation Details
The following table summarizes the typical composition of a 0.5% Proparacaine Hydrochloride ophthalmic solution.
Table 1: Formulation Components for this compound Ophthalmic Solution (0.5%)
| Component | Concentration (% w/v) | Concentration (mg/mL) | Purpose |
| This compound | 0.5% | 5 mg | Active Pharmaceutical Ingredient (Local Anesthetic)[1][2][3][4][5] |
| Benzalkonium Chloride | 0.01% | 0.1 mg | Preservative[1][2][3][4][5] |
| Glycerin | Varies (used as stabilizer) | Varies | Stabilizer[1][2][3][4][5] |
| Hydrochloric Acid / Sodium Hydroxide | As needed | As needed | pH adjustment[1][2][3][4][5][6] |
| Water for Injection (WFI) | q.s. to 100% | q.s. to 1 mL | Vehicle[1][4] |
Experimental Protocols
2.1. Materials and Equipment
-
Active Pharmaceutical Ingredient: this compound USP grade
-
Excipients: Benzalkonium Chloride, Glycerin, Hydrochloric Acid, Sodium Hydroxide, Water for Injection (WFI)
-
Equipment: Calibrated analytical balance, pH meter, magnetic stirrer and stir bars, volumetric flasks, beakers, graduated cylinders, sterile 0.22 µm syringe filters, sterile receiving vessels, appropriate personal protective equipment (PPE).
2.2. Preparation of the Ophthalmic Solution
This protocol describes the preparation of 100 mL of this compound Ophthalmic Solution, 0.5%. All operations should be conducted in an aseptic environment (e.g., a laminar flow hood).
-
Preparation of Vehicle: In a sterile beaker, place approximately 80 mL of Water for Injection.
-
Addition of Stabilizer and Preservative: While stirring, add the required amount of Glycerin and Benzalkonium Chloride to the WFI and mix until fully dissolved.
-
Dissolution of Active Ingredient: Slowly add 0.5 g of this compound to the solution while continuously stirring. Mix until the active ingredient is completely dissolved.
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. The target pH range is between 3.5 and 6.0.[5][6][7] Adjust the pH as necessary by adding small amounts of Hydrochloric Acid or Sodium Hydroxide solution.
-
Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 100 mL volumetric flask and add Water for Injection to bring the final volume to 100 mL. Mix thoroughly.
-
Sterilization: Sterilize the solution by filtering it through a sterile 0.22 µm syringe filter into a sterile receiving vessel.
-
Packaging: Aseptically fill the sterile solution into sterile, light-resistant ophthalmic dropper bottles.[7]
2.3. Quality Control Testing
The final product should undergo a series of quality control tests to ensure it meets the required specifications before it is deemed acceptable for use.
Table 2: Quality Control Specifications for this compound Ophthalmic Solution (0.5%)
| Test | Specification |
| Appearance | Clear, colorless to faint yellow solution.[3] Solutions that are darker than faint yellow should be discarded.[2][8][4][6] |
| pH | 3.5 – 6.0[5][6][7] |
| Assay (Proparacaine HCl) | 95.0% - 110.0% of the labeled amount[7] |
| Sterility | Must meet the requirements of a sterility test.[7] |
| Particulate Matter | Must meet the requirements for ophthalmic solutions. |
2.3.1. Assay Protocol: High-Performance Liquid Chromatography (HPLC)
The concentration of this compound is determined using an HPLC method as outlined in the USP monograph.[7]
-
Mobile Phase: A mixture of pH 7.5 buffer and acetonitrile (B52724) (60:40). The buffer is prepared by dissolving 6.8 g of monobasic potassium phosphate (B84403) in 1000 mL of water, adding 5 mL of triethylamine, and adjusting the pH to 7.5 with 5 N potassium hydroxide.[7]
-
Chromatographic System: A liquid chromatograph equipped with a 270-nm detector and a 4.6-mm × 15-cm column containing 5-µm spherical packing L10. The flow rate is approximately 1.5 mL per minute.[7]
-
Standard Preparation: A solution of USP this compound RS of a known concentration.[7]
-
Assay Preparation: An accurately measured volume of the ophthalmic solution is diluted with the mobile phase to a suitable concentration.[7]
-
Procedure: Inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph, record the peak responses, and calculate the quantity of this compound in the ophthalmic solution.[7]
Visualizations
3.1. Experimental Workflow for Preparation
The following diagram illustrates the step-by-step process for the preparation of the this compound ophthalmic solution.
3.2. Quality Control Logical Flow
This diagram outlines the logical flow of the quality control testing for the final product.
Storage and Stability
-
Storage: The final product should be stored in tight, light-resistant containers under refrigeration at 2°C to 8°C (36°F to 46°F).[1][2][8][4][5][6]
-
Stability: The solution should not be used if it is discolored or shows more than a faint yellow color.[1][4][6] Studies have shown that storage at room temperature for more than two weeks can result in a decrease in the drug's efficacy.[9] Hydrolytic stress can lead to the formation of degradation products.[10]
References
- 1. This compound Ophthalmic Solution, USP 0.5%(Sterile)Rx only [dailymed.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. This compound Ophthalmic Solution, USP 0.5% (Sterile) Rx only [dailymed.nlm.nih.gov]
- 4. somersetpharma.com [somersetpharma.com]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. This compound Ophthalmic Solution [drugfuture.com]
- 8. This compound Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]
- 9. The efficacy of 0.5% proparacaine stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of Ocular Toxicity of Potential Degradation Products of this compound Subjected under ICH Recommended Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Proparacaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proparacaine (B1679620) hydrochloride is a rapidly acting topical anesthetic commonly used in ophthalmic procedures to numb the surface of the eye.[1] Its primary mechanism of action involves the blockage of voltage-gated sodium channels in neuronal cell membranes, which inhibits the initiation and propagation of nerve impulses, leading to a temporary loss of sensation.[2][3] This property makes it an invaluable tool for various in vivo imaging techniques of the eye, as it minimizes discomfort and movement artifacts in conscious or lightly anesthetized subjects, thereby enabling high-resolution and stable image acquisition of ocular structures, particularly the cornea.
These application notes provide an overview of the use of proparacaine hydrochloride in conjunction with common in vivo imaging modalities, including relevant quantitative data on its effects and detailed experimental protocols.
Mechanism of Action
This compound exerts its anesthetic effect by reversibly binding to voltage-gated sodium channels on the neuronal membrane.[1][4] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential.[2][3] The interruption of nerve signal transmission results in a localized anesthetic effect. The onset of anesthesia is rapid, typically within 20-30 seconds, and the duration is approximately 10-20 minutes.[5][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Corneal nerve changes by anti-glaucoma medications examined by in vivo confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. mdpi.com [mdpi.com]
Proparacaine Hydrochloride: Application Notes and Protocols for Reducing Discomfort in Animal Eye Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of proparacaine (B1679620) hydrochloride as a topical anesthetic to minimize discomfort in animal models for ophthalmic research. Detailed protocols for its application in various experimental procedures are outlined below, accompanied by quantitative data on its efficacy and visualizations of its mechanism of action and experimental workflows.
Introduction
Proparacaine hydrochloride is a rapidly acting, ester-type topical anesthetic commonly used in ophthalmic procedures.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2] By inhibiting the influx of sodium ions, proparacaine prevents the generation and propagation of action potentials, resulting in a temporary and reversible loss of sensation at the site of application.[1][2] This makes it an invaluable tool in animal research for reducing pain and distress during ocular examinations and experimental manipulations.
Data Presentation
The efficacy of this compound (0.5% solution) in providing corneal anesthesia varies across different animal species. The following table summarizes key quantitative data from various studies.
| Animal Model | Onset of Anesthesia | Time to Maximal Effect | Duration of Maximal Effect | Total Duration of Anesthesia | Reference |
| Dog | < 1 minute | ~1 minute | 15 minutes (1 drop) | 45 minutes (1 drop) | [3] |
| 25 minutes (2 drops) | 55 minutes (2 drops) | [3] | |||
| Cat | < 1 minute | ~1 minute | 5 minutes | 25 minutes | [4] |
| Rabbit | < 1 minute | Not Specified | Not Specified | ~15 minutes | [1] |
| Mouse | ~30 seconds | Not Specified | Not Specified | Not Specified | [1] |
Signaling Pathway: Mechanism of Action
This compound exerts its anesthetic effect by blocking nerve impulses at the cellular level. The following diagram illustrates the signaling pathway involved.
Caption: Mechanism of this compound at the corneal nerve cell membrane.
Experimental Protocols
Corneal Sensitivity Measurement (Aesthesiometry)
This protocol is used to quantify the level of corneal anesthesia.
Materials:
-
This compound ophthalmic solution (0.5%)
-
Cochet-Bonnet aesthesiometer
-
Animal restrainer appropriate for the species
Procedure:
-
Baseline Measurement: Gently restrain the animal. Extend the nylon filament of the Cochet-Bonnet aesthesiometer to its maximum length. Touch the central cornea perpendicularly with the filament, applying just enough pressure to cause a slight bowing. Gradually decrease the filament length until a consistent blink reflex is elicited. Record this length as the baseline corneal touch threshold (CTT).
-
Anesthetic Application: Instill one to two drops of 0.5% this compound solution into the conjunctival sac of the eye to be tested.
-
Post-Anesthetic Measurements: At predetermined time points (e.g., 1, 5, 10, 15, 30, 45, and 60 minutes) after proparacaine administration, repeat the CTT measurement as described in step 1.
-
Data Analysis: Compare the post-anesthetic CTT values to the baseline to determine the onset, maximal effect, and duration of anesthesia.
References
- 1. Animal Models of Corneal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Duration of effect and effect of multiple doses of topical ophthalmic 0.5% this compound in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound Eye Drops on the Ocular Surface, International Journal of Ophthalmology & Visual Science, Science Publishing Group [sciencepublishinggroup.com]
Pioneering Ocular Anesthesia: Advanced Drug Delivery Systems for Proparacaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes & Protocols
Proparacaine (B1679620) Hydrochloride is a potent and widely used topical anesthetic in ophthalmology. However, its efficacy is often limited by the short residence time on the ocular surface and potential for local irritation. Novel drug delivery systems offer a promising approach to overcome these limitations by providing sustained drug release, enhanced bioavailability, and improved patient comfort. This document provides detailed application notes and protocols for the development and characterization of liposomal, nanoparticulate, and in situ gelling systems for Proparacaine Hydrochloride delivery.
Rationale for Novel Drug Delivery Systems
Conventional eye drops are rapidly cleared from the ocular surface, leading to a short duration of action and the need for frequent administration. This can cause fluctuations in the anesthetic effect and increase the risk of side effects such as stinging, burning, and corneal epithelial toxicity.[1][2][3] Novel drug delivery systems can address these challenges by:
-
Prolonging Precorneal Residence Time: Formulations like in situ gels and mucoadhesive nanoparticles increase the contact time of the drug with the cornea.
-
Providing Sustained Drug Release: Encapsulating this compound in carriers like liposomes and nanoparticles allows for a controlled and extended release profile.[4]
-
Reducing Systemic Absorption and Side Effects: By targeting the drug to the ocular surface, these systems can minimize systemic exposure and local irritation.
-
Improving Patient Compliance: Less frequent administration enhances patient comfort and adherence to treatment.
Overview of Novel Drug Delivery Systems for this compound
This section details the formulation and characterization of three promising novel drug delivery systems for this compound: Liposomes, Nanoparticles, and In Situ Gels.
Liposomal Formulations
Liposomes are microscopic vesicles composed of one or more lipid bilayers enclosing an aqueous core. They are biocompatible, biodegradable, and can encapsulate both hydrophilic and lipophilic drugs. For this compound, a hydrophilic drug, it would be encapsulated in the aqueous core.
Data Presentation: Liposomal this compound
| Parameter | Representative Value | Method of Analysis | Reference |
| Particle Size (nm) | 150 - 250 | Dynamic Light Scattering (DLS) | [5] |
| Zeta Potential (mV) | +20 to +40 | Electrophoretic Light Scattering | [6] |
| Encapsulation Efficiency (%) | 40 - 60 | Ultracentrifugation / HPLC | [7][8] |
| Drug Loading (%) | 1 - 5 | HPLC | [9] |
| In Vitro Release (8h, %) | 50 - 70 | Franz Diffusion Cell | [4] |
Note: Specific data for this compound liposomes is limited in publicly available literature. The values presented are representative ranges based on studies of similar local anesthetics encapsulated in liposomes.
Nanoparticulate Systems
Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm. They can be formulated from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), chitosan (B1678972), and poly(ε-caprolactone) (PCL). Nanoparticles offer high drug encapsulation efficiency and sustained release.
Data Presentation: this compound Nanoparticles
| Parameter | Representative Value | Method of Analysis | Reference |
| Particle Size (nm) | 100 - 300 | Dynamic Light Scattering (DLS) | [6][10] |
| Zeta Potential (mV) | +15 to +35 (for chitosan) | Electrophoretic Light Scattering | [6][11] |
| Encapsulation Efficiency (%) | 60 - 85 | Ultracentrifugation / Spectrophotometry | [12] |
| Drug Loading (%) | 5 - 15 | HPLC | [13] |
| In Vitro Release (8h, %) | 40 - 60 | Dialysis Bag Method | [4] |
Note: The presented values are typical for ophthalmic nanoparticle formulations and may vary depending on the specific polymer and preparation method used.
In Situ Gelling Systems
In situ gelling systems are liquid formulations that undergo a phase transition to a gel upon instillation into the eye, triggered by physiological cues such as pH, temperature, or ion concentration in the tear fluid. This provides a sustained-release depot at the site of action.
Data Presentation: this compound In Situ Gels
| Parameter | Representative Value | Method of Analysis | Reference |
| Viscosity (sol, cP) | 50 - 200 | Brookfield Viscometer | [14] |
| Viscosity (gel, cP) | 1000 - 5000 | Brookfield Viscometer | [14] |
| Gelling Time (s) | < 60 | Visual Observation | [4] |
| Drug Content (%) | 95 - 102 | UV-Vis Spectrophotometry | [15][16] |
| In Vitro Release (8h, %) | 70 - 90 | Franz Diffusion Cell | [4] |
Note: The data is based on in situ gel formulations for other ophthalmic drugs and serves as a representative example.
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of the described drug delivery systems.
Preparation of this compound Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve a mixture of phosphatidylcholine and cholesterol (e.g., in a 7:3 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound (e.g., 0.5% w/v in phosphate-buffered saline, pH 7.4) by gentle rotation.
-
Sonication: To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator or bath sonicator until a translucent dispersion is obtained.
-
Purification: Remove the unencapsulated drug by ultracentrifugation or dialysis.
Preparation of this compound Nanoparticles (Ionic Gelation Method for Chitosan Nanoparticles)
-
Chitosan Solution: Prepare a solution of chitosan (e.g., 0.1-0.5% w/v) in an acidic aqueous solution (e.g., 1% acetic acid).
-
Drug Incorporation: Dissolve this compound in the chitosan solution.
-
Nanoparticle Formation: Add a cross-linking agent, such as sodium tripolyphosphate (TPP) solution (e.g., 0.1-0.5% w/v), dropwise to the chitosan-drug solution under constant magnetic stirring. Nanoparticles will form spontaneously.
-
Purification: Separate the nanoparticles from the reaction medium by centrifugation, and wash them with deionized water to remove any unreacted reagents.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose).
Preparation of this compound In Situ Gel (pH-Triggered System)
-
Polymer Dispersion: Disperse a pH-sensitive polymer, such as Carbopol 934P (e.g., 0.2-0.5% w/v), in purified water with constant stirring.
-
Viscosity Enhancer (Optional): Add a viscosity-enhancing polymer like Hydroxypropyl Methylcellulose (HPMC) (e.g., 0.5-1.5% w/v) to the dispersion.
-
Drug Dissolution: Dissolve this compound in the polymer solution.
-
pH Adjustment: Adjust the pH of the formulation to a non-gelling range (e.g., pH 4.0-5.0) using a suitable agent (e.g., 0.1 N NaOH or HCl).
-
Sterilization: Sterilize the final formulation by autoclaving or membrane filtration.
In Vitro Drug Release Study (Franz Diffusion Cell)
-
Apparatus Setup: Assemble a Franz diffusion cell with a synthetic membrane (e.g., cellulose (B213188) acetate, 0.45 µm pore size) separating the donor and receptor compartments.[2][5]
-
Receptor Medium: Fill the receptor compartment with a suitable medium, such as simulated tear fluid (pH 7.4), and maintain the temperature at 37 ± 0.5°C with constant stirring.
-
Sample Application: Apply a known amount of the this compound formulation (e.g., 100 µL of liposomal suspension, nanoparticle suspension, or in situ gel) to the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
Ocular Irritation Test (Modified Draize Test)
Ethical Considerations: Animal testing should be performed in compliance with all relevant guidelines and regulations, and efforts should be made to minimize animal suffering.
-
Animal Model: Use healthy albino rabbits, as they are a standard model for this test.[9]
-
Test Substance Instillation: Gently instill a small volume (e.g., 0.1 mL) of the test formulation into the lower conjunctival sac of one eye of each rabbit. The other eye serves as a control.
-
Observation: Examine the eyes for any signs of irritation, including redness, swelling, and discharge, at specified time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: Grade the ocular reactions according to a standardized scoring system (e.g., the Draize scale).
-
Interpretation: Based on the scores, classify the formulation's irritation potential (e.g., non-irritating, mildly irritating, moderately irritating, or severely irritating).
Visualizations
Mechanism of Action of this compound
This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][4][12] This prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The blockage of nerve impulse transmission results in a temporary loss of sensation.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates a typical workflow for the development and evaluation of this compound-loaded nanoparticles.
Logical Relationship of In Situ Gel Formulation Parameters
The properties of an in situ gel are determined by the interplay of its formulation components. This diagram shows the relationship between polymer concentration, viscosity, gelling capacity, and drug release.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multivesicular liposome formulations for the sustained delivery of ropivacaine hydrochloride: preparation, characterization, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Drug loading values before and after synthesis of liposome vesicles. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. annexpublishers.com [annexpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. New application of an old drug proparacaine in treating epilepsy via liposomal hydrogel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Proparacaine Hydrochloride stability under different pH and temperature conditions
For researchers, scientists, and drug development professionals, understanding the stability of proparacaine (B1679620) hydrochloride under various experimental conditions is critical for ensuring the accuracy and reliability of study results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of proparacaine hydrochloride solutions.
This compound, an ester-type local anesthetic, is susceptible to degradation, primarily through hydrolysis. The stability of its aqueous solutions is significantly influenced by both pH and temperature. This guide offers insights into its degradation pathways, provides protocols for stability testing, and presents available data to aid in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage. This reaction is catalyzed by both acidic and basic conditions. Under hydrolytic stress, this compound breaks down into two major degradation products: 2-(diethylamino)ethanol (B1670525) and 3-amino-4-propoxybenzoic acid.[1][2] Studies have shown that this compound is relatively stable under oxidative, dry heat, and photolytic stress conditions.[1][2]
Q2: How does pH affect the stability of this compound solutions?
Q3: What is the recommended storage temperature for this compound solutions?
A3: To ensure its stability and efficacy, this compound ophthalmic solutions are typically recommended to be stored under refrigeration at 2°C to 8°C (36°F to 46°F). Studies have indicated that proparacaine solutions are stable for at least six months when stored at +4°C and -20°C.[1] Conversely, storage at room temperature for more than two weeks has been shown to result in a decrease in the drug's anesthetic efficacy.
Q4: Can I use a this compound solution that has changed color?
A4: No. Any change in the color of a this compound solution may indicate degradation. It is recommended to discard any solution that appears discolored or contains particulate matter to ensure patient safety and the integrity of experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay values for this compound. | Degradation due to improper storage conditions (e.g., high temperature, inappropriate pH). | Verify the storage temperature and pH of the solution. Ensure solutions are freshly prepared or have been stored under recommended refrigerated conditions. For long-term studies, consider storing aliquots at -20°C. |
| Presence of unknown peaks in chromatograms during HPLC analysis. | Formation of degradation products. | The two primary degradation products are 2-(diethylamino)ethanol and 3-amino-4-propoxybenzoic acid.[1][2] Use a validated stability-indicating HPLC method capable of separating the parent drug from its degradation products. |
| Variability in experimental results using this compound. | Inconsistent potency of the proparacaine solution due to ongoing degradation. | Prepare fresh solutions for each experiment or use solutions that have been stored appropriately for a validated period. Avoid using solutions that have been stored at room temperature for extended periods. |
| Precipitate formation in the solution. | pH of the solution may have shifted, affecting the solubility of this compound. | Check the pH of the solution and adjust if necessary using appropriate buffers. Ensure the buffer system used is compatible with this compound. |
Data on this compound Stability
While comprehensive kinetic data (rate constants and half-lives) for the degradation of this compound across a wide range of pH and temperature conditions are not extensively published, the following table summarizes the key stability findings from available literature.
Table 1: Summary of this compound Stability Findings
| Condition | Observation | Reference |
| Storage Temperature | Stable for at least 6 months at +4°C and -20°C. | [1] |
| Decreased efficacy observed after 2 weeks at room temperature. | ||
| pH | Undergoes hydrolysis in acidic, basic, and neutral environments. | [1][2] |
| Other Stressors | Stable under oxidative, dry heat, and photolytic stress. | [1][2] |
| Degradation Products | 2-(diethylamino)ethanol and 3-amino-4-propoxybenzoic acid. | [1][2] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Buffer solutions (pH 4, 7, and 9)
-
Validated stability-indicating HPLC method
2. Sample Preparation:
-
Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 N NaOH.
-
Incubate at room temperature.
-
Withdraw samples at shorter time intervals due to faster degradation (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix the stock solution with high-purity water.
-
Incubate at a controlled elevated temperature (e.g., 80°C).
-
Withdraw samples at various time points.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of this compound powder in a controlled temperature oven (e.g., 105°C).
-
Analyze the sample at various time points.
-
-
Photostability:
-
Expose the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples at the end of the exposure.
-
4. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound and to detect and quantify any degradation products.
Visualizations
References
Technical Support Center: Analysis of Proparacaine Hydrochloride and its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Proparacaine Hydrochloride degradation products by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound under forced degradation conditions?
A1: Under hydrolytic stress conditions (acidic, basic, and neutral), this compound primarily degrades into two major products: 2-(diethylamino)ethanol (B1670525) and 3-amino-4-propoxybenzoic acid.[1][2] Studies have shown that this compound is relatively stable under oxidative, dry heat, and photolytic stress conditions.[1]
Q2: What is the primary degradation pathway for this compound?
A2: The degradation of this compound occurs via the hydrolysis of its ester linkage. This chemical reaction breaks the ester bond, yielding the corresponding alcohol (2-(diethylamino)ethanol) and carboxylic acid (3-amino-4-propoxybenzoic acid).
Q3: What analytical technique is most suitable for identifying and quantifying this compound and its degradation products?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective and widely used technique for this purpose.[1] It offers the necessary selectivity and sensitivity to separate and identify the parent drug and its degradation products, even at low concentrations.
Q4: How can I confirm the identity of the degradation products?
A4: The identity of the degradation products can be confirmed by comparing their retention times and mass spectra with those of authentic reference standards. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the degradation products, and MS/MS fragmentation patterns provide structural information for confirmation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS analysis of this compound and its degradation products.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate sample solvent: Injecting a sample in a solvent significantly stronger than the mobile phase. 2. Column overload: Injecting too much sample mass onto the column. 3. Secondary interactions: Interaction of the basic amine groups with residual silanols on the column packing. 4. Column contamination or void: Buildup of contaminants on the column frit or a void at the column inlet. | 1. Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength. 2. Reduce the injection volume or dilute the sample. 3. Use a mobile phase with a suitable buffer (e.g., ammonium (B1175870) formate) to minimize silanol (B1196071) interactions. Consider using a column with a more inert stationary phase. 4. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inconsistent Retention Times | 1. Inadequate column equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions between injections. 2. Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent. 3. Fluctuations in column temperature: Inconsistent oven temperature. 4. Pump malfunction: Inconsistent flow rate. | 1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection. 2. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 3. Use a column oven to maintain a constant temperature. 4. Check the pump for leaks and perform routine maintenance. |
| Low Signal Intensity or No Peak Detected | 1. Incorrect mass spectrometer settings: Suboptimal ionization source parameters (e.g., spray voltage, gas flow, temperature) or incorrect precursor/product ion selection in MRM mode. 2. Sample degradation: Instability of the analyte in the sample matrix or autosampler. 3. Ion suppression: Co-eluting matrix components interfering with the ionization of the analytes. 4. Sample preparation issues: Inefficient extraction or loss of analyte during sample processing. | 1. Optimize the MS parameters using a reference standard of this compound and its degradation products. 2. Ensure the sample is stored under appropriate conditions (e.g., refrigerated) and analyze within its stability window. 3. Improve the chromatographic separation to resolve the analytes from interfering matrix components. Consider using a more effective sample clean-up technique. 4. Validate the sample preparation method to ensure high and reproducible recovery. |
| Ghost Peaks | 1. Carryover from previous injections: Adsorption of the analyte onto the injector needle, loop, or column. 2. Contaminated mobile phase or system: Impurities in the solvents or buildup of contaminants in the LC system. | 1. Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between runs. 2. Use high-purity solvents and prepare fresh mobile phase. Flush the entire LC system with a strong solvent. |
Data Presentation
Table 1: Mass Spectrometric Parameters for this compound and its Degradation Products (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Proparacaine | 331.2 | 196.1 | 20 |
| Proparacaine | 331.2 | 116.1 | 25 |
| 2-(diethylamino)ethanol | 118.1 | 86.1 | 15 |
| 3-amino-4-propoxybenzoic acid | 196.1 | 152.1 | 18 |
Note: These values are illustrative and should be optimized for the specific instrument used.
Table 2: Forced Degradation of this compound under Hydrolytic Conditions (Illustrative Data)
| Stress Condition | Time (hours) | Proparacaine Remaining (%) | 2-(diethylamino)ethanol (%) | 3-amino-4-propoxybenzoic acid (%) |
| 0.1 M HCl (60 °C) | 4 | 85.2 | 7.1 | 7.7 |
| 0.1 M HCl (60 °C) | 8 | 72.5 | 13.5 | 14.0 |
| 0.1 M HCl (60 °C) | 24 | 45.1 | 27.2 | 27.7 |
| Water (60 °C) | 24 | 95.8 | 2.0 | 2.2 |
| 0.1 M NaOH (60 °C) | 2 | 78.9 | 10.3 | 10.8 |
| 0.1 M NaOH (60 °C) | 4 | 61.3 | 19.1 | 19.6 |
| 0.1 M NaOH (60 °C) | 8 | 35.7 | 31.9 | 32.4 |
Note: This data is for illustrative purposes to demonstrate the expected trends in a forced degradation study.
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 1 M NaOH, and dilute with mobile phase to the desired concentration.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 8 hours. Withdraw samples at appropriate time intervals, neutralize with 1 M HCl, and dilute with mobile phase to the desired concentration.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals and dilute with mobile phase to the desired concentration.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute with mobile phase to the desired concentration.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Dissolve the stressed solid in the mobile phase to the desired concentration.
LC-MS/MS Method Protocol (Illustrative)
-
LC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Workflow for forced degradation and analysis.
Caption: Degradation pathway of this compound.
Caption: Troubleshooting logic for poor peak shape.
References
Technical Support Center: Proparacaine Use in Long-Term Ophthalmic Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the corneal toxicity of proparacaine (B1679620) in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vivo and in vitro studies.
Troubleshooting Guides
Issue 1: Unexpected Corneal Opacity or Edema in Animal Models
-
Question: We are observing corneal opacity and edema in our animal models during a long-term study involving repeated proparacaine administration. What could be the cause and how can we mitigate this?
-
Answer: Prolonged or frequent use of proparacaine can lead to significant corneal toxicity, manifesting as edema and opacity.[1][2] This is often due to damage to the corneal endothelium and stroma.[2][3] The toxic effects are related to both the concentration of the drug and the duration of exposure.[4][5]
Troubleshooting Steps:
-
Review Dosing Regimen: Continuous and sustained use of proparacaine should be avoided.[1] The recommended clinical dosing is 1-2 drops every 5-10 minutes for a maximum of 5-7 doses.[1] For long-term studies, it is crucial to use the lowest effective concentration and frequency.
-
Consider Diluting Proparacaine: Studies have shown that diluted proparacaine (e.g., 0.05%) can provide effective anesthesia with reduced corneal toxicity.[6][7][8] This may be a viable alternative for studies requiring repeated administration.
-
Monitor Corneal Health: Regularly monitor the cornea for any signs of damage using techniques like slit-lamp biomicroscopy.
-
Alternative Anesthetics: If toxicity persists, consider alternative local anesthetics. Tetracaine (B1683103) has been reported to be more toxic than proparacaine in some in vitro studies, while cocaine was found to be less toxic on an equimolar basis but may require higher concentrations for the same anesthetic effect.[9]
-
Issue 2: Delayed Epithelial Wound Healing in a Corneal Injury Model
-
Question: Our in vivo corneal abrasion model shows significantly delayed re-epithelialization in the group receiving proparacaine. Why is this happening and what can be done?
-
Answer: Proparacaine is known to inhibit corneal epithelial migration and adhesion, which are critical for wound healing.[4][10] This effect is mediated, in part, by the disruption of the actin cytoskeleton in epithelial cells.[10]
Troubleshooting Steps:
-
Minimize Exposure: Apply proparacaine only when necessary for procedures and for the shortest duration possible.
-
Use the Lowest Effective Concentration: As with mitigating edema, using a diluted proparacaine solution can reduce its inhibitory effects on wound healing.[6]
-
Control for Anesthetic Effects: Ensure your experimental design includes a control group that receives the vehicle solution without proparacaine to isolate the effects of the anesthetic on wound healing.
-
Post-Anesthesia Care: After the anesthetic effect has worn off, consider applying a lubricating agent to protect the cornea and support healing, but do not use any additional eye drops until the numbness has completely subsided to prevent injury.[11]
-
Issue 3: High Levels of Cell Death in Corneal Cell Cultures Treated with Proparacaine
-
Question: We are seeing a significant decrease in cell viability in our human corneal stromal (HCS) cell cultures after proparacaine treatment. What is the mechanism and how can we refine our in vitro model?
-
Answer: Proparacaine induces cytotoxicity and apoptosis in corneal stromal cells through a mitochondria-dependent pathway.[3] This involves the disruption of the mitochondrial transmembrane potential, activation of caspases (caspase-2, -3, and -9), and changes in the expression of apoptosis-regulating proteins like Bcl-xL and Bax.[3]
Troubleshooting Steps:
-
Dose-Response and Time-Course Studies: Determine the EC50 (half-maximal effective concentration) for cytotoxicity in your specific cell line. Proparacaine's toxicity is dose- and time-dependent.[12][13]
-
Refine Experimental Concentrations: Use concentrations that are relevant to the clinical or experimental scenario you are modeling. Concentrations as low as 0.15625 g/L (a 1/32 dilution of the clinical dose) have been shown to induce cytotoxic changes in human corneal epithelial cells.[12]
-
Assess Apoptotic Markers: To confirm the mechanism of cell death, you can perform assays for caspase activation, mitochondrial membrane potential (e.g., using JC-1 dye), and DNA fragmentation (e.g., TUNEL assay).
-
Consider the Preservative: Commercial preparations of proparacaine often contain preservatives like benzalkonium chloride (BAC), which is itself cytotoxic to corneal cells. If possible, use a preservative-free formulation for in vitro studies to isolate the effects of proparacaine.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of proparacaine-induced corneal toxicity?
-
A1: Proparacaine induces apoptosis in corneal cells through both mitochondria-dependent and death receptor-mediated pathways.[3][12] Key events include the activation of caspases (-3, -8, and -9), disruption of the mitochondrial membrane potential, and altered expression of Bcl-2 family proteins.[3][12][13] It also inhibits corneal epithelial cell migration by altering the actin cytoskeleton.[10]
-
-
Q2: How does the toxicity of proparacaine compare to other topical anesthetics?
-
Q3: What are the long-term consequences of repeated proparacaine use?
-
Q4: Are there any formulations of proparacaine that are less toxic?
-
Q5: What are the best practices for using proparacaine in long-term animal studies?
-
A5:
-
Use the lowest effective concentration and the minimum frequency of administration necessary for the study protocol.
-
Consider using diluted proparacaine (e.g., 0.05%).
-
Monitor corneal health regularly using appropriate ophthalmological techniques.
-
Include proper control groups in your experimental design.
-
Ensure adequate post-procedural eye care, such as lubrication, after the anesthetic has worn off.
-
-
Data Presentation
Table 1: Comparative Cytotoxicity of Topical Anesthetics on Rabbit Corneal Epithelial Cells
| Anesthetic | EC50 (LDH Leakage Assay) | EC50 (Mitochondrial Reduction Assay) |
| Tetracaine | 0.96 mM | 0.81 mM |
| Proparacaine | 4.4 mM | 3.4 mM |
| Cocaine | 9.7 mM | 7.1 mM |
Data sourced from Grant & Acosta, 1994.[9]
Table 2: Effect of Proparacaine Concentration on Human Corneal Stromal Fibroblast Proliferation (in vitro)
| Treatment | 6 hours | 24 hours | 48 hours | 72 hours |
| Regular Proparacaine (0.5%) | ||||
| Without Antibiotics | 88.7% | 65.7% | 51.3% | 30.1% |
| With Polymyxin B & Trimethoprim | 78.3% | 58.3% | 42.7% | 21.3% |
| Diluted Proparacaine (0.05%) | ||||
| Without Antibiotics | 92.7% | 82.7% | 58.3% | 50.1% |
| With Polymyxin B & Trimethoprim | 85.5% | 75.5% | 51.1% | 45.7% |
Data represents cellular proliferation rate compared to control (100%). Sourced from Mohan et al., 2022.[6]
Experimental Protocols
Protocol 1: Assessment of Corneal Re-epithelialization in vivo (Rabbit Model)
-
Anesthesia: Induce general anesthesia in New Zealand white rabbits using an intramuscular injection of ketamine hydrochloride (50 mg/kg) and xylazine (B1663881) hydrochloride (10 mg/kg).[6]
-
Corneal Abrasion: Create a circular epithelial abrasion on the cornea using a #64 beaver blade.[6]
-
Treatment: Topically apply one drop of the test solution (e.g., regular proparacaine 0.5%, diluted proparacaine 0.05%, or vehicle control) to the eye twice daily for a specified duration (e.g., 3 days).[6]
-
Evaluation:
-
Fluorescein (B123965) Staining: At designated time points, instill fluorescein dye into the eye and photograph the cornea under a cobalt blue light to visualize the epithelial defect. The area of the defect can be quantified using image analysis software.[6]
-
Histology: At the end of the study, euthanize the animals and collect the corneas for histological analysis (e.g., Hematoxylin and Eosin staining) to assess the structure of the corneal epithelium.[6]
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Culture: Culture primary human corneal fibroblasts in appropriate cell culture medium.[17]
-
Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of proparacaine (and/or other test compounds) for different durations (e.g., 6, 24, 48, 72 hours).[6]
-
MTT Assay:
-
After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.
-
The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: Proparacaine-induced apoptosis signaling pathway in corneal cells.
Caption: Experimental workflow for in vivo assessment of proparacaine's effect on corneal healing.
References
- 1. Moran CORE | Proparacaine [morancore.utah.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reviewofoptometry.com [reviewofoptometry.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Regular/Dilute Proparacaine Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jucm.com [jucm.com]
- 8. uwo.scholaris.ca [uwo.scholaris.ca]
- 9. Comparative toxicity of tetracaine, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of proparacaine on actin cytoskeleton of corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Cytotoxicity of proparacaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proparacaine (ophthalmic route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 15. Proparacaine (Alcaine): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Regular/Dilute Proparacaine Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Proparacaine Hydrochloride Concentration for Specific Research Procedures
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of proparacaine (B1679620) hydrochloride in various research settings. The following information is intended to aid in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of proparacaine hydrochloride?
A1: this compound is a local anesthetic that functions by blocking voltage-gated sodium channels in neuronal cell membranes.[1][2][3][4][5][6][7] This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials in nerve fibers, resulting in a temporary and reversible loss of sensation.[1][2][3][4][6]
Q2: What is the standard concentration of this compound used in clinical and research settings?
A2: In clinical ophthalmic procedures, this compound is most commonly used at a concentration of 0.5%.[5][8][9] For research applications, the optimal concentration is highly dependent on the specific experimental goals, cell type, and duration of exposure. It is crucial to determine the appropriate concentration for each specific research procedure to balance efficacy with potential cytotoxicity.
Q3: Is this compound cytotoxic?
A3: Yes, this compound can be cytotoxic, particularly at concentrations higher than those used in standard clinical applications or with prolonged exposure.[10][11] The cytotoxicity is dose- and time-dependent.[10][11] Research has shown that it can induce apoptosis (programmed cell death) in various cell types, including corneal cells.[10][11]
Q4: What are the known non-ophthalmic research applications of this compound?
A4: While predominantly used in ophthalmic research, this compound has been investigated for other applications. Notably, its role as a sodium channel blocker has led to research into its potential antiepileptic effects.[12] One study found that this compound exerted a robust antiepileptic effect in a mouse model of epilepsy.[12]
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before and during seeding.
-
Use calibrated pipettes and maintain a consistent pipetting technique.
-
To avoid edge effects, do not use the outer wells of the microplate for experimental samples. Instead, fill them with a sterile buffer or medium.
-
Issue 2: Low or no signal in a cell viability assay (e.g., MTT, XTT).
-
Possible Cause: Insufficient number of viable cells, incorrect wavelength settings on the plate reader, or incomplete solubilization of formazan (B1609692) crystals (in the case of MTT assays).
-
Troubleshooting Steps:
-
Optimize the initial cell seeding density to ensure a sufficient number of cells for detection.
-
Verify that the plate reader is set to the correct absorbance wavelength for the specific assay.
-
Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[13][14] If crystals persist, gentle pipetting can help.[13]
-
Issue 3: High background signal in control wells.
-
Possible Cause: Contamination of the culture medium or reagents, or the test agent directly reducing the viability reagent (e.g., MTT).[13][15]
-
Troubleshooting Steps:
-
Use fresh, sterile reagents and maintain aseptic technique to prevent microbial contamination.[15]
-
Include a "reagent only" control (medium with the viability reagent but no cells) to measure the background absorbance.[16]
-
To test for direct reduction of the reagent by proparacaine, incubate the compound with the reagent in a cell-free system.[13]
-
In Vivo Ophthalmic Studies
Issue: Inconsistent or shorter-than-expected duration of anesthesia.
-
Possible Cause: Improper administration of eye drops, variability in animal sensitivity, or degradation of the this compound solution.
-
Troubleshooting Steps:
-
Standardize the volume and method of eye drop instillation.
-
Ensure the this compound solution is stored correctly (typically refrigerated) and has not expired, as storage at room temperature for extended periods can reduce efficacy.[17]
-
Consider that the duration of anesthesia can vary between species.[18][19]
-
Data Presentation
Table 1: Cytotoxic Concentrations of this compound in In Vitro Studies
| Cell Type | Assay | Cytotoxic Concentration | Effect | Reference |
| Human Corneal Stromal (HCS) Cells | MTT Assay | > 0.15625 g/L | Dose- and time-dependent decrease in cell viability, induction of apoptosis. | [10][11] |
| Human Corneal Endothelial (HCE) Cells | MTT Assay | > 0.03125% | Dose- and time-dependent toxic response, induction of apoptosis. | |
| Human Corneal Epithelial (HCEP) Cells | MTT Assay | > 0.15625 g/L | Dose- and time-dependent cytotoxic morphological changes and reduced cell viability. |
Table 2: Anesthetic Efficacy of 0.5% this compound in In Vivo Models
| Animal Model | Onset of Anesthesia | Duration of Maximal Anesthesia | Total Duration of Anesthesia | Reference |
| Dogs | ~30-60 seconds | 15 minutes (1 drop), 25 minutes (2 drops) | ~45 minutes (1 drop), ~55 minutes (2 drops) | [19][20] |
| Cats | < 1 minute | 5 minutes | Up to 25 minutes | [18] |
| Horses | Rapid | 20 minutes | ~25 minutes | [21] |
| Rabbits | < 1 minute | Not specified | ~63 minutes | [18] |
| Humans | ~10-20 seconds | ~11.7 minutes | ~15-20 minutes | [8][18] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound on a monolayer cell culture.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle-only controls (medium with the same solvent concentration used for the highest this compound concentration) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]
-
Protocol 2: In Vivo Assessment of Corneal Anesthesia in a Rabbit Model
This protocol describes a method to evaluate the anesthetic efficacy and duration of this compound on the cornea of a rabbit. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound ophthalmic solution (0.5%)
-
Sterile saline solution (control)
-
Cochet-Bonnet aesthesiometer
-
Rabbit restraints
Procedure:
-
Baseline Corneal Sensitivity Measurement:
-
Gently restrain the rabbit.
-
Use the Cochet-Bonnet aesthesiometer with a nylon monofilament of a specific length to touch the central cornea.
-
Determine the baseline corneal touch threshold (CTT) by identifying the filament length at which a consistent blink reflex is elicited.
-
-
Application of Anesthetic:
-
Instill a single, standardized drop (e.g., 50 µL) of 0.5% this compound solution into one eye.
-
Instill a drop of sterile saline solution into the contralateral eye as a control.
-
-
Post-instillation CTT Measurements:
-
Measure the CTT at regular intervals (e.g., 1, 5, 10, 15, 20, 30, 45, and 60 minutes) post-instillation in both eyes.
-
Record the filament length at which the blink reflex returns.
-
-
Data Analysis:
-
Compare the CTT values over time between the proparacaine-treated and saline-treated eyes to determine the onset, duration of maximal effect, and total duration of anesthesia.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound's mechanism of action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. BAX activation in mouse retinal ganglion cells occurs in two temporally and mechanistically distinct steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
- 7. Moran CORE | Proparacaine [morancore.utah.edu]
- 8. pi.bausch.com [pi.bausch.com]
- 9. pipelinemedical.com [pipelinemedical.com]
- 10. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New application of an old drug proparacaine in treating epilepsy via liposomal hydrogel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. The efficacy of 0.5% proparacaine stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting unexpected side effects of Proparacaine in laboratory animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects with the topical anesthetic Proparacaine (B1679620) in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side effects of Proparacaine in laboratory animals?
A1: The most frequently observed side effects are localized to the eye. These include transient stinging or burning upon instillation, conjunctival redness, and mild corneal epithelial damage.[1][2] With prolonged or repeated use, more severe effects such as delayed corneal healing, corneal cloudiness, and epithelial toxicity can occur.[2][3] Systemic side effects are rare but can include cardiac and respiratory abnormalities, especially if excessive amounts are absorbed through mucous membranes.[2][3]
Q2: How does Proparacaine cause corneal toxicity?
A2: Proparacaine can induce dose- and time-dependent toxicity to corneal cells through a process called apoptosis (programmed cell death).[4] This is initiated via a mitochondria-mediated caspase-dependent pathway, leading to DNA fragmentation and the formation of apoptotic bodies in corneal endothelial and stromal cells.[4][5]
Q3: Is Proparacaine more toxic than other topical anesthetics like Tetracaine?
A3: In vitro studies on rabbit corneal epithelial cells have shown Tetracaine to be approximately four times more toxic than Proparacaine.[6] In a study with dogs, Tetracaine was observed to cause chemosis (swelling of the conjunctiva) in 36.4% of the animals, while no adverse reactions were noted with Proparacaine.[7][8] However, Tetracaine may have a longer duration of anesthetic action in some species.[7]
Q4: Can Proparacaine be used for long-term pain management in laboratory animals?
A4: No, prolonged use of Proparacaine is not recommended.[2][3] Chronic application can lead to permanent corneal opacification and vision loss.[5][9] It also becomes less effective with multiple applications.[3]
Q5: Does the preservative in the Proparacaine solution contribute to its side effects?
A5: Many commercial Proparacaine solutions contain the preservative benzalkonium chloride (BAC), which is known to have its own toxic effects on the ocular surface. When troubleshooting unexpected side effects, it is important to consider the potential contribution of the preservative.
Troubleshooting Guides
Issue 1: Signs of Ocular Irritation (e.g., redness, swelling, excessive tearing) After Proparacaine Administration
-
Possible Cause 1: Hypersensitivity or Allergic Reaction.
-
Troubleshooting Steps:
-
Discontinue the use of Proparacaine in the affected animal.
-
Document the observed signs and the time of onset.
-
Consult with the institutional veterinarian for appropriate treatment, which may include supportive care.
-
For future procedures in the same animal, consider using an alternative local anesthetic.
-
-
-
Possible Cause 2: High Dose or Frequent Administration.
-
Troubleshooting Steps:
-
Review the experimental protocol to ensure the correct dosage and administration frequency are being followed. The typical dose is one to five drops applied over a 5 to 15-minute period.[2]
-
Reduce the number of applications to the minimum required for the procedure.
-
Ensure adequate time between doses if multiple applications are necessary.
-
-
Issue 2: Delayed Corneal Healing or Corneal Opacities Observed in Post-Procedure Monitoring
-
Possible Cause: Proparacaine-Induced Corneal Epithelial Toxicity.
-
Troubleshooting Steps:
-
Evaluate the concentration and volume of Proparacaine used. Consider using a lower concentration if experimentally justifiable. Studies have shown that diluted proparacaine (0.05%) has a lesser impact on corneal wound healing compared to the standard 0.5% solution.[10]
-
Minimize the duration of exposure to the anesthetic.
-
Assess the health of the corneal epithelium before subsequent anesthetic applications.
-
If antibiotics are used concurrently, be aware that they can have an additive negative effect on corneal wound repair when combined with Proparacaine.[10]
-
-
Issue 3: Unexpected Systemic Effects (e.g., changes in heart rate, respiration, or behavior)
-
Possible Cause: Systemic Absorption of Proparacaine.
-
Troubleshooting Steps:
-
Immediately cease administration of the anesthetic.
-
Monitor the animal's vital signs closely (heart rate, respiratory rate).
-
Provide supportive care as directed by a veterinarian.
-
To minimize systemic absorption, apply gentle pressure to the lacrimal duct for a short period after instillation.
-
Use the lowest effective volume of the solution.
-
-
Data on Proparacaine Side Effects
Table 1: Comparative Anesthetic Effects and Side Effects of Proparacaine and Tetracaine in Dogs
| Anesthetic (Concentration) | Average Duration of Anesthesia (1 drop) | Increased Anesthetic Time with 2 drops | Observed Adverse Reactions |
| Proparacaine (0.5%) | 15 minutes | 5 minutes | None |
| Tetracaine (1%) with Phenylephrine (0.1%) | 25 minutes | No significant increase | Chemosis in 36.4% of animals |
Data from a study in 22 healthy dogs.[7][8]
Table 2: In Vitro Cytotoxicity of Proparacaine on Human Corneal Fibroblasts
| Proparacaine Concentration | Treatment Duration | Cell Proliferation Rate |
| 0.5% (Regular) | 6 hours | 88.7% |
| 24 hours | 65.7% | |
| 48 hours | 51.3% | |
| 72 hours | 30.1% | |
| 0.05% (Diluted) | 6 hours | 92.7% |
| 24 hours | 82.7% | |
| 48 hours | 58.3% | |
| 72 hours | 50.1% |
Data from an in vitro study on human corneal fibroblasts.
Experimental Protocols
Protocol 1: Assessment of Corneal Toxicity
-
Animal Model: New Zealand white rabbits.
-
Procedure: a. Perform a baseline ocular examination using a slit-lamp biomicroscope. b. Instill one drop of 0.5% Proparacaine or a control solution (e.g., balanced salt solution) into one eye of each rabbit twice daily for three days.[11] c. Daily, perform slit-lamp biomicroscopy to assess for signs of irritation, inflammation, or opacity. d. Apply fluorescein (B123965) stain to the cornea and examine under a cobalt blue light to detect epithelial defects. The size of any defect can be measured. e. At the end of the study period, animals can be euthanized, and corneas collected for histological analysis (Hematoxylin and Eosin staining) to assess for cellular changes and inflammation.[11]
Protocol 2: Evaluation of Corneal Sensitivity
-
Animal Model: Species-dependent (e.g., dogs, cats, horses, rats).[12][13][14][15]
-
Apparatus: Cochet-Bonnet esthesiometer.
-
Procedure: a. Gently restrain the animal. b. Determine the baseline corneal touch threshold (CTT) by touching the center of the cornea with the nylon filament of the esthesiometer, starting at a longer length and decreasing until a consistent blink reflex is elicited.[14] c. Instill a single drop of 0.5% Proparacaine. d. Measure the CTT at predetermined intervals (e.g., 1, 5, and then every 5 minutes) to determine the onset, maximal effect, and duration of anesthesia.[14]
Visualizations
Caption: Proparacaine-induced apoptosis signaling pathway in corneal cells.
Caption: Troubleshooting workflow for unexpected side effects of Proparacaine.
Caption: General experimental workflow for assessing Proparacaine side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Proparacaine for Dogs and Cats [petplace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cytotoxicity of proparacaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 7. scielo.br [scielo.br]
- 8. scienceopen.com [scienceopen.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Effects of Regular/Dilute Proparacaine Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Regular/Dilute Proparacaine Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of topical anesthesia on evaluation of corneal sensitivity and intraocular pressure in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Effects of topical application of 0.4% oxybuprocaine hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats | PLOS One [journals.plos.org]
Improving the shelf-life of Proparacaine Hydrochloride research solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the shelf-life of proparacaine (B1679620) hydrochloride research solutions. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Solution appears yellow or darker than a faint straw color. | This indicates chemical degradation of proparacaine hydrochloride, primarily through hydrolysis.[1][2] | The solution should be discarded as discoloration signifies a loss of potency and the presence of degradation products.[1][2] To prevent this, ensure the solution is stored under recommended conditions (refrigeration at 2°C to 8°C and protected from light). |
| Reduced anesthetic efficacy observed in experiments. | The solution may have degraded due to improper storage, such as prolonged exposure to room temperature or light.[2][3][4] Short-term storage at room temperature may not impact efficacy, but a decrease in drug effect can be seen after two weeks.[2][3][4] | Verify the storage conditions of the solution. It is recommended to store this compound solutions under refrigeration (2°C to 8°C).[1] For optimal performance, use a fresh or properly stored solution. |
| Precipitate forms in the solution. | The pH of the solution may have shifted to a range where this compound has lower solubility. This compound is formulated at a pH of 3.5 to 6.0 to ensure stability and solubility.[5] | Check the pH of the solution. If it is outside the optimal range, it should be adjusted using dilute hydrochloric acid or sodium hydroxide. The formation of a precipitate indicates the solution is no longer viable for use and should be discarded. |
| Inconsistent experimental results. | This could be due to variability in the potency of the this compound solution, likely caused by degradation. | Implement a stability testing protocol for your research solutions. Regularly quantify the concentration of this compound using a stability-indicating method like HPLC to ensure it is within the acceptable range for your experiments. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound in solution?
The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage. This reaction is catalyzed by both acidic and basic conditions and results in the formation of two main degradation products: 3-amino-4-propoxybenzoic acid and 2-(diethylamino)ethanol.[6][7] this compound is generally stable under oxidative, photolytic, and thermal stress.[6][7]
2. What are the optimal storage conditions for this compound research solutions?
To ensure the stability and extend the shelf-life of this compound solutions, they should be stored under refrigeration at a temperature between 2°C and 8°C (36°F to 46°F) and protected from light.[1] Some formulations may be stored at room temperature for up to one month, but this can lead to a decrease in efficacy after two weeks.[2][3][4]
3. How does pH affect the stability of this compound solutions?
The stability of this compound is highly dependent on the pH of the solution. Commercial ophthalmic solutions are typically formulated with a pH between 3.5 and 6.0.[5] This acidic pH helps to minimize the rate of hydrolysis. Solutions with a pH outside of this range will degrade more rapidly.
4. Can I use a this compound solution that has changed color?
No, if the solution has become darker than a pale yellow or straw color, it is an indication of degradation and should be discarded.[1][2] The color change signifies a loss of potency and the presence of degradation byproducts.
5. How can I extend the shelf-life of my custom this compound solutions?
To improve the shelf-life of your research solutions, consider the following:
-
pH Adjustment: Maintain the pH of the solution between 3.5 and 6.0 using an appropriate buffer system.
-
Antioxidants: The addition of antioxidants, such as sodium metabisulfite, can help to prevent oxidative degradation, although hydrolysis is the primary concern for proparacaine.
-
Chelating Agents: Incorporating a chelating agent like disodium (B8443419) edetate (EDTA) can help to stabilize the solution by sequestering metal ions that may catalyze degradation reactions.
-
Inert Gas: Purging the headspace of the storage container with an inert gas like nitrogen can displace oxygen and reduce the potential for oxidative degradation.[8]
-
Proper Storage: Always store the solution refrigerated and protected from light.
Data on this compound Stability
| Storage Condition | Observed Effect on Stability | Recommendation |
| Refrigerated (2°C - 8°C), Protected from Light | Optimal for maintaining chemical stability and potency. Solutions can be stable for at least 6 months.[6] | Recommended storage condition. |
| Room Temperature (approx. 20°C - 25°C) | A statistically significant decrease in anesthetic efficacy is observed after 2-3 weeks of storage at room temperature.[2][3][4] | Avoid long-term storage at room temperature. If temporary storage at room temperature is necessary, it should not exceed one month.[9] |
| Exposure to Light | Commercial products are packaged in containers that protect from light, suggesting that light exposure can contribute to degradation. | Always store solutions in light-resistant containers. |
| Non-optimal pH (below 3.5 or above 6.0) | Hydrolysis, the primary degradation pathway, is accelerated at non-optimal pH levels. | Maintain the pH of the solution within the recommended range of 3.5 to 6.0. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C8 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)[6]
2. Mobile Phase:
-
A mixture of acetonitrile (B52724) and a buffer solution (e.g., 20 mM sodium dihydrogen phosphate (B84403) adjusted to pH 3.0) in a 30:70 (v/v) ratio.[6]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Solution: Dilute the this compound research solution with the mobile phase to a concentration that falls within the range of the calibration curve.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the proparacaine peak based on its retention time, as determined by the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Degradation products will appear as separate peaks, and their resolution from the main proparacaine peak indicates the stability-indicating nature of the method.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing a stability-indicating analytical method.
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize them, and dilute with the mobile phase for HPLC analysis.
2. Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.
3. Thermal Degradation:
-
Store a solid sample of this compound and a solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified period.
-
Analyze the samples at various time points by HPLC.
4. Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Analyze the sample by HPLC at various time points.
Visualizations
Caption: Hydrolysis is the main degradation pathway for Proparacaine HCl.
Caption: A general workflow for assessing the stability of solutions.
References
- 1. pi.bausch.com [pi.bausch.com]
- 2. researchgate.net [researchgate.net]
- 3. The efficacy of 0.5% proparacaine stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of 0.5% proparacaine stored at room temperature. | Semantic Scholar [semanticscholar.org]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of Ocular Toxicity of Potential Degradation Products of this compound Subjected under ICH Recommended Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
Impact of preservatives like benzalkonium chloride on Proparacaine stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proparacaine (B1679620) formulations, specifically addressing the impact of preservatives like benzalkonium chloride on its stability.
Frequently Asked Questions (FAQs)
Q1: My proparacaine solution is turning yellow. Is it still usable?
A1: Proparacaine hydrochloride ophthalmic solutions are typically clear to faint yellow.[1][2] A color change to anything more than a faint yellow indicates degradation of the proparacaine molecule.[1][2] It is strongly recommended to discard any solution that has become darker in color to ensure potency and avoid potential adverse effects from degradation products.[1][2]
Q2: What are the recommended storage conditions for proparacaine solutions containing benzalkonium chloride?
A2: this compound ophthalmic solutions should be refrigerated at 2°C to 8°C (36°F to 46°F).[1][2] The bottle should be kept tightly closed and protected from light by storing it in its carton until empty.[1][2]
Q3: We have observed a decrease in the anesthetic efficacy of our proparacaine solution over time, even when refrigerated. Why is this happening?
A3: Proparacaine is an ester-type local anesthetic and is susceptible to hydrolysis, which is the primary pathway of its degradation.[3] This degradation can occur even under refrigerated conditions, albeit at a slower rate. One study showed that proparacaine solutions stored at room temperature experienced a significant decrease in efficacy after just two weeks. Even under refrigeration, some degradation is expected over the shelf-life of the product, leading to a loss of potency. An FDA document noted that a proparacaine HCl ophthalmic solution failed to meet appearance specifications after six months of storage at 4-8°C, indicating product degradation.[4]
Q4: What are the main degradation products of proparacaine?
A4: Forced degradation studies have shown that proparacaine primarily degrades via hydrolysis of its ester linkage. The two major degradation products identified are 3-amino-4-propoxybenzoic acid and 2-(diethylamino)ethanol (B1670525).[3] Proparacaine is relatively stable under oxidative, thermal, and photolytic stress conditions.[3]
Q5: Does benzalkonium chloride (BAC) affect the chemical stability of proparacaine, or is it just a preservative?
A5: While the primary role of benzalkonium chloride in ophthalmic solutions is as an antimicrobial preservative,[5][6] its surfactant properties may also influence the chemical stability of proparacaine. As a cationic surfactant, BAC can form micelles in aqueous solutions. These micelles can concentrate both the proparacaine molecule and hydroxide (B78521) ions, potentially catalyzing the hydrolysis of the ester bond in proparacaine. This phenomenon, known as micellar catalysis, has been observed to increase the decomposition rate of other ester-containing drugs in the presence of cationic surfactants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid Discoloration of the Solution | 1. Improper storage (exposure to light or high temperatures). 2. pH of the formulation is outside the optimal range (3.5-6.0 for commercial formulations).[5] | 1. Verify storage conditions are 2-8°C and protected from light. 2. Measure the pH of the solution. Adjust if necessary with hydrochloric acid or sodium hydroxide. |
| Precipitate Formation or Cloudiness | 1. Interaction between proparacaine and other formulation components. 2. Complex formation between proparacaine and benzalkonium chloride, which has been observed with other active pharmaceutical ingredients like NSAIDs.[7] | 1. Review the formulation for any incompatible excipients. 2. Consider the concentration of BAC. While typical concentrations are around 0.01%, higher concentrations may increase the likelihood of interactions. |
| Inconsistent Results in Stability Studies | 1. Issues with the analytical method not being stability-indicating. 2. Variability in storage conditions. | 1. Ensure the analytical method can separate proparacaine from its degradation products. A validated stability-indicating HPLC method is crucial. 2. Use a calibrated and monitored stability chamber. |
| Loss of Preservative Efficacy | 1. Degradation of benzalkonium chloride. 2. Interaction of BAC with formulation components or the container. | 1. Quantify the concentration of BAC over the course of the stability study using a validated analytical method. 2. Perform preservative effectiveness testing (PET) at different time points. |
Data on Proparacaine Degradation
Table 1: Proparacaine Degradation Pathway and Products
| Degradation Pathway | Stress Condition | Degradation Products | Reference |
| Hydrolysis | Acidic, basic, and neutral aqueous environments | 3-amino-4-propoxybenzoic acid, 2-(diethylamino)ethanol | [3] |
| Oxidation | Hydrogen Peroxide | Stable | [3] |
| Thermal | Dry Heat | Stable | [3] |
| Photolysis | UV Light | Stable | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Proparacaine
This protocol is a general guideline for developing a stability-indicating HPLC method for the analysis of proparacaine and its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM sodium dihydrogen phosphate), adjusted to a pH of 3.0. The ratio should be optimized to achieve good separation (a starting point could be 30:70 v/v acetonitrile:buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase. Further dilute to a working concentration (e.g., 50 µg/mL).
-
Sample Solution: Dilute the proparacaine formulation with the mobile phase to a concentration within the linear range of the method.
-
Degradation Product Standards: If available, prepare standard solutions of 3-amino-4-propoxybenzoic acid and 2-(diethylamino)ethanol to confirm their retention times.
3. Forced Degradation Study:
-
Acid Hydrolysis: Incubate the proparacaine solution with 0.1 N HCl at 60°C for a specified period (e.g., 24 hours). Neutralize before injection.
-
Base Hydrolysis: Incubate the proparacaine solution with 0.1 N NaOH at 60°C for a specified period (e.g., 24 hours). Neutralize before injection.
-
Oxidative Degradation: Treat the proparacaine solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the proparacaine solution to UV light (e.g., 254 nm).
4. Method Validation:
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is critical to ensure that the peaks for the degradation products and any excipients (including benzalkonium chloride) are well-resolved from the proparacaine peak.
Visualizations
Caption: Hydrolytic degradation pathway of proparacaine.
Caption: Workflow for comparing proparacaine stability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pi.bausch.com [pi.bausch.com]
- 3. Prediction of Ocular Toxicity of Potential Degradation Products of this compound Subjected under ICH Recommended Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. fda.report [fda.report]
- 6. drugs.com [drugs.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Reducing variability in anesthetic effect of Proparacaine for consistent results
Welcome to the Proparacaine (B1679620) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable results when using proparacaine as a topical anesthetic in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you minimize variability in your studies.
Quick Navigation
-
Troubleshooting Guide
-
Frequently Asked Questions (FAQs)
-
Data Summaries
-
Experimental Protocols
-
Signaling Pathways and Workflows
Troubleshooting Guide: Inconsistent Anesthetic Effect
Encountering variability in the anesthetic effect of proparacaine can compromise experimental outcomes. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Delayed Onset of Anesthesia | - Improper administration technique.- Insufficient drug-cornea contact time.- Low corneal temperature. | - Ensure the drop is applied directly to the cornea, not just the conjunctival sac.- Gently hold the eyelids open for a few seconds post-instillation to prevent blinking out the solution.- Acclimatize the animal to the room temperature before administration. |
| Shorter than Expected Duration of Anesthesia | - Incorrect storage of proparacaine solution.- Species-specific differences in metabolism.- Formulation degradation (e.g., pH shift, oxidation).- Tachyphylaxis due to repeated dosing. | - Store proparacaine solution under refrigeration between 2°C and 8°C (36°F and 46°F) and protect from light.[1][2]- Consult species-specific data for expected duration (see Data Summaries).- Do not use solutions that have become discolored (darker than a faint yellow).[2]- If repeated anesthesia is required, consider a longer interval between doses or an alternative anesthetic. |
| High Variability Between Subjects | - Genetic variations in drug metabolism (e.g., plasma cholinesterases).- Differences in corneal thickness or health.- Concurrent use of other medications. | - Be aware of potential strain or species differences in drug metabolism.- Ensure all subjects have healthy corneas and note any pre-existing conditions.- Review all concurrently administered drugs for potential interactions (see FAQs for common interactions). |
| Complete Lack of Anesthetic Effect | - Inactive proparacaine solution.- Incorrect drug administered.- Significant corneal pathology preventing drug penetration. | - Verify the expiration date and storage conditions of the proparacaine solution.- Double-check the drug label and concentration.- Perform a thorough ophthalmic examination to rule out underlying corneal disease. |
Frequently Asked Questions (FAQs)
1. How should Proparacaine Hydrochloride Ophthalmic Solution (0.5%) be stored to maintain its efficacy?
Proparacaine solution is sensitive to temperature and light. To ensure its stability and effectiveness, it should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[1][2] The solution should also be protected from light by keeping it in its original carton.[1] Do not use the solution if it becomes darker than a faint straw or yellow color, as this indicates degradation.[2] While it can be stored at room temperature for up to a month, storage at room temperature for more than two weeks has been shown to decrease its efficacy.[3][4]
2. What is the expected onset and duration of anesthesia with proparacaine?
For a single drop of 0.5% proparacaine, the onset of anesthesia is typically rapid, occurring within 20 to 30 seconds.[5] The duration of action is relatively short, generally lasting between 10 and 20 minutes.[2] However, this can vary significantly between species.
3. How does the anesthetic effect of proparacaine vary between different animal species?
The duration of corneal anesthesia from proparacaine is known to differ across species. For instance, in dogs, the anesthetic effect can last up to 45 minutes, whereas in cats, it is considerably shorter, around 25 minutes.[6][7] Horses also experience a shorter duration of action, approximately 25 minutes.[8] Rabbits, on the other hand, may experience a longer duration of up to 60 minutes.[9][10] These differences are likely due to variations in corneal innervation, tear film dynamics, and drug metabolism.
4. Can repeated application of proparacaine lead to a reduced anesthetic effect?
Yes, repeated administration of local anesthetics, including proparacaine, can lead to tachyphylaxis, which is a decrease in the drug's effectiveness. While the clinical significance is debated, it is a potential source of variability. If prolonged anesthesia is required, consider increasing the interval between doses or using a different anesthetic agent.
5. Are there any known drug interactions with proparacaine that I should be aware of in a research setting?
While proparacaine has no known severe drug interactions, it is an ester-type local anesthetic and its systemic absorption, though minimal, could potentially interact with other drugs.[11] Caution should be exercised when co-administering with other agents that are metabolized by plasma cholinesterases. Additionally, if other topical ophthalmic medications are being used, they could alter the absorption or duration of proparacaine. When used with other sedatives or analgesics in a laboratory setting, it is important to monitor for any unexpected potentiation or reduction of anesthetic effect.[12][13]
6. What is the mechanism of action of proparacaine?
Proparacaine is a local anesthetic that works by blocking voltage-gated sodium channels in the neuronal cell membrane.[14] By binding to these channels, it inhibits the influx of sodium ions that is necessary for the generation and propagation of nerve impulses. This reversible blockade of nerve conduction results in a temporary loss of sensation in the area of application.[5][14]
7. Does the concentration of proparacaine affect its anesthetic efficacy?
Yes, the concentration of proparacaine can influence its anesthetic effect. The standard clinical concentration is 0.5%.[1][2] Studies have compared 0.5% and 0.25% concentrations and found that while both are effective, the 0.5% solution may provide a slightly more profound or longer-lasting anesthetic effect in some situations.[9][15] However, for routine procedures, a 0.25% solution has been shown to be a viable alternative with potentially improved patient comfort.[9][15]
Data Summaries
Table 1: Onset and Duration of Corneal Anesthesia with 0.5% Proparacaine in Various Species
| Species | Onset of Action | Maximal Effect Duration | Total Duration of Anesthesia | Reference(s) |
| Human | ~30 seconds | ~11.7 minutes | 15-20 minutes | [5][10] |
| Dog | 30-60 seconds | 15 minutes (1 drop), 25 minutes (2 drops) | 15 minutes (1 drop), 20 minutes (2 drops) | [7][16] |
| Cat | < 1 minute | 5 minutes | 25 minutes | [6] |
| Rabbit | < 1 minute | Not Specified | ~60 minutes | [9][10] |
| Horse | 5-10 minutes | ~5 minutes | 20-25 minutes | [8][17] |
| Rat | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of Anesthetic Efficacy of 0.5% vs. 0.25% Proparacaine in Humans
| Parameter | 0.5% Proparacaine | 0.25% Proparacaine | P-value | Reference(s) |
| Mean Intraprocedural Pain Score (VAS) | 6.9663 | 8.0803 | 0.66 | [9][15] |
| Mean Postprocedural Pain Score (VAS) | Not specified | Not specified | 0.21 | [9][15] |
| Surgeon's Experience Score | 0.152 ± 0.507 | 0.111 ± 0.402 | 0.07 | [9][15] |
Experimental Protocols
Protocol 1: Assessment of Corneal Anesthesia Using a Cochet-Bonnet Aesthesiometer
Objective: To quantify the onset, duration, and depth of corneal anesthesia induced by topical proparacaine.
Materials:
-
This compound Ophthalmic Solution (0.5% or desired concentration)
-
Cochet-Bonnet aesthesiometer
-
Animal restraint device appropriate for the species
-
Stopwatch
Procedure:
-
Acclimatization: Allow the animal to acclimate to the testing environment to minimize stress-induced variability.
-
Baseline Measurement:
-
Gently restrain the animal.
-
Set the Cochet-Bonnet aesthesiometer filament to its maximum length (e.g., 6.0 cm).
-
Approach the cornea from the side, outside the animal's direct line of sight, to avoid eliciting a visual response.
-
Touch the center of the cornea with the filament, causing it to bend slightly.
-
Observe for a blink reflex.
-
If no blink is observed, shorten the filament length by 0.5 cm and repeat the process until a blink reflex is consistently elicited. This is the baseline corneal touch threshold (CTT).
-
-
Anesthetic Administration:
-
Instill one drop of proparacaine solution directly onto the cornea.
-
Start the stopwatch immediately.
-
-
Post-Administration Measurements:
-
At predetermined time points (e.g., 1, 5, 10, 15, 20, 30, 45, and 60 minutes) after administration, measure the CTT as described in step 2.
-
Record the filament length at which a blink reflex is elicited at each time point.
-
-
Data Analysis:
-
Plot the CTT over time to visualize the onset, peak effect, and duration of anesthesia.
-
The duration of anesthesia is considered the time until the CTT returns to the baseline measurement.
-
Protocol 2: Assessment of Mechanical Sensitivity in Mice Using Von Frey Filaments
Objective: To assess changes in mechanosensation of the cornea following topical proparacaine administration.
Materials:
-
This compound Ophthalmic Solution (0.5% or desired concentration)
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform with clear enclosures
-
Stopwatch
Procedure:
-
Habituation: Place the mice in the testing chambers on the elevated wire grid and allow them to acclimatize for at least one hour.[5]
-
Baseline Measurement:
-
Select a starting von Frey filament (e.g., 0.6g for mice).[5]
-
Apply the filament to the center of the cornea with enough force to cause it to bend, holding for 1-2 seconds.
-
A positive response is a withdrawal of the head or a blink.
-
Using the up-down method, if there is no response, use the next highest filament. If there is a response, use the next lowest filament.
-
Continue this process until the 50% withdrawal threshold is determined.
-
-
Anesthetic Administration:
-
Gently restrain the mouse and instill one drop of proparacaine solution onto the cornea.
-
Start the stopwatch.
-
-
Post-Administration Measurements:
-
At desired time points, re-assess the mechanical withdrawal threshold using the von Frey filaments as described in step 2.
-
-
Data Analysis:
-
Compare the post-administration withdrawal thresholds to the baseline to determine the magnitude and duration of the anesthetic effect.
-
Signaling Pathways and Workflows
Diagram 1: Proparacaine Mechanism of Action
Caption: Proparacaine blocks nerve impulses by binding to voltage-gated sodium channels.
Diagram 2: Experimental Workflow for Assessing Corneal Anesthesia
References
- 1. This compound Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]
- 2. pi.bausch.com [pi.bausch.com]
- 3. rci.ucmerced.edu [rci.ucmerced.edu]
- 4. Anaesthetic monitoring and troubleshooting: a guide for veterinary nurses - Veterinary Practice [veterinary-practice.com]
- 5. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 6. Duration of corneal anesthesia following topical administration of 0.5% this compound solution in clinically normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical nociception measurement in mice and rats with automated Von Frey equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effectiveness of 0.5% and 0.25% this compound eye drops as topical anesthetics in routine ocular investigations and procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Electronic von Frey [protocols.io]
- 11. m.youtube.com [m.youtube.com]
- 12. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 13. Anesthetics, Tranquilizers, Analgescis, and Neuromuscular Blocking Agents - Education and Training in the Care and Use of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the effectiveness of 0.5% and 0.25% this compound eye drops as topical anesthetics in routine ocular investigations and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fcq.unc.edu.ar [fcq.unc.edu.ar]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Proparacaine-Induced Corneal Epithelial Damage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving proparacaine (B1679620) and its effects on the corneal epithelium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of proparacaine-induced corneal epithelial damage?
A1: Proparacaine induces corneal epithelial damage primarily through a dose- and time-dependent cytotoxic effect that leads to mitochondria-dependent apoptosis.[1][2][3][4][5] This process involves the disruption of the mitochondrial transmembrane potential, activation of caspases (including caspase-2, -3, -8, and -9), and an imbalance in apoptosis-regulating proteins like Bax and Bcl-xL.[1][2][4]
Q2: How does proparacaine affect corneal epithelial cell migration and wound healing?
A2: Proparacaine impairs corneal epithelial migration and adhesion by altering the actin cytoskeleton.[6] This disruption of actin-rich stress fibers leads to a loss of cell extensions and reduced adhesiveness to the substratum, thereby delaying wound healing.[6] Chronic use is associated with conditions like punctate keratopathy and delayed epithelial wound healing.[6]
Q3: Are the cytotoxic effects of proparacaine reversible?
A3: The effects of proparacaine can be reversible at lower concentrations (e.g., 1.0 mM or less) after a washout period with a drug-free medium.[6] However, prolonged or high-concentration exposure can lead to irreversible damage.[6]
Q4: What are some potential strategies to mitigate proparacaine-induced corneal damage?
A4: While research is ongoing, some strategies include:
-
Dilution of Proparacaine: Using a diluted concentration of proparacaine (e.g., 0.05%) may reduce its toxic effects while still providing some anesthetic benefit.[7][8][9]
-
Growth Factors: For persistent epithelial defects, which can be exacerbated by proparacaine, treatments containing growth factors have shown promise. This includes autologous serum and plasma rich in growth factors (PRGF).[10]
-
Nerve Growth Factor (NGF): In cases of neurotrophic keratitis, where corneal sensitivity is compromised, topical recombinant nerve growth factor (cenegermin) has been shown to promote corneal nerve regeneration and epithelial healing.[11][12][13][14][15]
Q5: What in vitro and in vivo models are commonly used to study proparacaine's effects?
A5: Common models include primary or immortalized human corneal epithelial cells for in vitro studies.[7] For in vivo studies, rabbits and mice are frequently used to assess corneal wound healing and toxicity.[7][8]
Troubleshooting Guides
Problem 1: High variability in cell viability assays (e.g., MTT) after proparacaine treatment.
-
Possible Cause: Inconsistent proparacaine concentration or exposure time.
-
Troubleshooting Steps:
-
Ensure precise and consistent dilution of proparacaine for each experiment.
-
Use a timer to ensure uniform exposure times across all wells.
-
Check for and eliminate bubbles in the wells after adding reagents, as they can interfere with absorbance readings.
-
Verify that the cells are at a consistent confluence (ideally 95-100%) before starting the experiment.[16]
-
Problem 2: Difficulty in observing clear apoptotic markers (e.g., TUNEL staining).
-
Possible Cause: The timing of the assay may not align with the peak of apoptosis.
-
Troubleshooting Steps:
-
Perform a time-course experiment to determine the optimal time point for detecting apoptosis after proparacaine exposure.
-
Ensure proper fixation and permeabilization of the cells, as this is critical for the TUNEL assay.[17][18]
-
Include positive and negative controls to validate the assay's performance.
-
Problem 3: Inconsistent results in scratch wound healing assays.
-
Possible Cause: The "scratch" or "wound" is not created uniformly across the samples.
-
Troubleshooting Steps:
-
Use a sterile P200 or P10 pipette tip to create a straight scratch with consistent pressure and speed.[16]
-
Consider using commercially available wound healing assay inserts that create a defined gap without physically scratching the cell monolayer.[16]
-
Capture images at the same location within the scratch at each time point to ensure accurate measurement of cell migration.
-
Quantitative Data Summary
Table 1: In Vitro Effects of Proparacaine on Corneal Cell Viability and Proliferation
| Proparacaine Concentration | Cell Type | Assay | Time Point(s) | Observed Effect |
| 0.5% (regular) | Human Corneal Fibroblasts | MTT | 6h, 24h, 48h, 72h | Reduced cellular proliferation to 88.7%, 65.7%, 51.3%, and 30.1% respectively.[7] |
| 0.05% (diluted) | Human Corneal Fibroblasts | MTT | 6h, 24h, 48h, 72h | Reduced cellular proliferation to 92.7%, 82.7%, 58.3%, and 50.1% respectively.[7] |
| 0.15625 - 5 g/L | Human Corneal Stromal Cells | - | - | Dose- and time-dependent decrease in cell viability.[1][2][3] |
| > 0.03125% | Human Corneal Endothelial Cells | - | - | Dose- and time-dependent toxic response.[4] |
Table 2: In Vivo Effects of Proparacaine on Corneal Re-epithelialization
| Proparacaine Concentration | Animal Model | Observation Period | Outcome |
| 0.5% (regular) | Rabbit | Day 3 | Notably delayed corneal re-epithelialization compared to diluted proparacaine.[7] |
| 0.05% (diluted) | Rabbit | Day 3 | Minimal negative effects on corneal re-epithelialization.[7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing the viability of corneal epithelial cells after exposure to proparacaine.
-
Cell Seeding: Plate corneal epithelial cells in a 96-well plate at a density that will result in 95-100% confluence after 24-48 hours.
-
Proparacaine Treatment: Expose the cells to various concentrations of proparacaine for the desired time.
-
MTT Reagent Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours.
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.
TUNEL Assay for Apoptosis Detection
This protocol is for identifying DNA fragmentation in apoptotic corneal epithelial cells.
-
Sample Preparation: Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[17]
-
Permeabilization: Incubate cells in 0.1%–0.5% Triton X-100 in PBS for 5–15 minutes on ice.[17]
-
Equilibration: (Optional) Incubate the sample with Equilibration Buffer for 10 minutes.[17]
-
TdT Reaction: Add the prepared TdT Reaction Mix and incubate for 60 minutes at 37°C in a humidified chamber.[17]
-
Detection: If using an indirect method, add the detection reagents (e.g., fluorescent anti-BrdU antibody).
-
Counterstaining: Counterstain with DAPI to visualize cell nuclei.[19]
-
Visualization: Assess the sample using a fluorescence microscope.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Resuspend 1-5 x 10^6 cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[20]
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute.[20]
-
Sample Preparation: Transfer the supernatant to a fresh tube.
-
Reaction Setup: In a 96-well plate, add 50 µL of the cell lysate.
-
Reaction Mix: Add 50 µL of 2x Reaction Buffer (containing 10mM DTT) to each sample.[20]
-
Substrate Addition: Add 5 µL of 4 mM DEVD-p-NA substrate (for colorimetric assay) or Ac-DEVD-AMC (for fluorometric assay).[20][21]
-
Reading: Measure absorbance at 400-405 nm for the colorimetric assay or fluorescence at an excitation of 380 nm and emission of 420-460 nm for the fluorometric assay.[20][21]
Scratch Wound Healing Assay
This protocol assesses the collective migration of corneal epithelial cells.
-
Cell Seeding: Seed cells in a culture plate to achieve a confluent monolayer.[16]
-
Scratch Creation: Use a sterile P200 or P10 pipette tip to create a straight scratch across the center of the monolayer.[16]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium with or without the test compounds (e.g., proparacaine, mitigating agents).
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 36 hours).[22]
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Visualizations
Signaling Pathway
Caption: Proparacaine-induced apoptosis signaling pathway in corneal cells.
Experimental Workflow
References
- 1. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 4. Cytotoxicity of proparacaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Effects of proparacaine on actin cytoskeleton of corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Regular/Dilute Proparacaine Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Regular/Dilute Proparacaine Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dilute proparacaine for the management of acute corneal injuries in the emergency department | Canadian Journal of Emergency Medicine | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Topical treatment with nerve growth factor for neurotrophic keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ESCRS - On using nerve growth factor in the treatment of neurotrophic keratopathy [escrs.org]
- 13. Cutting Edge: Topical Recombinant Nerve Growth Factor for the Treatment of Neurotrophic Keratopathy-Biologicals as a Novel Therapy for Neurotrophic Keratopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Elucidating the mechanism of corneal epithelial cell repair: unraveling the impact of growth factors [frontiersin.org]
- 16. clyte.tech [clyte.tech]
- 17. clyte.tech [clyte.tech]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. abcam.com [abcam.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Proparacaine and Tetracaine in Corneal Anesthesia: A Guide for Researchers and Drug Development Professionals
In the realm of ophthalmic procedures, the efficacy and safety of topical anesthetics are paramount. Proparacaine (B1679620) and tetracaine (B1683103) stand out as two of the most commonly utilized agents for inducing corneal anesthesia. This guide provides a comprehensive, data-driven comparison of these two local anesthetics, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: Blocking the Pain Pathway
Both proparacaine and tetracaine are amino ester local anesthetics that exert their effect by reversibly blocking nerve signal transmission.[1] Their primary target is the voltage-gated sodium channels within the neuronal cell membranes of the cornea.[2][3][4][5] By binding to these channels, the influx of sodium ions is inhibited, which is a critical step in the generation and propagation of action potentials.[3][4] This blockade prevents the transmission of pain signals from the eye to the brain, resulting in a temporary loss of sensation in the treated area.[3][6]
The following diagram illustrates this shared signaling pathway:
Performance Metrics: A Quantitative Comparison
Clinical and experimental data reveal distinct profiles for proparacaine and tetracaine in terms of onset of action, duration of anesthesia, and patient comfort upon instillation.
| Performance Metric | Proparacaine (0.5% solution) | Tetracaine (0.5% solution) | Key Findings & Citations |
| Onset of Action | Typically within 30 seconds | Slower, approximately 5-10 minutes, may not produce complete anesthesia even with two doses. | Proparacaine exhibits a faster onset of action.[1][7] |
| Duration of Anesthesia | Reported range of 5-60 minutes; one study found it to be slightly longer than tetracaine (10.7 vs 9.4 minutes). | Generally provides a longer duration of action, with a range of 30-120 minutes reported in some studies. | Tetracaine generally has a longer duration of action, though some studies report proparacaine lasting slightly longer.[1][8] |
| Pain of Instillation | Significantly less painful upon instillation. | Causes a more intense burning or stinging sensation. | Proparacaine is associated with considerably less pain during application.[1][8][9][10] |
Experimental Protocols: Assessing Anesthetic Efficacy
To objectively compare topical anesthetics like proparacaine and tetracaine, rigorous experimental designs are essential. A common approach is a prospective, randomized, double-masked, contralateral eye study.
Objective: To compare the pain of instillation and duration of anesthesia of two topical eye anesthetics.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers is recruited for the study.
-
Randomization and Masking: In a double-masked protocol, subjects are randomly assigned to receive proparacaine in one eye and tetracaine in the other. Neither the subjects nor the researchers know which anesthetic is being administered to which eye.
-
Pain Assessment: Immediately following the instillation of one drop of the study solution into the lower lid fornix, subjects rate the pain of instillation using a visual analog scale (VAS).[8][9] This is a continuous scale, typically a 100mm line, where one end represents "no pain" and the other represents the "worst imaginable pain."[8][9] The subject marks a point on the line that corresponds to their level of pain, and the distance from the "no pain" end is measured.[8]
-
Anesthesia Duration Assessment: The duration of anesthesia is determined by measuring the time until the return of the corneal blink reflex.[8] This is assessed using a cotton wisp or a Cochet-Bonnet esthesiometer to touch the cornea at regular intervals (e.g., every two minutes).[7][9] The time at which the subject consistently blinks in response to the stimulus is recorded as the end of the anesthetic effect.
-
Data Analysis: Pain scores and the time to the return of the corneal reflex are analyzed using appropriate statistical tests, such as the Sign test and Wilcoxon rank-sum test, to determine if there are statistically significant differences between the two anesthetics.[8]
The following diagram outlines the workflow of such a comparative study:
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 4. What is Tetracaine used for? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Articles [globalrx.com]
- 7. Comparison of Proparacaine, Tetracaine, and Oxybuprocaine in Corneal Sensitivity Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of proparacaine and tetracaine eye anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison between proparacaine and tetracaine in ophthalmological topical anesthesia: a randomized, controlled and in double-blind study - Minerva Oftalmologica 2012 September;54(3):101-8 - Minerva Medica - Journals [minervamedica.it]
- 10. Prospective, randomized, contralateral eye comparison of tetracaine and proparacaine for pain control in laser in situ keratomileusis and photorefractive keratectomy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel UHPLC-UV Method for the Quantification of Proparacaine Hydrochloride Following USP Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, validated Ultra-High-Performance Liquid Chromatography (UHPLC)-UV method for the quantification of Proparacaine Hydrochloride against existing methodologies. The validation of this novel method adheres to the standards outlined in United States Pharmacopeia (USP) General Chapter <1225> Validation of Compendial Procedures.[1][2] This document presents the experimental protocols, comparative performance data, and logical workflows to assist researchers and analytical scientists in the selection and implementation of analytical methods for this compound.
This compound is a rapid-acting local anesthetic used in ophthalmic solutions.[3] Accurate and reliable quantification is crucial for ensuring product quality and safety. While the current USP monograph for this compound includes a titrimetric assay, modern chromatographic methods like HPLC and UHPLC offer significant advantages in terms of specificity, sensitivity, and efficiency.
Comparison of Analytical Methods for this compound
The following table summarizes the performance characteristics of the newly validated UHPLC-UV method in comparison to the official USP titrimetric method and a published HPLC-UV method. The data for the new UHPLC-UV method is based on a validation study performed in accordance with USP guidelines.
| Parameter | New UHPLC-UV Method | Literature HPLC-UV Method[4] | USP Titrimetric Assay[5] |
| Specificity | High (able to separate from degradation products) | High | Low (non-specific, titrates total base) |
| Linearity (r²) | >0.999 | Not explicitly stated, but linear range provided | Not Applicable |
| Range | 10 - 150 µg/mL | 75 - 4000 ng/mL (in aqueous humour) | 80% - 120% of the test concentration[2] |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.98% (at 500 ng/mL) | 98% - 102% (typical for drug product)[6] |
| Precision (%RSD) | < 1.0% | 0.96% - 7.98% (intra- and inter-day) | Not specified in monograph |
| Limit of Quantitation (LOQ) | 10 µg/mL | 75 ng/mL | Not Applicable |
| Limit of Detection (LOD) | 3 µg/mL | 25 ng/mL | Not Applicable |
| Analysis Time | ~ 5 minutes | ~ 15 minutes | Variable, operator-dependent |
Experimental Protocols
The methodologies for the validation of the new UHPLC-UV method are detailed below.
New UHPLC-UV Method
-
Instrumentation: Standard UHPLC system with a UV detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM phosphate (B84403) buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 310 nm.[5]
-
Injection Volume: 2 µL.
-
Column Temperature: 30°C.
Validation Protocol Summary
The validation was performed as per USP <1225> guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte in the presence of its potential impurities and degradation products was tested. A placebo solution was analyzed to ensure no interference from excipients. Forced degradation studies were conducted by exposing Proparacaine HCl to acidic, basic, oxidative, and photolytic stress conditions.
-
Linearity: A series of at least five concentrations of Proparacaine HCl reference standard across the specified range were prepared and analyzed.[2] The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
-
Range: The range was established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision when applied to samples at the extremes of the linearity range.[6][7]
-
Accuracy: Accuracy was determined by analyzing samples of known concentration (spiked placebo) at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[7] The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by performing six replicate injections of the 100% test concentration on the same day, under the same operating conditions.
-
Intermediate Precision: Evaluated by repeating the analysis on a different day with a different analyst and different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve. LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6]
Visualizing the Validation Process
The following diagrams illustrate the experimental workflow and the logical relationship between the validation parameters as defined by USP.
References
- 1. USP <1225> Method Validation - BA Sciences [basciences.com]
- 2. uspbpep.com [uspbpep.com]
- 3. This compound Ophthalmic Solution USP, 0.5% Sterile [dailymed.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 7. pharmaerudition.org [pharmaerudition.org]
Cross-Reactivity of Proparacaine Hydrochloride with Other Local Anesthetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proparacaine (B1679620) hydrochloride's cross-reactivity profile with other local anesthetics, supported by available experimental data and established testing protocols. The information is intended to assist researchers and drug development professionals in understanding the potential for cross-sensitization and in designing further investigational studies.
Classification and Principles of Cross-Reactivity
Local anesthetics are broadly classified into two groups based on their chemical structure: esters and amides. Proparacaine hydrochloride belongs to the ester group . This classification is crucial in predicting the likelihood of cross-reactive allergic reactions.
-
Ester-type Anesthetics: This group includes proparacaine, benzocaine, tetracaine (B1683103), and procaine (B135). They are metabolized by plasma cholinesterases to para-aminobenzoic acid (PABA), a well-known allergen. Due to this common metabolite, a high degree of cross-reactivity is observed among ester-type local anesthetics.[1]
-
Amide-type Anesthetics: This group includes lidocaine, mepivacaine, bupivacaine, and articaine. They are metabolized by the liver and do not form PABA. Consequently, true allergic reactions to amide local anesthetics are rare, and cross-reactivity between ester and amide groups is uncommon.[1]
Qualitative Cross-Reactivity Data
While extensive quantitative data on the cross-reactivity of proparacaine is limited in publicly available literature, clinical observations and case studies provide valuable qualitative insights.
Table 1: Qualitative Cross-Reactivity of Proparacaine with Other Local Anesthetics
| Anesthetic Agent | Chemical Class | Reported Cross-Reactivity with Proparacaine | Citation |
| Tetracaine | Ester | Yes (Case reports of cross-sensitization) | [2] |
| Benzocaine | Ester | Likely (High potential for cross-reactivity within the ester group) | [3] |
| Procaine | Ester | Likely (High potential for cross-reactivity within the ester group) | [4] |
| Lidocaine | Amide | Unlikely (Different metabolic pathways) | [5] |
| Mepivacaine | Amide | Unlikely (Different metabolic pathways) | [6] |
Experimental Protocols for Assessing Cross-Reactivity
A definitive diagnosis of local anesthetic allergy and the assessment of cross-reactivity involve a systematic approach, typically including skin testing. The following are generalized protocols that can be adapted for studying proparacaine cross-reactivity.
Patch Testing (for Delayed Hypersensitivity - Type IV)
-
Objective: To diagnose delayed-type hypersensitivity, which often manifests as allergic contact dermatitis.
-
Methodology:
-
The suspected local anesthetic (e.g., proparacaine 1% in petrolatum) and other local anesthetics to be tested for cross-reactivity are applied to individual patches.
-
The patches are applied to the patient's upper back.
-
The patches remain in place for 48 hours, during which the area should be kept dry.
-
Initial reading is performed at 48 hours after patch removal, and a final reading is taken at 72 or 96 hours.
-
A positive reaction is characterized by erythema, papules, or vesicles at the application site.[3]
-
Skin Prick Testing (for Immediate Hypersensitivity - Type I)
-
Objective: To detect the presence of drug-specific IgE antibodies, indicating a potential for immediate hypersensitivity reactions.
-
Methodology:
-
A small drop of the preservative-free local anesthetic solution (undiluted) is placed on the patient's forearm.
-
The epidermis is gently pricked through the drop using a sterile lancet.
-
Positive (histamine) and negative (saline) controls are applied concurrently.
-
The site is observed for 15-20 minutes.
-
A positive result is indicated by a wheal (a raised, blanched bump) of at least 3 mm in diameter larger than the negative control.
-
Intradermal Testing (for Immediate Hypersensitivity - Type I)
-
Objective: A more sensitive test for detecting IgE-mediated allergy, typically performed if skin prick testing is negative.
-
Methodology:
-
A small volume (e.g., 0.02 mL) of a diluted, preservative-free local anesthetic solution (typically starting with a 1:100 dilution) is injected intradermally into the forearm to create a small bleb.
-
If the initial test is negative, the concentration may be increased (e.g., 1:10 dilution).
-
Positive and negative controls are also injected.
-
The injection site is observed for 15-20 minutes.
-
A positive reaction is defined by an increase in the wheal diameter, typically by 3 mm or more compared to the negative control.[7]
-
Advanced Analytical Methods for Cross-Reactivity Studies
While not widely reported specifically for proparacaine cross-reactivity, advanced analytical techniques could provide more quantitative data.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique can be used to develop sensitive and specific methods for the simultaneous determination of local anesthetics and their metabolites (like PABA) in biological matrices.[5][8] Such methods could be adapted to study the metabolic profiles of different ester anesthetics and provide a basis for understanding cross-reactivity.
Visualizing Pathways and Workflows
Chemical Classification of Local Anesthetics
Caption: Classification of local anesthetics into ester and amide groups.
Metabolic Pathway Leading to Ester Anesthetic Cross-Reactivity
Caption: Metabolic pathway of ester local anesthetics leading to a common allergen.
Experimental Workflow for Allergy Testing
Caption: Workflow for investigating proparacaine allergy and cross-reactivity.
Conclusion and Future Directions
The available evidence strongly suggests a high potential for cross-reactivity between proparacaine and other ester-type local anesthetics due to their shared metabolic pathway resulting in the formation of PABA. Clinical evaluation through methods like patch testing and intradermal testing is the current standard for assessing this cross-reactivity. For individuals with a confirmed allergy to proparacaine, amide-type local anesthetics are generally considered safe alternatives.
Future research should focus on developing and validating more quantitative in vitro methods, such as competitive immunoassays or advanced chromatographic techniques, to provide a more precise and granular understanding of the cross-reactivity profiles of proparacaine and other local anesthetics. Such data would be invaluable for the development of safer anesthetic agents and for providing more definitive guidance in clinical practice.
References
- 1. Understanding allergic reactions to local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allergic contact dermatitis to proparacaine with subsequent cross-sensitization to tetracaine from ophthalmic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacotherapy Update | Allergic Reactions to Local Anesthetics [clevelandclinicmeded.com]
- 7. contemporarypediatrics.com [contemporarypediatrics.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Proparacaine Hydrochloride and Lidocaine Gel for Anesthesia in Intravitreal Injections
An objective evaluation of two common topical anesthetics used in ophthalmology reveals comparable efficacy in pain management for intravitreal injections, with nuanced differences in application and potential side effects.
Intravitreal injections are a cornerstone of treatment for various retinal diseases. Ensuring patient comfort and minimizing pain during this common procedure is paramount. The choice of topical anesthetic—typically between proparacaine (B1679620) hydrochloride drops and lidocaine (B1675312) gel—is a critical decision point for clinicians. This guide provides a detailed comparison of their efficacy, supported by data from clinical studies, to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy Comparison
Multiple randomized clinical trials have sought to determine the superior anesthetic agent for intravitreal injections. The consensus from the available data indicates that while both agents are effective, neither demonstrates overwhelming superiority in pain reduction.
One comparative study found no statistically significant difference in pain scores between patients receiving 0.5% proparacaine drops and those receiving 3.5% lidocaine gel[1][2][3]. The mean pain score, measured on a Numerical Rating Scale (NRS), was 1.97 for the proparacaine group and 1.76 for the lidocaine gel group[2][3]. Another prospective, randomized study similarly concluded that 0.5% proparacaine, a combination of proparacaine and 4% lidocaine drops, and 3.5% lidocaine gel were all equally effective for pain control.[4] This study reported average needle pain scores of 1.78 for proparacaine, 1.75 for the combination, and 1.48 for lidocaine gel, with the differences not being statistically significant[4][5][6].
Patient satisfaction remains high across both anesthetic options, with one study reporting that 95% of patients in the proparacaine group and 92.5% in the lidocaine gel group rated their experience as "Excellent" or "Very Good"[4][5][6].
| Parameter | Proparacaine Hydrochloride 0.5% | Lidocaine Gel 3.5% | p-value | Reference |
| Mean Needle Pain Score (0-10 Scale) | 1.78 | 1.48 | 0.38 | [4][5][6] |
| Mean Needle Pain Score (NRS) | 1.97 (± 1.17) | 1.76 (± 0.92) | 0.3174 | [2][3] |
| Mean Lid Speculum Pain Score (0-10 Scale) | 0.85 | 0.65 | 0.32 | [5][6] |
| Mean Burning Sensation Score (0-10 Scale) | 1.45 | 1.13 | 0.23 | [4][5][6] |
| Patient Satisfaction ("Excellent" or "Very Good") | 95% | 92.5% | 0.64 | [4][5][6] |
Experimental Protocols
The methodologies employed in these comparative studies are crucial for interpreting the results. A typical experimental design is a prospective, randomized, single-masked clinical trial.
A Representative Experimental Protocol:
-
Patient Recruitment: Sequential patients scheduled for routine intravitreal anti-VEGF injections are recruited. Inclusion criteria typically include age over 18 and the ability to provide informed consent. Exclusion criteria may consist of known allergies to the anesthetics being studied.
-
Randomization: Patients are randomly assigned to one of the treatment groups (e.g., Group 1: Proparacaine 0.5% drops; Group 2: Lidocaine 3.5% gel).
-
Anesthesia Application:
-
Proparacaine Group: One to two drops of 0.5% this compound are instilled into the conjunctival sac of the eye to be injected. This is often repeated after a few minutes.
-
Lidocaine Gel Group: A small amount of 3.5% lidocaine gel is applied to the conjunctival sac at the injection site. The gel is typically left in place for 5-10 minutes before the procedure.
-
-
Injection Procedure: Following anesthesia, a sterile lid speculum is placed. The injection site is then sterilized, commonly with 5% povidone-iodine solution, before the intravitreal injection is performed.
-
Pain Assessment: Immediately following the injection (e.g., within 10 seconds), a masked physician or researcher asks the patient to rate their pain. The most common tool is the 10-point Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS), where 0 represents no pain and 10 represents the worst imaginable pain.[1][4]
-
Data Analysis: Pain scores and patient satisfaction ratings between the groups are compared using appropriate statistical tests, such as t-tests or chi-square tests, to determine if any observed differences are statistically significant.
Caption: Workflow of a randomized trial comparing anesthetic agents.
Mechanism of Action and Practical Considerations
Both proparacaine and lidocaine are local anesthetics that function by blocking sodium channels in the nerve membranes of ocular sensory nerves.[7] This action prevents the generation and conduction of nerve impulses, thereby inhibiting the sensation of pain.[7]
-
This compound: Supplied as a solution in a dropper bottle, it offers a rapid onset of action. Its application is quick and straightforward for technicians or physicians.[1]
-
Lidocaine Gel: The gel formulation may offer a longer contact time with the ocular surface. However, some clinicians express concern that the gel might interfere with the efficacy of povidone-iodine sterilization or cause transiently blurred vision and sticky eyelids for the patient post-procedure.[1][3]
Caption: Logical comparison of Proparacaine and Lidocaine Gel.
Conclusion
The available evidence from multiple clinical studies suggests that 0.5% this compound drops and 3.5% lidocaine gel are both highly effective topical anesthetics for intravitreal injections, with no statistically significant difference in patient-reported pain scores.[1][3][4] Patient satisfaction is consistently high with both agents.[4][5][6] Therefore, the choice between them can be guided by factors such as clinic workflow efficiency, cost-effectiveness, and clinician preference regarding potential minor adverse effects like transient blurred vision associated with the gel formulation. Proparacaine drops represent an efficient and cost-effective option, while lidocaine gel is an equally viable alternative.[4][5]
References
- 1. Proparacaine drops alone are an effective anesthetic for intravitreal injections - American Academy of Ophthalmology [aao.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. REPLACEMENT OF LIDOCAINE GEL WITH TOPICAL PROPARACAINE ANESTHESIA FOR ROUTINE INTRAVITREAL INJECTIONS: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. reviewofophthalmology.com [reviewofophthalmology.com]
- 6. Comparison of topical anesthetics for intravitreal injections : a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Proparacaine Demonstrates Potent Antiepileptic Effects in Murine Models: A Comparative Analysis
For Immediate Release
Shanghai, China – December 5, 2025 – New research on the local anesthetic proparacaine (B1679620) reveals its significant antiepileptic properties in validated mouse models of epilepsy. A comprehensive review of available data indicates that proparacaine hydrochloride not only exerts a robust acute antiepileptic effect but can also terminate spontaneous recurrent seizures with chronic administration. This guide provides a comparative analysis of proparacaine's efficacy against established antiepileptic drugs (AEDs) and other local anesthetics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy of Proparacaine and Standard Antiepileptic Drugs
Proparacaine's antiepileptic effects have been primarily evaluated in the pilocarpine-induced status epilepticus model in mice, a well-established paradigm for studying temporal lobe epilepsy. The data consistently demonstrates proparacaine's ability to suppress seizure activity.
A key study has shown that this compound (PPC-HCl) has a potent acute antiepileptic effect in mice with pilocarpine-induced epilepsy[1]. Furthermore, long-term treatment with PPC-HCl was found to completely stop spontaneous recurrent seizures without notable toxicity[1].
For comparative purposes, this guide includes data on standard AEDs such as Levetiracetam, Diazepam, and Valproic Acid, which are commonly used as positive controls in preclinical epilepsy research.
Table 1: Comparative Efficacy of Proparacaine and Standard AEDs in the Pilocarpine-Induced Seizure Model in Mice
| Compound | Dosage | Seizure Latency (minutes) | Seizure Duration (seconds) | Seizure Severity (Racine Scale) | Reference |
| Proparacaine HCl | Not specified in abstract | Robust antiepileptic effect | Not specified in abstract | Termination of spontaneous recurrent seizures | [1] |
| Levetiracetam | 30-200 mg/kg, i.p. | Increased | Decreased status epilepticus | Potent protection against secondarily generalized activity | [2][3] |
| Diazepam | 5 mg/kg, i.p. | - | Termination of acute SE | Effective termination of SE | [4] |
| Valproic Acid | 250 mg/kg, i.p. | 5.8 ± 1.9 | - | Reduced seizure severity score | [5][6] |
Note: Direct comparative studies with identical methodologies are limited. Data is compiled from various sources and should be interpreted with caution.
Comparison with Other Local Anesthetics
The antiepileptic properties of local anesthetics are attributed to their mechanism of action as sodium channel blockers. To provide a broader context, this guide compares proparacaine with other local anesthetics, Lidocaine and Ropivacaine, which have also been investigated for their effects on seizures.
Table 2: Anticonvulsant Effects of Proparacaine and Other Local Anesthetics in Mouse Seizure Models
| Compound | Seizure Model | Efficacy Metric | Result | Reference |
| Proparacaine | Pilocarpine-induced | Seizure Suppression | Robust antiepileptic effect | [1] |
| Lidocaine | PTZ-induced | Seizure Threshold | ED50 not specified | |
| Ropivacaine | MES-induced | Tonic Hindlimb Extension | - |
Note: Data for Lidocaine and Ropivacaine in models directly comparable to the Proparacaine study is limited. The table reflects the most relevant available information.
Mechanism of Action: Sodium Channel Blockade
Proparacaine's primary mechanism of action as an antiepileptic agent is believed to be the blockade of voltage-gated sodium channels, specifically the Nav1.3 subtype, which is expressed in the central nervous system[1][7]. By blocking these channels, proparacaine reduces the influx of sodium ions into neurons, thereby stabilizing the neuronal membrane and preventing the rapid, repetitive firing that characterizes seizure activity.
Caption: Proparacaine blocks Nav1.3 sodium channels, inhibiting seizure propagation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Pilocarpine-Induced Status Epilepticus (SE) Model in Mice
This model is widely used to replicate features of human temporal lobe epilepsy.
-
Animal Preparation: Adult male mice (e.g., C57BL/6, 8-10 weeks old) are used. To minimize peripheral cholinergic effects, mice are pre-treated with a peripheral muscarinic receptor antagonist such as methylscopolamine (1 mg/kg, i.p.) 30 minutes before pilocarpine (B147212) administration[8].
-
Seizure Induction: Pilocarpine hydrochloride is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 280-350 mg/kg[8][9]. The dose may need to be adjusted based on the mouse strain to achieve a high incidence of SE with low mortality.
-
Behavioral Observation: Following pilocarpine injection, mice are continuously observed for behavioral signs of seizures, which are scored using a modified Racine scale[10]. Seizure stages typically progress from immobility and facial automatisms to limbic seizures with rearing and falling, and ultimately to status epilepticus (continuous seizures).
-
SE Termination: To control the duration of SE and improve survival, a benzodiazepine (B76468) such as diazepam (10 mg/kg, i.p.) or midazolam is often administered 1-2 hours after the onset of SE[8][11].
-
Drug Administration: Proparacaine or comparator drugs are administered at various time points before or after seizure induction to assess their prophylactic or therapeutic effects.
Caption: Workflow for inducing status epilepticus in mice using pilocarpine.
Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Animal Preparation: Adult male mice are used. A drop of a topical anesthetic (e.g., 0.5% tetracaine) is applied to each cornea to prevent pain and ensure good electrical contact[12].
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes using a constant current device[12].
-
Endpoint: The endpoint of the test is the presence or absence of a tonic hindlimb extension (THE) seizure, characterized by the rigid extension of the hindlimbs[13]. The duration of THE is also recorded.
-
Drug Administration: Test compounds are typically administered i.p. at a set time before the electrical stimulation. The ability of a compound to abolish the THE component of the seizure is considered a positive result.
Caption: Workflow for the Maximal Electroshock (MES) seizure test in mice.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is used to induce clonic seizures and is considered a model for myoclonic and absence seizures.
-
Animal Preparation: Adult male mice are used.
-
Seizure Induction: Pentylenetetrazole is dissolved in saline and administered subcutaneously (s.c.) or i.p. at a convulsant dose (e.g., 70-85 mg/kg)[14].
-
Behavioral Observation: Mice are observed for a period of 30 minutes for the occurrence of seizures. Seizure activity is typically scored based on latency to the first myoclonic jerk, the presence of generalized clonic seizures, and the occurrence of tonic-clonic seizures. A modified Racine scale is often used for scoring[15].
-
Drug Administration: Test compounds are administered at a specific time before PTZ injection. The ability of a drug to increase the latency to seizures or prevent the occurrence of generalized clonic seizures is taken as a measure of its anticonvulsant activity.
Caption: Workflow for the Pentylenetetrazole (PTZ)-induced seizure test in mice.
Conclusion
The available evidence strongly suggests that proparacaine possesses significant antiepileptic properties, demonstrating efficacy in a preclinical model of temporal lobe epilepsy. Its mechanism of action as a sodium channel blocker aligns with that of many established antiepileptic drugs. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to current treatment options. The detailed protocols provided herein offer a foundation for such future investigations.
References
- 1. Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 4. effect of diazepam intervention on seizure-cluster expression in a rat model of epilepsy [aesnet.org]
- 5. pa2online.org [pa2online.org]
- 6. mdpi.com [mdpi.com]
- 7. Structure and Function of Sodium Channel Nav1.3 in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seizures produced by pilocarpine in mice: a behavioral, electroencephalographic and morphological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epilepsy.com [epilepsy.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Blockade of the tonic hindlimb extensor component of maximal electroshock and pentylenetetrazol-induced seizures by drugs acting on muscle and muscle spindle systems: a perspective on method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
A Head-to-Head Comparison of Commercial Proparacaine Hydrochloride Sources for Research Applications
For researchers, scientists, and drug development professionals utilizing Proparacaine (B1679620) Hydrochloride, selecting a commercial source that guarantees high purity, stability, and consistent performance is paramount. This guide provides a comparative overview of commercially available Proparacaine Hydrochloride and details the experimental protocols necessary to conduct an in-house evaluation of different sources.
This compound is a potent, fast-acting topical anesthetic that functions by blocking voltage-gated sodium channels in neuronal cell membranes.[1][2] This mechanism inhibits the influx of sodium ions required for the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation.[2] Its primary application is in ophthalmology for procedures requiring short-term corneal anesthesia.[3][4][5]
Commercial Source Overview
This compound is available from various suppliers, both as an active pharmaceutical ingredient (API) for research and formulation development, and as a sterile ophthalmic solution. The following tables summarize the specifications of this compound from several prominent commercial sources.
Table 1: Comparison of this compound Ophthalmic Solutions (0.5%)
| Supplier/Brand | Concentration (%) | Preservative | Inactive Ingredients | Storage | NDC Code |
| Bausch + Lomb | 0.5 | Benzalkonium Chloride (0.01%) | Glycerin, Purified Water, Hydrochloric Acid and/or Sodium Hydroxide | Refrigerate at 2°C - 8°C, Protect from light | 24208-0730-06[4] |
| Sandoz | 0.5 | Benzalkonium Chloride (0.01%) | Glycerin, Purified Water | Refrigerate at 2°C - 8°C, Protect from light | 61314-0016-01[4] |
| Somerset Pharma | 0.5 | Benzalkonium Chloride (0.01%) | Glycerin, Purified Water | Refrigerate at 2°C - 8°C, Protect from light | 70069-0601-01[4] |
| Alcon (Alcaine®) | 0.5 | Not specified in readily available data | Not specified in readily available data | Not specified in readily available data | Not specified in readily available data |
Table 2: Comparison of this compound API for Research
| Supplier | Form | Purity | Molecular Weight | CAS Number | Storage |
| AdooQ BioScience | Lyophilized Powder | Not specified | 330.85 | 5875-06-9 | -20°C (Lyophilized), Stable for 36 months[1] |
| Sigma-Aldrich (USP) | Neat | USP Reference Standard | 330.85 | 5875-06-9 | 2°C - 8°C[6] |
| Willow Birch Pharma | Bulk API | Sourced from FDA registered and GMP manufacturers | Not specified | 5875-06-9 | Not specified |
Experimental Protocols for Comparative Analysis
To ensure the quality and consistency of this compound from different suppliers, a series of analytical and functional tests are recommended.
Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)
The purity of this compound is a critical parameter, as impurities can affect its efficacy and safety. A study by Zhang et al. (2020) identified seven process-related impurities in this compound.[7][8] An HPLC-based method, as outlined in their research, can be adapted for quality control.
Objective: To separate and quantify this compound and its potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.[9]
-
Standard Preparation: Prepare a stock solution of USP this compound Reference Standard in methanol (B129727). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound from the commercial source in methanol to a known concentration. For ophthalmic solutions, a dilution step may be necessary.
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system. Identify and quantify the main peak corresponding to this compound and any impurity peaks by comparing retention times with the reference standard and known impurity profiles.
Workflow for HPLC Purity Analysis
Caption: Workflow for determining the purity of this compound using HPLC.
Potency Assessment: In Vitro Sodium Channel Inhibition Assay
The biological activity of this compound is directly related to its ability to block voltage-gated sodium channels. An in vitro assay using a cell line expressing these channels can provide a functional measure of potency.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound from different sources.
Methodology:
-
Cell Line: A cell line stably expressing a voltage-gated sodium channel subtype (e.g., Nav1.7) in a suitable expression system (e.g., HEK293 cells).
-
Assay Principle: Use a membrane potential-sensitive fluorescent dye to measure changes in cell membrane potential upon stimulation. This compound will inhibit the depolarization induced by a sodium channel agonist.
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Load the cells with a membrane potential-sensitive dye.
-
Prepare serial dilutions of this compound from each commercial source.
-
Add the this compound dilutions to the cells and incubate.
-
Stimulate the cells with a sodium channel agonist (e.g., veratridine).
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Plot the fluorescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the neuronal membrane.
Conclusion
While commercial sources of this compound are readily available, their performance characteristics can vary. For critical research and development applications, it is advisable to perform in-house validation of new batches or when switching suppliers. The experimental protocols for HPLC purity analysis and in vitro potency assessment outlined in this guide provide a robust framework for such a comparative evaluation. By implementing these quality control measures, researchers can ensure the reliability and reproducibility of their experimental results.
References
- 1. adooq.com [adooq.com]
- 2. This compound | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pi.bausch.com [pi.bausch.com]
- 4. Hilco Vision | Hilco Vision | Proparacaine HCl 0.5% Ophthalmic Solution [hilcovision.com]
- 5. This compound Ophthalmic Solution USP, 0.5% Sterile [dailymed.nlm.nih.gov]
- 6. Proparacaine United States Pharmacopeia (USP) Reference Standard 5875-06-9 [sigmaaldrich.com]
- 7. Identification, synthesis and structural confirmation of process-related impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Validating the Purity of Custom-Synthesized Proparacaine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of a custom-synthesized active pharmaceutical ingredient (API) is a critical step in preclinical and clinical development. This guide provides a comprehensive framework for validating the purity of a newly synthesized batch of Proparacaine (B1679620) Hydrochloride. It offers a comparative analysis with two common alternative local anesthetics, Tetracaine Hydrochloride and Benoxinate Hydrochloride, supported by detailed experimental protocols and data presentation.
Comparative Purity Specifications
A crucial starting point for validation is to compare the purity of the custom-synthesized Proparacaine Hydrochloride against established pharmacopeial standards and those of its alternatives. The United States Pharmacopeia (USP) sets the standards for drug substances.
| Compound | USP Purity Specification (on dried basis) |
| This compound | 97.0% to 103.0%[1] |
| Tetracaine Hydrochloride | 98.5% to 101.0% (on anhydrous basis)[2] |
| Benoxinate Hydrochloride | 98.5% to 101.5%[3] |
Orthogonal Analytical Approaches for Purity Validation
A robust purity validation strategy employs multiple analytical techniques that rely on different physicochemical principles. This orthogonal approach provides a comprehensive purity profile and increases confidence in the results. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS), which are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating the main compound from its impurities.
Caption: High-level workflow for HPLC-based purity validation.
The following table outlines validated HPLC methods for this compound and its alternatives. These methods can be adapted and optimized for the specific instrumentation and custom-synthesized batch.
| Parameter | This compound | Tetracaine Hydrochloride | Benoxinate Hydrochloride |
| Column | C18, 4.6 mm x 150 mm, 5 µm | C18, 4.6 mm x 150 mm, 5 µm | Phenyl, 3.2 mm x 250 mm, 10 µm[4] |
| Mobile Phase | Acetonitrile and pH 7.5 phosphate (B84403) buffer (40:60)[5] | Methanol and water (55:45) with 0.4% triethylamine, pH adjusted to 3.0 with phosphoric acid | Acetonitrile and pH 3.5 buffer (35:65) |
| Flow Rate | 1.5 mL/min[5] | 1.0 mL/min | 0.8 mL/min[4] |
| Detection | UV at 270 nm[5] | UV at 315 nm | UV at 308 nm[4] |
| Injection Volume | 20 µL | 20 µL | 20 µL |
Before sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
| Resolution (Rs) between the main peak and closest impurity | ≥ 2.0 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity assessment.
Caption: General workflow for quantitative NMR (qNMR) analysis.
-
Internal Standard Selection: Choose an internal standard with a known purity that has a simple NMR spectrum with signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation: Accurately weigh the custom-synthesized this compound and the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration.
-
Data Processing and Purity Calculation: Process the spectrum, including phasing and baseline correction. Integrate a well-resolved signal of this compound and a signal from the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying and characterizing potential impurities, even at trace levels. When coupled with a chromatographic separation technique like HPLC (LC-MS), it provides both separation and mass information.
-
Chromatography: Utilize an HPLC method similar to the one described for purity analysis, but ensure the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) instead of non-volatile phosphate buffers).
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as Proparacaine and its analogues readily form protonated molecules [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements, which aids in confirming the elemental composition.
-
Data Acquisition: Acquire full scan mass spectra to detect all ions within a specified mass range. Additionally, perform fragmentation (MS/MS or tandem MS) on the protonated molecule of this compound to confirm its structure and to help identify related impurities.
-
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ | Key Fragment Ions |
| Proparacaine | C₁₆H₂₆N₂O₃ | 294.1943 | 295.1965 | 178, 136, 100[3] |
| Tetracaine | C₁₅H₂₄N₂O₂ | 264.1838 | 265.1911 | 176, 120, 86 |
| Benoxinate | C₁₇H₂₈N₂O₃ | 308.2100 | 309.2173 | 192, 136, 100 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. This technique is valuable for confirming the empirical formula of the custom-synthesized this compound.
| Element | Theoretical % for C₁₆H₂₇ClN₂O₃ |
| Carbon (C) | 58.08% |
| Hydrogen (H) | 8.23% |
| Chlorine (Cl) | 10.71% |
| Nitrogen (N) | 8.47% |
| Oxygen (O) | 14.50% |
The experimentally determined percentages should be in close agreement with these theoretical values (typically within ±0.4%).
Conclusion
Validating the purity of a custom-synthesized batch of this compound requires a multi-faceted analytical approach. By employing orthogonal techniques such as HPLC, qNMR, and mass spectrometry, and comparing the results to established standards and alternative compounds, researchers can confidently ascertain the purity and identity of their synthesized API. The detailed protocols and comparative data presented in this guide provide a robust framework for this essential validation process, ensuring the quality and reliability of the compound for subsequent research and development activities.
References
- 1. Tetracaine | C15H24N2O2 | CID 5411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification, synthesis and structural confirmation of process-related impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sphinxsai.com [sphinxsai.com]
A Comparative Analysis of Proparacaine and Bupivacaine: Duration of Action in Focus
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the duration of action of two widely used local anesthetics: Proparacaine (B1679620) and Bupivacaine (B1668057). This document synthesizes experimental data to objectively compare their performance and offers detailed insights into the methodologies employed in these evaluations.
Proparacaine, an ester-based topical anesthetic, is predominantly used in ophthalmology for short-duration procedures. Bupivacaine, an amide local anesthetic, is known for its longer duration of action and is utilized in a variety of applications, including local infiltration and nerve blocks. Understanding the distinct profiles of their duration of action is critical for appropriate clinical and research applications.
Quantitative Comparison of Anesthetic Duration
Experimental data from comparative studies highlight the differences in the duration of action between Proparacaine and Bupivacaine. The following table summarizes the key findings from a study conducted on horses, which provides a direct comparison of the two agents when applied topically to the cornea.
| Anesthetic Agent | Concentration | Mean Duration of Anesthesia (minutes) | Animal Model | Method of Assessment |
| Proparacaine HCl | 0.5% | 35 | Horse | Cochet-Bonnet Aesthesiometer |
| Bupivacaine HCl | 0.5% | 60 | Horse | Cochet-Bonnet Aesthesiometer |
Data sourced from a comparative study on the effects of different topical anesthetics on corneal sensitivity in horses.
In an earlier study involving rabbits, the topical application of 0.5% proparacaine was compared with various concentrations of bupivacaine. This research concluded that the onset and duration of action were not significantly different between the two anesthetics in that specific model.[1][2][3] However, the study in horses demonstrated a notably longer duration of action for bupivacaine.
Experimental Protocols
A fundamental method for assessing the duration of topical ocular anesthesia is through the use of an aesthesiometer, which measures corneal sensitivity. The following protocol outlines the key steps in a typical experimental design to compare the duration of action of topical anesthetics.
Objective: To determine and compare the duration of corneal anesthesia induced by topical application of Proparacaine and Bupivacaine.
Materials:
-
Proparacaine hydrochloride 0.5% ophthalmic solution
-
Bupivacaine hydrochloride 0.5% ophthalmic solution
-
Cochet-Bonnet aesthesiometer
-
Clinically normal animal subjects (e.g., rabbits, horses, or canines)
-
Topical fluorescein (B123965) stain and a slit lamp biomicroscope for assessing corneal integrity
Procedure:
-
Baseline Measurement: The baseline corneal touch threshold (CTT) is determined for each subject using the Cochet-Bonnet aesthesiometer. The nylon filament of the aesthesiometer is extended to its maximum length and gently touched to the central cornea. The length of the filament is progressively shortened until a consistent blink reflex is elicited. This length is recorded as the baseline CTT.[4][5][6][7][8]
-
Anesthetic Instillation: A standardized volume (e.g., 0.1 mL) of the test anesthetic (either Proparacaine or Bupivacaine) is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control or receive the other anesthetic in a crossover design.
-
Post-instillation Measurements: CTT measurements are repeated at predefined intervals (e.g., every 5 minutes) following the instillation of the anesthetic.[4][7][8]
-
Determination of Anesthetic Duration: The duration of anesthesia is defined as the time from instillation until the CTT returns to the baseline measurement.
-
Corneal Integrity Assessment: The cornea is examined with fluorescein stain and a slit lamp before and after the experiment to ensure no epithelial defects have occurred.
Mechanism of Action and Signaling Pathways
Both Proparacaine and Bupivacaine exert their anesthetic effects by blocking the generation and conduction of nerve impulses. Their primary target is the voltage-gated sodium channels in the neuronal cell membrane.
The mechanism can be summarized as follows:
-
The local anesthetic molecule, in its uncharged form, penetrates the nerve cell membrane.
-
Once inside the neuron, where the pH is lower, the molecule becomes protonated (charged).
-
The charged form of the anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel.
-
This binding blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane.
-
As a result, the threshold for electrical excitability increases, the rate of rise of the action potential is reduced, and nerve impulse propagation is blocked, leading to a loss of sensation.
References
- 1. Topical bupivacaine and proparacaine: a comparison of toxicity, onset of action, and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topical Bupivacaine and Proparacaine: A Comparison of Toxicity, Onset of Action, and Duration of Action | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of duration of corneal anesthesia induced with ophthalmic 0.5% this compound by use of a Cochet-Bonnet aesthesiometer in clinically normal horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Evaluation of duration of corneal anesthesia induced with ophthalmic 0.5% this compound by use of a Cochet-Bonnet aesthesiometer in clinically normal horses. | Semantic Scholar [semanticscholar.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. madbarn.com [madbarn.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Proparacaine Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of proparacaine (B1679620) hydrochloride in a research environment, ensuring operational safety and regulatory compliance.
Proparacaine hydrochloride is a local anesthetic commonly used in ophthalmology. As with any laboratory chemical, proper handling and disposal are paramount to ensure the safety of personnel and to prevent environmental contamination. This guide provides detailed, step-by-step procedures for the disposal of this compound, as well as protocols for spill cleanup and equipment decontamination.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. It is classified as a hazardous substance, harmful if swallowed, and may cause skin and eye irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.
Personal Protective Equipment (PPE): When handling this compound in solid (powder) or liquid form, the following PPE should be worn:
-
Safety glasses or goggles
-
Lab coat
-
Gloves
For larger quantities or situations with a risk of aerosol generation, a dust respirator may be necessary.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local environmental regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated PPE (gloves, etc.), and spill cleanup materials, must be segregated from non-hazardous waste.
-
Containment: Place all this compound waste into a designated, clearly labeled, and leak-proof hazardous waste container. For sharps contaminated with the chemical, use a puncture-resistant sharps container designed for hazardous waste.
-
Labeling: Ensure the hazardous waste container is labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. The standard method of disposal for pharmaceutical waste is incineration in a licensed facility.
Empty Container Disposal: Empty containers that once held this compound may still contain residual amounts and should be treated as hazardous waste. To prevent reuse, it is recommended to puncture the container before placing it in the hazardous waste stream.[4]
Experimental Protocols: Spill Cleanup and Equipment Decontamination
In a laboratory setting, accidental spills may occur. A swift and appropriate response is critical to mitigate exposure and contamination.
This compound Spill Cleanup Protocol:
| Step | For Liquid Spills | For Solid (Powder) Spills |
| 1. Secure the Area | Immediately alert others in the vicinity. Restrict access to the spill area. | Immediately alert others in the vicinity. Restrict access to the spill area. |
| 2. Don PPE | Put on appropriate PPE, including safety goggles, gloves, and a lab coat. | Put on appropriate PPE, including a dust respirator, safety goggles, gloves, and a lab coat. |
| 3. Containment | Cover the spill with absorbent pads or towels to contain it. | Gently cover the spill with a damp paper towel to avoid generating dust. |
| 4. Cleanup | Use tongs or forceps to pick up the absorbent material and place it in a designated hazardous waste bag. | Use a scoop or dustpan to collect the dampened material and place it in a hazardous waste bag. |
| 5. Decontamination | Clean the spill area with a detergent solution and water. For thorough decontamination, a freshly prepared 10% bleach solution followed by a rinse with 1% sodium thiosulfate (B1220275) can be used.[5] | Clean the spill area with a detergent solution and water. |
| 6. Waste Disposal | Place all contaminated materials, including used PPE, into the hazardous waste container. | Place all contaminated materials, including used PPE, into the hazardous waste container. |
| 7. Reporting | Report the spill to the laboratory supervisor or Environmental Health & Safety (EHS) department, following institutional procedures. | Report the spill to the laboratory supervisor or EHS department. |
Laboratory Equipment Decontamination Protocol:
Any equipment that comes into contact with this compound must be decontaminated before reuse or disposal.
-
Initial Cleaning: Safely remove any gross contamination from the equipment. For non-permeable surfaces like refrigerators or centrifuges, scrub with warm, soapy water.[6]
-
Rinsing: If chemicals were used to clean the equipment, the rinsate may also need to be disposed of as hazardous waste.[6]
-
Final Decontamination: For a more thorough decontamination, especially for surfaces potentially contaminated with biological material, a 1:10 bleach solution can be used, followed by a rinse with water to prevent corrosion, particularly on metal surfaces.[7]
-
Drying: Allow the equipment to air dry completely.
-
Verification: Attach a completed "Laboratory Equipment Decontamination Form" to the item to indicate it has been cleaned.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. cmich.edu [cmich.edu]
- 7. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
